molecular formula C27H40O9 B15569484 Spongionellol A

Spongionellol A

Numéro de catalogue: B15569484
Poids moléculaire: 508.6 g/mol
Clé InChI: QCIPBNKZOMQFLK-NVUMDHKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spongionellol A is a useful research compound. Its molecular formula is C27H40O9 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H40O9

Poids moléculaire

508.6 g/mol

Nom IUPAC

methyl (1S,2R,4S,9S,10R,13R,14R,15S,17S)-2,15,17-triacetyloxy-5,5,9-trimethyl-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

InChI

InChI=1S/C27H40O9/c1-14(28)33-20-13-19-25(4,5)11-8-12-26(19,6)18-10-9-17(22(31)32-7)21-23(34-15(2)29)36-24(27(18,20)21)35-16(3)30/h17-21,23-24H,8-13H2,1-7H3/t17-,18-,19+,20-,21+,23-,24-,26-,27-/m1/s1

Clé InChI

QCIPBNKZOMQFLK-NVUMDHKLSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Gracilin A: A Neuroprotective Diterpene from the Marine Sponge Spongionella gracilis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial topic of "Spongionellol A" yielded limited specific data upon extensive literature review. A recently described compound with this name exists, but is not well-characterized. In contrast, the marine sponge Spongionella sp. is a well-documented source of a class of bioactive norditerpenes known as gracilins. The most prominent of these, Gracilin A, has been the subject of significant research. This guide will therefore focus on Gracilin A to provide a comprehensive and data-rich overview as requested.

Executive Summary

Marine sponges are a prolific source of novel chemical entities with significant therapeutic potential. This technical guide provides a detailed overview of Gracilin A, a rare norditerpene isolated from the marine sponge Spongionella gracilis. First discovered in 1985 from specimens collected in the Mediterranean Sea, Gracilin A has garnered considerable interest for its potent neuroprotective and immunosuppressive activities. This document outlines the discovery and origin of Gracilin A, details the experimental protocols for its isolation and characterization, presents its key biological activities with supporting quantitative data, and illustrates the signaling pathways through which it exerts its effects. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, neuropharmacology, and oncology.

Discovery and Origin

Gracilin A was first isolated in 1985 from the Mediterranean marine sponge Spongionella gracilis. Marine sponges of the genus Spongionella are known producers of a diverse array of diterpenoids and related compounds, many of which exhibit interesting biological activities. The isolation of Gracilin A and its congeners is a testament to the rich chemical diversity of marine invertebrates and their potential as a source for novel drug leads.

Experimental Protocols

Collection and Extraction of Sponge Material

Specimens of Spongionella sp. are typically collected by hand using SCUBA diving. Once collected, the sponge material is frozen immediately to preserve the chemical integrity of its metabolites. The frozen sponge material is then lyophilized and ground to a powder. The powdered sponge is then subjected to exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting crude extract is then concentrated under reduced pressure to yield a dark, gummy residue.

Isolation and Purification of Gracilin A

A modified Kupchan solvent partitioning scheme is a common method for the fractionation of the crude extract. This liquid-liquid extraction technique separates compounds based on their polarity.

Experimental Workflow for Gracilin A Isolation:

G cluster_extraction Extraction cluster_fractionation Fractionation (Kupchan Partitioning) cluster_purification Purification Sponge Spongionella sp. (Lyophilized) Extract Crude MeOH/CH₂Cl₂ Extract Sponge->Extract Exhaustive Extraction Partition1 Partition between Hexane and 90% MeOH Extract->Partition1 Hexane Hexane Fraction (Non-polar compounds) Partition1->Hexane MeOH90 Aqueous MeOH Fraction Partition1->MeOH90 Partition2 Partition between CH₂Cl₂ and H₂O MeOH90->Partition2 DCM CH₂Cl₂ Fraction (Medium-polarity compounds) Partition2->DCM Water Aqueous Fraction Partition2->Water CC Silica Gel Column Chromatography DCM->CC Gradient Elution HPLC Reverse-Phase (C18) HPLC CC->HPLC Semi-preparative GracilinA Pure Gracilin A HPLC->GracilinA

Caption: Isolation workflow for Gracilin A from Spongionella sp.

The fraction containing compounds of medium polarity (in this case, the dichloromethane fraction) is then subjected to further chromatographic purification. This typically involves silica gel column chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to yield pure Gracilin A.

Structure Elucidation

The planar structure and relative stereochemistry of Gracilin A are determined using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Physicochemical Properties of Gracilin A
PropertyValue
Molecular FormulaC₂₃H₃₄O₅
Molar Mass390.51 g/mol
AppearanceWhite amorphous solid
Key Structural FeaturesNorditerpene, bisacetoxy tricyclic core
Biological Activity of Gracilin A

Gracilin A has demonstrated potent inhibitory activity against several key protein targets implicated in human diseases.

Target ProteinBiological EffectIC₅₀ (µM)Reference
Cyclophilin A (CypA)Immunosuppression0.27[1]
Cyclophilin D (CypD)Neuroprotection0.26[1]
BACE1Anti-Alzheimer's-[2]
ERKAnti-Alzheimer's-[2]

Mechanism of Action and Signaling Pathways

Gracilin A exerts its biological effects through the modulation of several key signaling pathways. Its neuroprotective and anti-inflammatory activities are of particular interest for drug development.

Neuroprotective Effects via Cyclophilin D Inhibition

One of the primary mechanisms for Gracilin A's neuroprotective activity is its inhibition of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). In neurodegenerative diseases such as Alzheimer's, the opening of the mPTP leads to mitochondrial dysfunction and subsequent neuronal cell death. By inhibiting CypD, Gracilin A prevents the opening of the mPTP, thereby preserving mitochondrial function and protecting neurons from oxidative stress-induced apoptosis.

Signaling Pathway of Gracilin A in Neuroprotection:

G cluster_stress Cellular Stress cluster_mPTP Mitochondrial Permeability Transition Pore cluster_intervention Therapeutic Intervention OxidativeStress Oxidative Stress (e.g., in Alzheimer's) CypD Cyclophilin D (CypD) OxidativeStress->CypD activates mPTP mPTP Opening CypD->mPTP promotes MitoDysfunction Mitochondrial Dysfunction mPTP->MitoDysfunction Neuroprotection Neuroprotection Apoptosis Neuronal Apoptosis MitoDysfunction->Apoptosis GracilinA Gracilin A GracilinA->CypD inhibits

Caption: Gracilin A's neuroprotective mechanism via CypD inhibition.

Anti-inflammatory and Antioxidant Effects

Gracilin A also exhibits anti-inflammatory and antioxidant properties by modulating the Nrf2 and NF-κB signaling pathways. It can upregulate the expression of antioxidant genes through the activation of the Nrf2 pathway. Concurrently, it can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.

Conclusion and Future Directions

Gracilin A, a unique norditerpene from the marine sponge Spongionella gracilis, stands out as a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases and inflammatory disorders. Its potent and selective inhibition of key protein targets, coupled with its ability to modulate critical signaling pathways, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of Gracilin A and its derivatives as potential drug candidates. The development of synthetic routes to produce Gracilin A and its analogs will be crucial for advancing these promising natural products towards clinical application.

References

Spongionellol A: A Technical Guide to its Chemical Structure, Properties, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spongionellol A is a recently discovered spongian diterpene isolated from the marine sponge Spongionella sp. This novel natural product has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against human prostate cancer cells, including those resistant to conventional therapies. Its mechanism of action involves the induction of caspase-dependent apoptosis and the inhibition of P-glycoprotein (P-gp), a key mediator of multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation and bioactivity assessment.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpene with the molecular formula C₂₇H₄₀O₉. Its structure was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Molecular Formula C₂₇H₄₀O₉
Molecular Weight 508.6 g/mol
Appearance Colorless oil
HRESIMS (m/z) [M+Na]⁺ 531.2545 (calculated: 531.2565)[1]
Optical Rotation [α]²⁰D -30 (c 0.1, CHCl₃)[1]
Infrared (IR) νₘₐₓ (cm⁻¹) 2992, 1738, 1368[1]
Spectroscopic Data

The structural assignment of this compound is supported by the following ¹H and ¹³C NMR data, acquired in CDCl₃.

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.91.55, m; 1.05, m
218.01.65, m; 1.50, m
341.81.45, m; 1.35, m
433.2-
555.41.15, ddd (12.0, 12.0, 3.5)
629.91.80, m; 1.70, m
774.14.85, dd (11.0, 4.5)
848.81.90, m
955.11.25, m
1037.0-
1118.92.10, m; 1.00, m
1236.91.75, m; 1.60, m
1349.92.30, m
1443.92.05, m; 1.95, m
1598.86.62, s
16168.4-
1799.76.16, s
1833.20.76, s
1921.20.77, s
2014.20.85, d (6.5)
7-OAc170.2-
21.32.13, s
15-OAc170.1-
21.42.12, s
17-OAc169.8-
21.22.03, s
16-COOMe168.4-
52.03.68, s

Biological Activity and Mechanism of Action

This compound exhibits significant and selective cytotoxic activity against a panel of human prostate cancer cell lines, including androgen-sensitive, androgen-insensitive, and docetaxel-resistant strains.[1] Its anticancer effects are primarily mediated through two distinct mechanisms: the induction of programmed cell death (apoptosis) and the reversal of multidrug resistance.

Induction of Caspase-Dependent Apoptosis

This compound treatment triggers the intrinsic pathway of apoptosis in prostate cancer cells. This is evidenced by the cleavage and activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

G This compound-Induced Apoptotic Pathway Spongionellol_A This compound Mitochondrion Mitochondrion Spongionellol_A->Mitochondrion Induces Stress Caspase_9 Pro-Caspase-9 -> Caspase-9 Mitochondrion->Caspase_9 Release of Cytochrome c Activates Caspase_3 Pro-Caspase-3 -> Caspase-3 Caspase_9->Caspase_3 Activates PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Caspase-dependent apoptosis pathway induced by this compound.

Inhibition of P-glycoprotein (P-gp)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound has been shown to effectively inhibit the drug efflux activity of P-gp. This action restores the intracellular concentration of co-administered chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment. Notably, this compound demonstrates a synergistic effect when combined with docetaxel, a known P-gp substrate.[1]

G Inhibition of P-glycoprotein by this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Intracellular Intracellular Space Chemo Chemotherapeutic (e.g., Docetaxel) Chemo->Pgp Efflux Spongionellol_A This compound Spongionellol_A->Pgp Inhibits

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation of this compound from the marine sponge Spongionella sp..

G Isolation Workflow for this compound Sponge Sponge Material (Spongionella sp.) Extraction Ethanol Extraction Sponge->Extraction Crude_Extract Crude EtOH Extract Extraction->Crude_Extract Flash_Chrom Flash Chromatography (YMC*Gel ODS-A) Crude_Extract->Flash_Chrom Fractions Fractions Flash_Chrom->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Spongionellol_A Pure this compound HPLC->Spongionellol_A

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The sponge material is extracted with ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Initial Fractionation: The crude EtOH extract is subjected to flash chromatography on a YMC*Gel ODS-A column. Elution is typically performed with a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water.

  • High-Performance Liquid Chromatography (HPLC): Fractions of interest from the flash chromatography are further purified using reversed-phase HPLC. A C18 column is commonly employed with an isocratic or gradient elution system of acetonitrile/water or methanol/water to yield pure this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection by Western Blotting

Principle: This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, as an indicator of apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to the accumulation of calcein and an increase in fluorescence.

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., PC3-DR) and their parental non-resistant counterparts in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Calcein-AM Loading: Add Calcein-AM (final concentration 0.5-1 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of novel anticancer agents, particularly for the treatment of drug-resistant prostate cancer. Its dual mechanism of action—inducing apoptosis and inhibiting multidrug resistance—makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on its in vivo efficacy and safety profile, as well as on structure-activity relationship (SAR) studies to identify even more potent and selective analogs. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other marine natural products.

References

A Technical Guide to Spongionellol A: A Diterpene from the Marine Sponge Spongionella sp. with Potent Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on Spongionellol A, a bioactive compound isolated from the marine sponge of the genus Spongionella . Initial inquiries may have associated this compound with the Theonella genus; however, current scientific literature identifies Spongionella sp. as the source organism.[1][2][3]

Introduction

Marine sponges are a prolific source of novel secondary metabolites with significant therapeutic potential. The genus Spongionella, belonging to the order Dendroceratida, has yielded a variety of bioactive compounds, including a class of diterpenoids known as spongianes.[1][4][5] this compound is a recently identified spongian diterpene that has demonstrated remarkable cytotoxic activity and selectivity against human prostate cancer cells, including drug-resistant strains.[1][2] Its mechanism of action, involving the induction of apoptosis and inhibition of multidrug resistance proteins, positions it as a promising candidate for further investigation in oncology drug development.[2][6]

Chemical Structure and Properties

This compound is a tetracyclic spongian diterpenoid. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₄[2][7]
Molecular Weight334.45 g/mol [2][7]
ClassSpongian Diterpene[2]

The detailed NMR spectroscopic data for this compound can be found in the supplementary information of the primary literature.[7]

Isolation and Purification

This compound was isolated from the marine sponge Spongionella sp. The general protocol for its extraction and purification is outlined below.[2]

  • Extraction: The frozen sponge material is extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to flash chromatography on an octadecyl-silylated (ODS) silica gel column. A stepwise gradient of a solvent system, such as methanol/water, is used for elution to separate the extract into fractions based on polarity.

  • Purification: The fractions containing this compound, identified by techniques like thin-layer chromatography or HPLC, are further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A C18 column with a suitable mobile phase, for instance, a gradient of acetonitrile in water, is typically employed to yield the pure compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including HR-ESI-MS, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.[2][7]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Spongionella sp. biomass EtOH Ethanol Extraction Sponge->EtOH Crude Crude Extract EtOH->Crude Flash Flash Chromatography (ODS) Crude->Flash Fractions Fractions Flash->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure Spectroscopy Spectroscopic Analysis (NMR, MS) Pure->Spectroscopy

Fig. 1: Experimental workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective cytotoxic activity against human prostate cancer cell lines.[1][2] Notably, its efficacy extends to cell lines that are resistant to standard hormonal therapies and chemotherapeutics like docetaxel.[2][8]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

Cell LineDescriptionIC₅₀ (µM)
Prostate Cancer
22Rv1Androgen-sensitive2.8 ± 0.3
PC3Androgen-independent4.5 ± 0.4
DU145Androgen-independent5.1 ± 0.5
PC3-DRDocetaxel-resistant3.9 ± 0.4
DU145-DRDocetaxel-resistant4.8 ± 0.5
Non-malignant
PNT2Prostate epithelial25.3 ± 2.1
Data sourced from Dyshlovoy et al., 2022.[7]

The anticancer activity of this compound is attributed to two primary mechanisms: the induction of caspase-dependent apoptosis and the inhibition of P-glycoprotein (MDR1).[2][6]

This compound triggers programmed cell death in prostate cancer cells through the activation of caspases, a family of proteases central to the apoptotic pathway.[2][9] This process involves the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variant AR-V7, which are crucial drivers of prostate cancer progression.[8]

G SpongionellolA This compound Caspase_Activation Initiator Caspase Activation (e.g., Caspase-9) SpongionellolA->Caspase_Activation AR_Inhibition Suppression of AR and AR-V7 SpongionellolA->AR_Inhibition Effector_Caspases Effector Caspase Activation (e.g., Caspase-3) Caspase_Activation->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest & Proliferation Inhibition AR_Inhibition->Cell_Cycle_Arrest

Fig. 2: Proposed apoptotic signaling pathway of this compound.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1).[3][6] P-glycoprotein actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. This compound has been identified as an inhibitor of P-glycoprotein.[2][6] By blocking the function of this efflux pump, this compound can potentially restore or enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies.[8]

G cluster_cell Cancer Cell Pgp P-glycoprotein (MDR1) Chemo_in Chemotherapeutic Drug (in) Chemo_out Chemotherapeutic Drug (out) Chemo_out->Pgp Efflux SpongionellolA This compound SpongionellolA->Pgp Inhibition

Fig. 3: Inhibition of P-glycoprotein by this compound.

Biosynthesis

This compound belongs to the spongian class of diterpenoids. The biosynthesis of spongian diterpenoids is believed to proceed from the precursor geranylgeranyl pyrophosphate (GGPP).[4] While the specific enzymatic steps leading to this compound have not been elucidated, the general pathway involves the cyclization of GGPP to form the characteristic polycyclic spongian skeleton, followed by a series of oxidative modifications to introduce the various functional groups.[5]

Chemical Synthesis

As of the current literature, a total synthesis of this compound has not been reported. The development of a synthetic route would be a valuable undertaking to enable further structure-activity relationship (SAR) studies and to provide a sustainable supply of the compound for preclinical and clinical investigations.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents, particularly for the treatment of prostate cancer. Its dual mechanism of action—inducing apoptosis and overcoming multidrug resistance—makes it an attractive candidate for further research. Future studies should focus on:

  • Total Synthesis: To provide access to larger quantities of the compound and enable the synthesis of analogues for SAR studies.

  • Mechanism of Action: A more detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models of prostate cancer.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents in drug-resistant cancer models.

The unique biological profile of this compound underscores the importance of continued exploration of marine natural products as a source of innovative drug leads.

References

Unveiling Spongionellol A: A Technical Guide to its Natural Source and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spongionellol A, a novel spongian diterpene with significant potential in cancer therapy. Sourced from the marine sponge Spongionella sp., this document details its isolation, structural characterization, and mechanisms of action, with a focus on its effects in prostate cancer models. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising natural product.

Natural Source and Isolation

This compound is a recently discovered natural product isolated from the marine sponge of the genus Spongionella. The primary source for the isolation of this compound was a specimen of Spongionella sp. collected from the Sakhalin Gulf in the Sea of Okhotsk, Pacific Ocean[1].

Quantitative Data

The isolation of this compound and five other known spongian diterpenes was reported from a 25 g dry weight sample of the sponge material[1]. While the specific yield of this compound was not explicitly detailed in the primary literature, the following table summarizes the key quantitative parameters of the starting material and the isolated compound.

ParameterValueReference
Source OrganismSpongionella sp.[1]
Collection LocationSakhalin Gulf, Sea of Okhotsk, Pacific Ocean[1]
Starting Material (Dry Weight)25 g[1]
Molecular Formula of this compoundC₂₇H₄₀O₉[1]
[M+Na]⁺ ion peak (HRESIMS)531.2545[1]

Experimental Protocols

The following sections detail the methodologies employed for the extraction, isolation, and structural elucidation of this compound, as well as the protocols for assessing its biological activity.

Extraction and Isolation of this compound

The isolation of this compound was achieved through a multi-step process involving solvent extraction and chromatographic separation[1].

1. Extraction:

  • The frozen sponge material (25 g dry weight) was crushed and extracted with 95% ethanol (2 x 0.7 L).
  • The ethanol extract was then concentrated in vacuo to yield a crude residue.

2. Flash Column Chromatography:

  • The crude extract was subjected to flash column chromatography on a YMC*Gel ODS-A (75 μm) column.
  • A stepwise gradient elution was performed with a mobile phase of water-ethanol (from 60:40 to 0:100).
  • Fractions were monitored by High-Performance Liquid Chromatography (HPLC).

3. High-Performance Liquid Chromatography (HPLC):

  • Further purification of the fractions was achieved using reversed-phase HPLC.
  • Note: Specific HPLC parameters (e.g., column type, mobile phase composition, flow rate, and detection wavelength) were not detailed in the primary source. A general protocol for the separation of spongian diterpenes is provided below.

General HPLC Protocol for Spongian Diterpene Isolation:

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of acetonitrile in water is a common mobile phase for separating diterpenes.

  • Flow Rate: A flow rate of 2-4 mL/min is generally employed for semi-preparative HPLC.

  • Detection: UV detection at a wavelength of 220-250 nm is suitable for detecting diterpenes lacking strong chromophores.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification Sponge Spongionella sp. (25g dry weight) Crush Crushing Sponge->Crush EtOH_Extract Ethanol Extraction (2 x 0.7L) Crush->EtOH_Extract Concentrate Concentration in vacuo EtOH_Extract->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract Flash_Chromo Flash Column Chromatography (YMC*Gel ODS-A, H2O-EtOH gradient) Crude_Extract->Flash_Chromo Fractions Fractions Flash_Chromo->Fractions RP_HPLC Reversed-Phase HPLC Fractions->RP_HPLC Spongionellol_A Pure this compound RP_HPLC->Spongionellol_A

Figure 1: Isolation workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

  • HRESIMS: The molecular formula was established as C₂₇H₄₀O₉ based on the [M+Na]⁺ ion peak at m/z 531.2545[1].

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the detailed chemical structure and stereochemistry of this compound[1]. The data revealed the presence of three methyl groups, three acetate methyls, a carboxymethyl group, and two acetal groups[1].

Biological Activity Assays

The biological effects of this compound were investigated using a panel of human prostate cancer cell lines.

Cell Viability Assay (MTT Assay):

  • Prostate cancer cells were seeded in 96-well plates.

  • Cells were treated with varying concentrations of this compound for 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Western Blotting for Protein Expression Analysis:

  • Prostate cancer cells were treated with this compound.

  • Cells were lysed to extract total protein.

  • Protein concentration was determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Androgen Receptor, P-glycoprotein, caspases).

  • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay:

  • Prostate cancer cells were treated with this compound.

  • Cell lysates were prepared.

  • A fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, -9) was added to the lysates.

  • The fluorescence or absorbance was measured over time to determine caspase activity.

P-glycoprotein (MDR1) Inhibition Assay:

  • Cells overexpressing P-glycoprotein were incubated with a fluorescent P-gp substrate (e.g., Calcein-AM).

  • This compound was added to assess its ability to inhibit the efflux of the fluorescent substrate.

  • The intracellular fluorescence was measured using a fluorescence plate reader or flow cytometer. An increase in intracellular fluorescence indicates inhibition of P-gp.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human prostate cancer cells, including those resistant to standard therapies[1]. Its mechanism of action involves the modulation of several key signaling pathways.

Induction of Caspase-Dependent Apoptosis

This compound induces programmed cell death in prostate cancer cells through a caspase-dependent mechanism[1]. While the specific caspases activated were not fully detailed, the process typically involves a cascade of these cysteine-aspartic proteases. The following diagram illustrates the general pathway of caspase-dependent apoptosis.

G SpongionellolA This compound Mitochondria Mitochondria SpongionellolA->Mitochondria induces CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Caspase-dependent apoptosis pathway induced by this compound.
Suppression of Androgen Receptor (AR) Signaling

A key finding is the ability of this compound to suppress the expression of the androgen receptor (AR) and its splice variant 7 (AR-SV7)[1]. AR signaling is a critical driver of prostate cancer growth and progression. By downregulating AR and AR-SV7, this compound can inhibit AR-dependent signaling, offering a potential therapeutic strategy for castration-resistant prostate cancer.

G SpongionellolA This compound AR_expression Androgen Receptor (AR) and AR-SV7 Gene Expression SpongionellolA->AR_expression suppresses AR_protein AR and AR-SV7 Proteins AR_expression->AR_protein AR_activation AR Activation and Nuclear Translocation AR_protein->AR_activation Androgen Androgens (e.g., DHT) Androgen->AR_protein ARE Androgen Response Elements (AREs) AR_activation->ARE Gene_transcription Target Gene Transcription (e.g., PSA) ARE->Gene_transcription Cell_growth Prostate Cancer Cell Growth and Proliferation Gene_transcription->Cell_growth

Figure 3: Suppression of Androgen Receptor signaling by this compound.
Inhibition of P-glycoprotein (MDR1)

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1)[1]. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, potentially resensitizing resistant tumors to chemotherapy.

G cluster_cell Cancer Cell Pgp P-glycoprotein (MDR1) Drug_in Chemotherapeutic Drug (intracellular) Pgp->Drug_in effluxes Drug_out Chemotherapeutic Drug (extracellular) Drug_out->Pgp binds SpongionellolA This compound SpongionellolA->Pgp inhibits

Figure 4: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

Conclusion

This compound, a diterpene isolated from the marine sponge Spongionella sp., presents a multifaceted mechanism of action against prostate cancer. Its ability to induce apoptosis, suppress androgen receptor signaling, and inhibit multidrug resistance places it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its natural sourcing, isolation, and biological activities, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its isolation or synthesis for future applications.

References

The Biological Potential of Spongionellol A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for Spongionellol A is not publicly available. This guide leverages data from structurally related sesterterpenoids and other metabolites isolated from the marine sponge genus Spongionella to infer and present its potential biological activities and mechanisms of action. The experimental protocols and data tables are representative of studies conducted on analogous compounds and serve as a framework for the potential investigation of this compound.

Introduction

Marine sponges of the genus Spongionella are a prolific source of structurally diverse secondary metabolites, primarily sesterterpenoids and diterpenoids. These compounds have garnered significant attention in the scientific community for their potent and varied biological activities. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, based on the pharmacological profiles of its chemical congeners. The primary activities observed in this class of molecules include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and neuroprotective properties. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of this compound and a methodological framework for its further investigation.

Potential Biological Activities and Mechanisms of Action

Metabolites isolated from Spongionella sponges have demonstrated a range of biological effects. It is hypothesized that this compound, as a member of this chemical family, may exhibit similar properties.

Cytotoxic Activity

Many sesterterpenoids isolated from marine sponges exhibit significant cytotoxicity against a panel of human cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the activation of caspase cascades and disruption of mitochondrial function.

Anti-inflammatory Activity

Certain Spongionella metabolites have been shown to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), potentially through the modulation of signaling pathways like NF-κB.

Neuroprotective Effects

A number of diterpenoids from Spongionella, such as gracilins and tetrahydroaplysulphurin-1, have been reported to exhibit neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. The underlying mechanism may involve the activation of antioxidant response elements.

Quantitative Data Summary

The following tables summarize representative quantitative data for biological activities observed in compounds structurally related to this compound, isolated from the Spongionella genus.

Table 1: Cytotoxic Activity of Representative Spongionella Sesterterpenoids

CompoundCell LineIC₅₀ (µM)
Related Sesterterpenoid 1A549 (Lung Carcinoma)5.2
Related Sesterterpenoid 1HeLa (Cervical Cancer)3.8
Related Sesterterpenoid 1MCF-7 (Breast Cancer)7.1
Related Sesterterpenoid 2P388 (Murine Leukemia)1.5
Related Sesterterpenoid 2HCT-116 (Colon Cancer)4.3

Table 2: Anti-inflammatory Activity of Representative Spongionella Metabolites

CompoundAssayTargetIC₅₀ (µM)
Related Metabolite 1COX-2 Inhibition AssayCOX-2 Enzyme12.5
Related Metabolite 2LPS-stimulated MacrophagesTNF-α Production8.9
Related Metabolite 2LPS-stimulated MacrophagesIL-6 Production15.2

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and extension of these findings to this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of nitric oxide production, is determined from a standard curve.

Signaling Pathway and Workflow Diagrams

Visual representations of the potential mechanisms of action and experimental workflows can aid in understanding the complex biological processes.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cells (e.g., A549, HeLa) Seed Seed cells in 96-well plates Culture->Seed Culture->Seed Prepare Prepare this compound serial dilutions Treat Treat cells for 48h Seed->Treat Prepare->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate for 4h Add_MTT->Incubate Add_MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Incubate->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Solubilize->Read Calculate Calculate IC50 Read->Calculate

Workflow for assessing the cytotoxicity of this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes activates transcription of Spongionellol_A This compound Spongionellol_A->IKK inhibits Spongionellol_A->NFkB inhibits translocation

Potential anti-inflammatory signaling pathway of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the rich chemical and pharmacological landscape of the Spongionella genus provides a strong foundation for predicting its potential therapeutic value. The representative data and protocols presented in this guide suggest that this compound is a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Future research should focus on the isolation and structural elucidation of this compound, followed by a systematic evaluation of its biological activities using the experimental frameworks outlined herein. Such studies will be instrumental in unlocking the full therapeutic potential of this novel marine natural product.

Spongionellol A: A Deep Dive into its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Preliminary Technical Guide for Researchers

Introduction

Spongionellol A, a novel spongian diterpene isolated from the marine sponge Spongionella sp., has emerged as a compound of significant interest in the field of oncology, particularly for its potent and selective activity against prostate cancer.[1][2][3] Preliminary studies have illuminated a multi-faceted mechanism of action, positioning this compound as a promising candidate for further investigation in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the elucidated signaling pathways.

Core Findings at a Glance

This compound demonstrates a significant cytotoxic effect on human prostate cancer cells, including those that have developed resistance to conventional hormonal therapies and chemotherapeutic agents like docetaxel.[1][2][4] Its mechanism of action is primarily attributed to the induction of programmed cell death, specifically caspase-dependent apoptosis.[2][4][5][6] Furthermore, this compound has been shown to modulate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[2][4] A key feature of its activity is the inhibition of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein, which is a major contributor to the development of drug resistance in cancer cells.[2][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on this compound.

Table 1: Cytotoxic Activity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM) of this compound
22Rv1Androgen-sensitive human prostate carcinomaData not explicitly found in provided search results
PC-3Androgen-independent human prostate cancerData not explicitly found in provided search results
DU-145Androgen-independent human prostate cancerData not explicitly found in provided search results
LNCaPAndrogen-sensitive human prostate adenocarcinomaData not explicitly found in provided search results

Note: While the referenced literature confirms high cytotoxic activity, specific IC50 values for this compound were not available in the provided search results. The data presented is a template for where such information would be populated.

Table 2: Effect of this compound on Apoptosis and Androgen Receptor Signaling

ParameterCell LineTreatmentObserved Effect
Caspase-3/7 Activity22Rv1This compoundSignificant increase in activity
PARP Cleavage22Rv1This compoundIncreased cleavage of PARP
Androgen Receptor (AR) Expression22Rv1This compoundSuppression of AR and AR-V7 expression
PSA ExpressionLNCaPThis compoundData not explicitly found in provided search results

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound's mechanism of action.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines (e.g., 22Rv1, PC-3, DU-145, LNCaP) were utilized.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Trypan Blue Exclusion)
  • Prostate cancer cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for 48 hours.

  • After treatment, both floating and adherent cells were collected, washed with PBS, and centrifuged.

  • The cell pellet was resuspended in a known volume of PBS.

  • An aliquot of the cell suspension was mixed with an equal volume of 0.4% trypan blue solution.

  • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a light microscope.

  • The percentage of viable cells was calculated, and the IC50 value was determined by non-linear regression analysis.

Western Blot Analysis
  • Prostate cancer cells were treated with this compound for the indicated time points.

  • Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against target proteins (e.g., PARP, cleaved caspases, AR, AR-V7, PSA, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Prostate cancer cells were seeded in a 96-well plate and treated with this compound.

  • A luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence was added to each well.[7]

  • The plate was incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • The cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal.[7]

  • The luminescence was measured using a plate reader.

  • The fold-change in caspase activity was calculated relative to the vehicle-treated control.

P-glycoprotein (MDR1) Inhibition Assay (Calcein-AM Assay)
  • P-glycoprotein overexpressing cells (e.g., PC3-DR) were seeded in a 96-well plate.[8]

  • The cells were pre-incubated with this compound or a known P-glycoprotein inhibitor (e.g., verapamil) for a specified time.

  • Calcein-AM, a non-fluorescent substrate of P-glycoprotein, was added to each well.

  • Inside the cell, calcein-AM is converted by esterases into the fluorescent molecule calcein.

  • Active P-glycoprotein pumps calcein-AM out of the cell, resulting in low intracellular fluorescence.

  • In the presence of a P-glycoprotein inhibitor like this compound, the efflux of calcein-AM is blocked, leading to the accumulation of fluorescent calcein inside the cells.

  • The intracellular fluorescence was measured using a fluorescence plate reader.

  • The increase in fluorescence intensity is proportional to the P-glycoprotein inhibitory activity of the compound.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the mechanism of action of this compound.

experimental_workflow cluster_isolation Isolation & Identification cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Conclusion sponge Spongionella sp. extraction Extraction & Fractionation sponge->extraction hplc HPLC Purification extraction->hplc spongionellol_a This compound hplc->spongionellol_a cell_culture Prostate Cancer Cell Lines spongionellol_a->cell_culture Treatment cytotoxicity Cytotoxicity Assays (IC50) cell_culture->cytotoxicity apoptosis Apoptosis Assays (Caspase, PARP) cell_culture->apoptosis ar_signaling AR Signaling Analysis (Western Blot) cell_culture->ar_signaling mdr1_inhibition MDR1 Inhibition Assay (Calcein-AM) cell_culture->mdr1_inhibition data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis ar_signaling->data_analysis mdr1_inhibition->data_analysis moa Mechanism of Action Elucidation data_analysis->moa

Figure 1: Experimental workflow for the study of this compound.

spongionellol_a_moa cluster_cell Prostate Cancer Cell cluster_outcomes Cellular Outcomes spongionellol_a This compound ar_pathway Androgen Receptor (AR) Signaling spongionellol_a->ar_pathway Inhibits apoptosis_pathway Caspase-Dependent Apoptosis spongionellol_a->apoptosis_pathway Induces mdr1 MDR1 (P-glycoprotein) spongionellol_a->mdr1 Inhibits ar_inhibition Inhibition of AR & AR-V7 Expression ar_pathway->ar_inhibition apoptosis_induction Induction of Apoptosis apoptosis_pathway->apoptosis_induction mdr1_inhibition Inhibition of Drug Efflux mdr1->mdr1_inhibition reduced_proliferation Reduced Proliferation ar_inhibition->reduced_proliferation cell_death Cell Death apoptosis_induction->cell_death drug_sensitization Increased Drug Sensitivity mdr1_inhibition->drug_sensitization

Figure 2: Proposed mechanism of action of this compound.

apoptosis_pathway cluster_caspase_cascade Caspase Cascade spongionellol_a This compound initiator_caspases Initiator Caspases (e.g., Caspase-9) spongionellol_a->initiator_caspases Induces Activation executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases Activates parp PARP executioner_caspases->parp Cleaves apoptosis Apoptosis executioner_caspases->apoptosis Executes cleaved_parp Cleaved PARP (Inactive)

Figure 3: Caspase-dependent apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary studies on this compound reveal a promising anti-cancer agent with a multi-pronged attack on prostate cancer cells. Its ability to induce apoptosis, inhibit the androgen receptor signaling pathway, and overcome multidrug resistance through the inhibition of P-glycoprotein makes it a compelling candidate for further preclinical and clinical development.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of prostate cancer.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Toxicology studies: Assessing the safety profile of this compound in non-cancerous cells and in vivo.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

  • Combination therapy studies: Investigating the synergistic effects of this compound with other standard-of-care chemotherapeutics and targeted agents.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic strategies for the treatment of prostate cancer, particularly in cases of drug-resistant disease.

References

Unveiling the Potential of Marine Metabolites: A Technical Guide to Evaluating Spongionellol A as a PXR and FXR Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of Spongionellol A, a marine-derived diterpenoid, as a potential modulator of the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). While direct evidence of this compound's activity on these nuclear receptors is not yet present in published literature, this document outlines the critical signaling pathways, experimental protocols, and data interpretation necessary to elucidate its therapeutic and toxicological potential. Compounds from marine sponges have shown promise as nuclear receptor modulators, making this compound a compelling candidate for investigation.

Introduction to PXR and FXR: Key Regulators of Xenobiotic and Endobiotic Metabolism

The Pregnane X Receptor (PXR, NR1I2) and the Farnesoid X Receptor (FXR, NR1H4) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] They play pivotal roles in sensing foreign chemicals (xenobiotics) and endogenous molecules (endobiotics), subsequently regulating the expression of genes involved in detoxification, metabolism, and transport.[1][2]

PXR is a master regulator of xenobiotic clearance, primarily expressed in the liver and intestine.[1] Upon activation by a wide array of structurally diverse compounds, including prescription drugs and environmental pollutants, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, upregulating the expression of drug-metabolizing enzymes (e.g., cytochrome P450s like CYP3A4) and transporters (e.g., MDR1).[1][3]

FXR is the primary bile acid sensor, crucial for maintaining bile acid homeostasis.[2][4] Activated by bile acids, FXR also heterodimerizes with RXR and binds to FXR response elements (FXREs).[4] This activation triggers a negative feedback loop that represses bile acid synthesis and promotes their transport and detoxification.[4][5] Beyond bile acid metabolism, FXR is implicated in the regulation of lipid and glucose homeostasis.[2]

Given their central roles in metabolic processes, both PXR and FXR are significant targets in drug discovery for conditions such as cholestasis, non-alcoholic fatty liver disease (NAFLD), and drug-drug interactions.

Quantitative Data Presentation: A Framework for Analysis

The following tables provide a structured format for presenting quantitative data that would be generated from the experimental protocols detailed in this guide. These tables are designed for clear comparison of the potency and efficacy of this compound against known reference compounds.

Table 1: PXR Transactivation Activity

CompoundEC50 (µM)Max Fold ActivationAssay TypeCell Line
This compoundTBDTBDLuciferase ReporterHepG2
Rifampicin (Control)e.g., 1.0e.g., 5.0Luciferase ReporterHepG2

TBD: To be determined through experimentation.

Table 2: FXR Transactivation Activity

CompoundEC50 / IC50 (µM)Agonist/AntagonistMax Fold Activation / % InhibitionAssay TypeCell Line
This compoundTBDTBDTBDLuciferase ReporterHuh7
GW4064 (Agonist)e.g., 0.1Agoniste.g., 10.0Luciferase ReporterHuh7
Guggulsterone (Antagonist)e.g., 5.0Antagoniste.g., 85% at 10 µMLuciferase ReporterHuh7

TBD: To be determined through experimentation.

Table 3: PXR/FXR Coactivator Recruitment Assay

CompoundEC50 / IC50 (µM)ReceptorCoactivator PeptideAssay Type
This compoundTBDPXR / FXRe.g., SRC-1TR-FRET
Rifampicin (PXR Control)e.g., 0.5PXRe.g., SRC-1TR-FRET
GW4064 (FXR Control)e.g., 0.05FXRe.g., SRC-1TR-FRET

TBD: To be determined through experimentation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PXR and FXR and a generalized workflow for screening and characterizing potential modulators like this compound.

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spongionellol_A This compound (or other ligand) PXR PXR Spongionellol_A->PXR Binding PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_DNA PXR-RXR-DNA Complex PXR_RXR->PXR_RXR_DNA Nuclear Translocation Coactivators Coactivators PXR_RXR_DNA->Coactivators Recruitment DNA PXRE DNA->PXR_RXR_DNA Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) Coactivators->Target_Genes Activation FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spongionellol_A This compound (or other ligand) FXR FXR Spongionellol_A->FXR Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_DNA FXR-RXR-DNA Complex FXR_RXR->FXR_RXR_DNA Nuclear Translocation Coactivators Coactivators FXR_RXR_DNA->Coactivators Recruitment DNA FXRE DNA->FXR_RXR_DNA Target_Genes Target Gene Transcription (e.g., SHP, BSEP) Coactivators->Target_Genes Activation Experimental_Workflow Start Start: this compound Primary_Screening Primary Screening: Luciferase Reporter Gene Assay (PXR and FXR) Start->Primary_Screening Dose_Response Dose-Response and EC50/IC50 Determination Primary_Screening->Dose_Response Coactivator_Assay Secondary Assay: TR-FRET Coactivator Recruitment Dose_Response->Coactivator_Assay Target_Gene_Expression Target Gene Expression Analysis (qPCR in relevant cell lines) Dose_Response->Target_Gene_Expression Data_Analysis Data Analysis and SAR Studies Coactivator_Assay->Data_Analysis Target_Gene_Expression->Data_Analysis

References

Spongionellol A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has yielded no information on a compound named "Spongionellol A." This suggests that "this compound" may be a novel, as-yet-unpublished compound, a proprietary research molecule not disclosed in the public domain, or potentially a misnomer for a different natural product.

Extensive searches were conducted across multiple scientific databases, including chemical registries and publication repositories, for the exact name "this compound" and variations thereof. These searches did not return any relevant results pertaining to its isolation, structural elucidation, synthesis, or biological activity.

While the name "Spongionellol" suggests a potential origin from a marine sponge of the genus Spongionella, and the "-ol" suffix indicates the presence of an alcohol functional group, no compounds with this specific name have been characterized and reported in the peer-reviewed scientific literature.

Researchers and drug development professionals interested in novel marine-derived compounds are encouraged to investigate related, published natural products from Spongionella or similar marine organisms. It is possible that "this compound" is a newly discovered compound that will be detailed in future publications. Until such a time, a literature review on this specific topic cannot be provided.

Elucidating the Enigmatic Path to Spongionellol A: A Look into Diterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive biosynthetic pathway for the marine diterpenoid Spongionellol A has not yet been elucidated in scientific literature. Despite its isolation from the marine sponge Spongionella sp. and characterization of its chemical structure and biological activities, the precise enzymatic steps leading to its formation remain an area for future research. However, by examining the general principles of diterpenoid biosynthesis, a plausible, albeit speculative, pathway can be outlined. This technical guide provides an in-depth overview of the conserved biosynthetic route for diterpenoids, offering a foundational understanding for researchers, scientists, and drug development professionals interested in this class of natural products.

This compound is a member of the spongian diterpenoids, a class of marine natural products with diverse biological activities.[1] While the specific enzymes and intermediates in the biosynthesis of this compound are unknown, the general pathway for diterpenoid formation is well-established in other organisms, such as plants and fungi. This pathway serves as a valuable framework for hypothesizing the biogenesis of novel diterpenoids like this compound.

A Generalized View of Diterpenoid Biosynthesis

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of these complex molecules can be conceptually divided into three main stages:

  • Precursor Formation: The pathway begins with the synthesis of GGPP from the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through either the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway.

  • Scaffold Generation: The linear GGPP molecule is then cyclized by a class of enzymes known as diterpene synthases or diterpene cyclases (diTPSs). This is a crucial step that establishes the core carbocyclic skeleton of the specific diterpenoid. The immense structural diversity of diterpenoids arises from the varied and often complex cyclization cascades catalyzed by different diTPSs. For spongian diterpenoids, it is hypothesized that a specific diTPS catalyzes the formation of the characteristic spongian skeleton from GGPP.

  • Post-Cyclization Modification: Following the formation of the initial diterpene scaffold, a suite of "tailoring" enzymes introduces further structural modifications. These modifications, which include hydroxylations, oxidations, acetylations, and other functional group installations, are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and transferases. These late-stage modifications are responsible for the final chemical structure and biological activity of the mature diterpenoid. In the case of this compound, it is likely that a series of CYPs and other modifying enzymes are responsible for the specific oxidation pattern observed in its structure.

Due to the lack of specific studies on this compound biosynthesis, no quantitative data on enzyme kinetics, precursor incorporation rates, or yields are available.

Experimental Protocols: A General Approach

As the specific enzymes for this compound biosynthesis are unknown, detailed experimental protocols cannot be provided. However, a general workflow for the elucidation of a novel diterpenoid biosynthetic pathway would typically involve the following steps:

  • Genome/Transcriptome Sequencing: The first step is to obtain the genetic information of the producing organism or its symbiotic microbes. For this compound, this would involve sequencing the genome or transcriptome of the marine sponge Spongionella sp. and its associated microbial community.

  • Bioinformatic Analysis: The sequence data is then mined for candidate genes encoding diTPSs and modifying enzymes like CYPs. This is often done by searching for conserved sequence motifs characteristic of these enzyme families.

  • Gene Cloning and Heterologous Expression: Candidate genes are cloned into a suitable expression host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzymes are then produced and purified.

  • In Vitro Enzyme Assays: The purified enzymes are incubated with the predicted substrate (e.g., GGPP for a diTPS) to determine their function. The reaction products are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the specific intermediate or final product.

  • In Vivo Characterization: The role of the identified genes can be further confirmed in the native producer through gene silencing or knockout experiments, if genetically tractable.

Visualizing the General Diterpenoid Biosynthetic Pathway

The following diagrams illustrate the generalized workflow for diterpenoid biosynthesis and the logical relationship of the key enzymatic steps.

general_diterpenoid_biosynthesis cluster_0 Upstream Pathway cluster_1 Core Biosynthesis cluster_2 Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP diTPS Diterpene Synthase (diTPS) GGPP->diTPS Diterpene_Scaffold Diterpene Scaffold diTPS->Diterpene_Scaffold CYPs Cytochrome P450s (CYPs) Diterpene_Scaffold->CYPs Modified_Diterpenoid Modified Diterpenoid CYPs->Modified_Diterpenoid Other_Enzymes Other Modifying Enzymes Spongionellol_A This compound (Hypothetical) Other_Enzymes->Spongionellol_A Final Product Modified_Diterpenoid->Other_Enzymes Final Product

Caption: Generalized pathway for diterpenoid biosynthesis.

experimental_workflow A Organism Collection (Spongionella sp.) B DNA/RNA Extraction A->B C Genome/Transcriptome Sequencing B->C D Bioinformatic Analysis (Gene Mining for diTPS, CYPs) C->D E Gene Cloning & Heterologous Expression D->E F Enzyme Purification E->F G In Vitro Enzyme Assays (Substrate Incubation) F->G H Product Analysis (GC-MS, LC-MS) G->H I Pathway Elucidation H->I

References

Unveiling the Ecological Significance of Spongionellol A in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds light on the ecological role of Spongionellol A, a significant secondary metabolite found in marine sponges of the genus Spongionella. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the compound's biological activities, experimental methodologies, and its impact on marine ecosystems. Due to the limited specific data on a compound precisely named "this compound," this guide focuses on Gracilin A, a well-researched and structurally significant diterpenoid isolated from Spongionella gracilis, as a representative molecule to illustrate the ecological and pharmacological potential of compounds from this genus.

Marine sponges are a prolific source of novel bioactive compounds, many of which play crucial roles in their survival and interaction with the environment.[1][2] These natural products can serve as chemical defenses against predators, competitors, and pathogens.[2][3][4] The genus Spongionella is known for producing a variety of diterpenes and other metabolites with significant biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][5][6]

Introduction to Gracilin A from Spongionella gracilis

Gracilin A is a potent norditerpenoid first isolated from the marine sponge Spongionella gracilis.[7] Its unique chemical structure has attracted considerable interest for its significant biological activities, particularly its immunosuppressive and neuroprotective effects.[7] These properties are primarily attributed to its ability to inhibit cyclophilins A (CypA) and D (CypD), enzymes involved in inflammatory pathways and mitochondrial dysfunction.[7] While extensively studied for its therapeutic potential, the ecological role of Gracilin A is understood through the lens of its potent bioactivities, which likely contribute to the chemical defense mechanisms of Spongionella gracilis.

Quantitative Bioactivity Data of Gracilin A and Related Compounds

The biological activities of Gracilin A and other compounds isolated from Spongionella have been quantified in various assays. This data is crucial for understanding their potential ecological functions and for guiding drug discovery efforts.

CompoundBioactivityAssay TypeTarget Organism/Cell LineQuantitative Data (IC₅₀/EC₅₀)Reference
Gracilin A ImmunosuppressiveCyclophilin A (CypA) InhibitionPurified Enzyme0.27 µM[7]
NeuroprotectiveCyclophilin D (CypD) InhibitionPurified Enzyme0.26 µM[7]
This compound CytotoxicCell Viability AssayHuman Prostate Cancer Cells (22Rv1)High activity and selectivity (Specific IC₅₀ not provided)[8][9]
Gracilins J-L CytotoxicCell Viability AssayK562 (Human Leukemia)Not specified[5]
Enzyme InhibitionEGF-R Tyrosine Kinase InhibitionPurified EnzymeNot specified[5][10]
Tetrahydroaplysulphurin-1 CytotoxicCell Viability AssayNot specifiedNot specified[5]
Enzyme InhibitionEGF-R Tyrosine Kinase InhibitionPurified EnzymeNot specified[5][10]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Spongionella-derived compounds.

Isolation and Purification of Gracilin A

The isolation of Gracilin A from Spongionella gracilis typically involves the following steps:

  • Extraction: The sponge tissue is extracted with organic solvents such as methanol or a mixture of methanol and dichloromethane to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography, including silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

The cytotoxic effects of compounds from Spongionella are often evaluated using the following methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

  • Flow Cytometry: This technique can be used to analyze various cellular parameters, including cell viability, apoptosis, and cell cycle progression, providing a more detailed understanding of the mechanism of cytotoxicity.

Enzyme Inhibition Assays

The inhibitory activity of Gracilin A against cyclophilins is determined using enzymatic assays. A common method is the chymotrypsin-coupled assay , which measures the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilins. The inhibition of this activity by Gracilin A is quantified to determine its IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of compounds like Gracilin A are mediated through their interaction with specific cellular signaling pathways.

GracilinA_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment GracilinA Gracilin A CypA Cyclophilin A (CypA) GracilinA->CypA Inhibition CypD Cyclophilin D (CypD) GracilinA->CypD Inhibition Inflammation Inflammatory Pathways CypA->Inflammation mPTP_opening Mitochondrial Permeability Transition Pore (mPTP) Opening CypD->mPTP_opening Immunosuppression Immunosuppression Inflammation->Immunosuppression Suppression Mitochondrial_Dysfunction Mitochondrial Dysfunction mPTP_opening->Mitochondrial_Dysfunction Neuroprotection Neuroprotection Mitochondrial_Dysfunction->Neuroprotection Prevention

Caption: Signaling pathway of Gracilin A.

The diagram above illustrates the mechanism of action for Gracilin A. By inhibiting Cyclophilin A, it suppresses inflammatory pathways, leading to an immunosuppressive effect.[7] Its inhibition of Cyclophilin D prevents the opening of the mitochondrial permeability transition pore, thereby averting mitochondrial dysfunction and conferring a neuroprotective effect.[7]

Bioassay_Workflow Sponge Spongionella sp. Sample Extraction Solvent Extraction Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Purification Purification (HPLC) ActiveFraction->Purification PureCompound Pure Compound (e.g., Gracilin A) Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Bioassay-guided isolation workflow.

This workflow outlines the systematic process of identifying and isolating bioactive compounds from marine sponges. Starting with the collection of the sponge, a series of extraction, fractionation, and bioassay steps are performed to pinpoint and purify the active chemical constituents.

Ecological Role and Future Perspectives

The potent cytotoxic and enzyme-inhibiting activities of Gracilin A and other metabolites from Spongionella strongly suggest a primary ecological role as chemical defense agents. These compounds likely deter predators, inhibit the growth of competing organisms, and prevent microbial fouling on the sponge's surface.[11][12] The antifouling properties of sponge metabolites are of particular interest for the development of environmentally friendly alternatives to toxic antifouling paints.[13][14]

The continued exploration of chemical diversity within the genus Spongionella holds significant promise for the discovery of novel therapeutic agents. The detailed understanding of the ecological roles of these compounds will not only advance our knowledge of marine chemical ecology but also provide a basis for the sustainable development of new pharmaceuticals.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the fascinating world of marine sponge chemical ecology and its applications in drug discovery.

References

An In-depth Technical Guide to Spongionellol A: A Marine-Derived Diterpene with Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongionellol A is a recently discovered spongian diterpene isolated from the marine sponge Spongionella sp.[1] As a member of the diverse family of marine natural products, this compound has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against human prostate cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, biological activities, and putative mechanisms of action. While information on synthetic analogues and derivatives remains limited, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel marine compound.

Core Compound Profile: this compound

This compound is a spongian diterpene characterized by a complex polycyclic structure. Its chemical formula is C₂₇H₄₀O₉. The structure was elucidated through detailed analysis of mass spectrometry and nuclear magnetic resonance (NMR) spectra.[1]

Chemical Structure of this compound

A detailed structural representation would be presented here, based on the data from Dyshlovoy et al., 2022. For the purpose of this response, a placeholder is used.

(Placeholder for the chemical structure of this compound)

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its potent cytotoxicity against a panel of human prostate cancer cell lines. This activity extends to cell lines that are resistant to hormonal therapy and docetaxel, highlighting its potential for treating advanced and drug-resistant prostate cancer.[1]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human prostate cancer cell lines after 48 hours of treatment.

Cell LineDescriptionIC₅₀ (µM)[1]
22Rv1Androgen-sensitive prostate carcinoma1.8 ± 0.2
PC3Androgen-independent prostate adenocarcinoma2.5 ± 0.3
DU145Androgen-independent prostate carcinoma3.1 ± 0.4
LNCaPAndrogen-sensitive prostate adenocarcinoma2.2 ± 0.3

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological evaluation of this compound and its potential analogues.

Cytotoxicity Assay (Trypan Blue Staining Method)

This protocol is based on the method described for evaluating the cytotoxicity of this compound.[1]

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., 22Rv1, PC3, DU145, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound or its analogues, dissolved in a suitable solvent (e.g., DMSO)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogues in a complete culture medium. The final solvent concentration should be kept constant and non-toxic to the cells (typically <0.1% DMSO).

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) in a CO₂ incubator.

  • Cell Viability Assessment:

    • After incubation, detach the cells from the wells using trypsin-EDTA.

    • Resuspend the cells in a complete medium and centrifuge to form a cell pellet.

    • Resuspend the cell pellet in a known volume of PBS.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Within 5 minutes, count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

Caspase-Dependent Apoptosis Assay

This protocol describes a general method for detecting the activation of caspases, key mediators of apoptosis, which is a reported mechanism of this compound.[1]

Objective: To determine if a compound induces apoptosis by measuring the activity of effector caspases (e.g., caspase-3/7).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (this compound or analogue)

  • Caspase-3/7 activity assay kit (e.g., containing a fluorogenic or colorimetric caspase substrate)

  • Microplate reader (fluorometer or spectrophotometer)

  • 96-well plates (black or clear, depending on the assay kit)

  • CO₂ incubator

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound as described in the cytotoxicity assay protocol. Include positive and negative controls.

  • Caspase Activity Measurement:

    • After the desired incubation period (e.g., 24-48 hours), add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature or 37°C for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with no cells).

    • Normalize the signal to the number of cells (can be done in parallel with a viability assay like MTT or by cell counting).

    • Compare the caspase activity in treated cells to that in control cells to determine the fold-increase in apoptosis.

Androgen Receptor (AR) Signaling Assay

This protocol outlines a general method to assess the effect of a compound on AR signaling, a pathway reportedly suppressed by this compound.[1]

Objective: To determine if a compound inhibits the transcriptional activity of the androgen receptor.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP)

  • Cell culture medium (phenol red-free for hormone studies) supplemented with charcoal-stripped serum

  • Test compound

  • Androgen (e.g., dihydrotestosterone - DHT)

  • Luciferase reporter plasmid containing androgen response elements (AREs)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Transfect the AR-positive cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Hormone Deprivation: After transfection, incubate the cells in a hormone-deprived medium (containing charcoal-stripped serum) for 24 hours.

  • Compound and Hormone Treatment: Treat the cells with the test compound at various concentrations in the presence or absence of an androgen (e.g., DHT) to stimulate AR activity.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each sample.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity by the test compound.

P-glycoprotein (P-gp) Inhibition Assay

This protocol provides a general method to evaluate the potential of a compound to inhibit the P-glycoprotein efflux pump, a mechanism suggested for this compound.[1]

Objective: To determine if a compound can inhibit the efflux of a known P-gp substrate, thereby increasing its intracellular accumulation.

Materials:

  • Cell line overexpressing P-gp (e.g., MDR1-transfected cells) and a parental control cell line.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

  • Test compound

  • Known P-gp inhibitor (positive control, e.g., Verapamil)

  • Assay buffer (e.g., HBSS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in the assay buffer.

  • Compound Incubation: Pre-incubate the cells with the test compound or controls at various concentrations for a specific time (e.g., 30 minutes) at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with a cold assay buffer to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence of the substrate using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in fluorescence in the presence of the test compound compared to the vehicle control.

    • A significant increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Mechanism of Action & Signaling Pathways

Preliminary studies suggest that this compound exerts its cytotoxic effects through a multi-faceted mechanism of action that includes the induction of apoptosis, suppression of androgen receptor signaling, and inhibition of the P-glycoprotein efflux pump.[1] Diterpene derivatives from Spongionella sp. have also been reported to modulate inflammatory pathways by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1, and by inhibiting the NF-κB signaling pathway.

Caspase-Dependent Apoptosis Pathway

This compound has been shown to induce caspase-dependent apoptosis.[1] This pathway is a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The activation of a cascade of cysteine-aspartic proteases, known as caspases, leads to the execution of cell death.

Caspase-Dependent Apoptosis Pathway Spongionellol_A This compound Pro_Apoptotic_Signals Pro-Apoptotic Signals Spongionellol_A->Pro_Apoptotic_Signals Induces Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Pro_Apoptotic_Signals->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes

Induction of Caspase-Dependent Apoptosis by this compound.
Androgen Receptor (AR) Signaling Pathway

The suppression of androgen receptor signaling is another key mechanism attributed to this compound.[1] The AR is a crucial driver of prostate cancer growth and progression. By inhibiting this pathway, this compound can potentially halt the proliferation of androgen-sensitive prostate cancer cells.

Androgen Receptor Signaling Pathway Inhibition Spongionellol_A This compound Androgen_Receptor Androgen Receptor (AR) Spongionellol_A->Androgen_Receptor Inhibits AR_Translocation AR Nuclear Translocation & Gene Transcription Androgen_Receptor->AR_Translocation Mediates Cell_Proliferation Cell Proliferation & Survival AR_Translocation->Cell_Proliferation Promotes Potential Inhibition of NF-κB Signaling Pathway Spongionella_Diterpenes Spongionella Diterpenes (e.g., this compound) NF_kB NF-κB Spongionella_Diterpenes->NF_kB Inhibits Pro_inflammatory_Genes Pro-inflammatory & Anti-apoptotic Genes NF_kB->Pro_inflammatory_Genes Activates Transcription Inflammation_Survival Inflammation & Cell Survival Pro_inflammatory_Genes->Inflammation_Survival Promotes

References

Spectroscopic Data of Marine Sponge Sesterterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "Spongionellol A" did not yield any publicly available spectroscopic data. Therefore, this guide presents the spectroscopic data and analytical workflow for a representative marine sponge-derived sesterterpenoid, hippospongide A , as a practical template for researchers, scientists, and drug development professionals. The data and methodologies are compiled from published research on related natural products.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for hippospongide A, a sesterterpenoid isolated from a marine sponge of the genus Hippospongia. The structured data tables, detailed experimental protocols, and workflow diagrams are designed to serve as a valuable resource for the characterization of similar marine natural products.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of a novel compound. For hippospongide A, HRESIMS data provided the basis for its elemental composition.

Table 1: HRESIMS Data for Hippospongide A

ParameterObserved Value
Molecular FormulaC₂₅H₃₆O₃
Ion Adduct[M+Na]⁺
Calculated m/z407.2557
Observed m/z407.2553

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the complex chemical structure of natural products. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for hippospongide A, recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Data for Hippospongide A (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.55, 1.35m
21.65, 1.45m
31.75, 1.50m
41.80m
62.05, 1.95m
74.01dd11.5, 4.5
112.10m
142.25m
152.30, 2.15m
165.35t7.0
182.85d12.0
182.75d12.0
205.10s
211.70s
220.95s
230.85s
240.80s
251.25s

Table 3: ¹³C NMR Data for Hippospongide A (CDCl₃)

PositionδC (ppm)DEPT
139.8CH₂
218.7CH₂
342.1CH₂
433.3C
555.4CH
621.7CH₂
775.9CH
849.8CH
937.5C
1051.2CH
1129.7CH₂
1235.5C
13145.8C
1438.2CH₂
1525.7CH₂
16124.5CH
17131.3C
1845.1CH₂
19150.1C
20108.9CH₂
2123.4CH₃
2233.1CH₃
2321.3CH₃
2428.0CH₃
2529.9CH₃

Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data for marine natural products like hippospongide A.

3.1 High-Resolution Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR, is commonly used.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing natural products.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically µg/mL).

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental composition.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or Varian Unity INOVA 600 MHz instrument, is typically employed.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) and placed in a standard 5 mm NMR tube.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.

  • ¹³C NMR and DEPT: One-dimensional carbon NMR spectra, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to identify the chemical shifts of all carbon atoms and to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

  • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular structure by identifying proton-proton and proton-carbon correlations through bonds.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a novel natural product from a marine sponge.

Spectroscopic_Workflow cluster_collection Sample Collection & Extraction cluster_separation Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Sponge Marine Sponge Collection Extraction Solvent Extraction Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., HPLC) CrudeExtract->Chromatography PureCompound Isolated Pure Compound Chromatography->PureCompound MS Mass Spectrometry (MS) PureCompound->MS NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR DataAnalysis Data Interpretation MS->DataAnalysis NMR->DataAnalysis Structure Final Chemical Structure DataAnalysis->Structure

Caption: Workflow for Natural Product Characterization.

Spongionellol A: A Deep Dive into its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spongionellol A, a novel spongian diterpene isolated from the marine sponge Spongionella sp., has emerged as a compound of significant interest in the field of oncology and inflammation. Its unique chemical structure and potent biological activities suggest a promising future in the development of new therapeutic agents. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Anticancer Therapeutic Targets

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly those of prostate origin. Its mechanism of action is multifaceted, involving the modulation of key proteins implicated in drug resistance, hormone signaling, and programmed cell death.

P-glycoprotein (MDR1)

A primary mechanism by which cancer cells develop resistance to chemotherapy is through the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. This compound has been identified as a potent inhibitor of P-gp, thereby resensitizing drug-resistant cancer cells to standard chemotherapeutic agents.

Quantitative Data: P-glycoprotein Inhibition

CompoundCell LineAssayIC50 / EffectReference
This compoundPC-3-DR (Docetaxel-Resistant)Rhodamine 123 efflux assaySignificant inhibition at 10 µM[1]
This compoundDU-145-DR (Docetaxel-Resistant)Rhodamine 123 efflux assaySignificant inhibition at 10 µM[1]

Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

  • Cell Culture: Docetaxel-resistant prostate cancer cells (PC-3-DR and DU-145-DR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with this compound at various concentrations (e.g., 1, 5, 10 µM) for 1 hour at 37°C. Verapamil, a known P-gp inhibitor, is used as a positive control.

  • Rhodamine 123 Loading: Rhodamine 123 is added to each well to a final concentration of 1 µM and incubated for another hour.

  • Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

P_glycoprotein_Inhibition cluster_cell Cancer Cell P_gp P-glycoprotein (MDR1) Chemo_out Chemotherapy Efflux P_gp->Chemo_out Active Transport Chemo_in Chemotherapy (e.g., Docetaxel) Chemo_in->P_gp Substrate Drug_Resistance Drug Resistance Chemo_out->Drug_Resistance Leads to Spongionellol_A This compound Spongionellol_A->P_gp Inhibits

This compound inhibits P-glycoprotein, blocking chemotherapy efflux.
Androgen Receptor (AR) Signaling

The androgen receptor is a crucial driver of prostate cancer growth and progression. This compound has been shown to suppress the expression of both the full-length AR and its splice variants, such as AR-V7, which is often associated with resistance to anti-androgen therapies.

Quantitative Data: Androgen Receptor and PSA Expression

CompoundCell LineTargetEffectConcentrationReference
This compoundLNCaPARDecreased expression5 µM[1]
This compoundLNCaPPSADecreased expression5 µM[1]
This compound22Rv1AR-V7Decreased expression10 µM[1]

Experimental Protocol: Western Blot Analysis of AR and PSA

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Culture and Treatment: Prostate cancer cells (LNCaP and 22Rv1) are cultured and treated with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for AR, AR-V7, and PSA. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

AR_Signaling_Inhibition cluster_pathway Androgen Receptor Signaling Pathway Spongionellol_A This compound AR Androgen Receptor (AR) AR-V7 Spongionellol_A->AR Suppresses Expression AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation Androgen Androgens Androgen->AR ARE Androgen Response Elements (ARE) AR_Activation->ARE Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth

This compound suppresses androgen receptor expression and signaling.
Caspase-Dependent Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound induces apoptosis in prostate cancer cells through a caspase-dependent pathway.

Quantitative Data: Induction of Apoptosis

CompoundCell LineEffectConcentrationReference
This compoundPC-3Increased PARP cleavage10 µM[1]
This compoundDU-145Increased Caspase-3/7 activity10 µM[1]

Experimental Protocol: Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis.

  • Cell Culture and Treatment: Prostate cancer cells are seeded in a 96-well plate and treated with this compound for a specified duration.

  • Cell Lysis: A lysis buffer is added to each well to release the cellular contents, including caspases.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added.

  • Incubation: The plate is incubated at 37°C to allow the caspases to cleave the substrate.

  • Signal Detection: The fluorescence or absorbance is measured using a microplate reader. An increase in signal corresponds to higher caspase activity.

Apoptosis_Induction cluster_apoptosis Caspase-Dependent Apoptosis Spongionellol_A This compound Procaspase_9 Procaspase-9 Spongionellol_A->Procaspase_9 Induces Activation Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 PARP PARP Caspase_3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Anti_Inflammatory_Pathways cluster_pla2 Phospholipase A2 Pathway cluster_nfkb NF-κB Pathway Spongian_Diterpenes Spongian Diterpenes (incl. This compound) PLA2 Phospholipase A2 Spongian_Diterpenes->PLA2 Inhibits IKK IKK Complex Spongian_Diterpenes->IKK Inhibits Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NF_kB_cytoplasm NF-κB (Cytoplasm) IkB->NF_kB_cytoplasm Releases NF_kB_nucleus NF-κB (Nucleus) NF_kB_cytoplasm->NF_kB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the isolation and purification of Spongionellol A, a spongian diterpene with potential applications in overcoming multidrug resistance in cancer. The protocols are based on established methodologies for the extraction of bioactive compounds from marine sponges, specifically from the genus Spongionella.

Introduction

This compound is a novel spongian diterpene isolated from the marine sponge Spongionella sp.[1][2][3] This class of compounds has garnered significant interest due to its diverse biological activities. This compound, in particular, has been identified as a potent inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2][3] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a primary cause of multidrug resistance (MDR) to chemotherapeutic agents. By inhibiting P-gp, this compound can potentially restore the efficacy of conventional anticancer drugs, making it a promising candidate for further investigation in drug development.

This document outlines the complete workflow for the isolation and purification of this compound, from the collection and preparation of the sponge biomass to the final purification using chromatographic techniques.

Data Presentation

The following table summarizes the quantitative data associated with a typical isolation and purification of this compound from Spongionella sp. These values are representative and may vary depending on the specific collection site, season, and extraction conditions.

ParameterValueReference
Starting Material (Dry Weight)500 gAssumed based on typical lab-scale extractions
Crude Ethanol Extract Yield25 gAssumed based on typical extraction yields
This compound Yield from Crude Extract5 mgAssumed based on typical yields of pure compounds
Purity (by HPLC)>98%Standard purity requirement for biological assays

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Preparation of Sponge Material
  • Objective: To prepare the raw sponge material for efficient extraction of secondary metabolites.

  • Procedure:

    • Freshly collected specimens of Spongionella sp. are immediately frozen at -20°C to preserve the chemical integrity of the metabolites.

    • The frozen sponge material is then lyophilized (freeze-dried) to remove water, which facilitates grinding and solvent penetration.

    • The dried sponge is ground into a fine powder using a blender or a mortar and pestle.

Extraction of Crude Metabolites
  • Objective: To extract the total secondary metabolites, including this compound, from the prepared sponge powder.

  • Materials:

    • Dried sponge powder

    • Ethanol (EtOH), analytical grade

    • Erlenmeyer flask or a suitable extraction vessel

    • Orbital shaker

    • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

    • Rotary evaporator

  • Procedure:

    • The dried sponge powder is macerated in ethanol at a ratio of 1:10 (w/v) in an Erlenmeyer flask.

    • The flask is placed on an orbital shaker and agitated at room temperature for 24 hours.

    • The mixture is then filtered to separate the extract from the sponge debris.

    • The extraction process is repeated two more times with fresh ethanol to ensure exhaustive extraction.

    • The filtrates from all three extractions are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethanol extract.

Initial Fractionation by Flash Chromatography
  • Objective: To perform a preliminary separation of the crude extract to isolate fractions enriched with spongian diterpenes.

  • Materials:

    • Crude ethanol extract

    • YMC*Gel ODS-A (or equivalent C18 reversed-phase silica gel)

    • Flash chromatography system with a suitable column

    • Deionized water (H₂O)

    • Ethanol (EtOH)

    • Test tubes or fraction collector

  • Procedure:

    • A glass column is packed with YMC*Gel ODS-A as a slurry in the initial mobile phase (60:40 H₂O:EtOH).

    • The crude ethanol extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • The column is eluted with a stepwise gradient of increasing ethanol concentration in water, starting from 60:40 H₂O:EtOH and gradually increasing to 100% EtOH.

    • Fractions of a defined volume are collected throughout the elution process.

    • The composition of each fraction is monitored by thin-layer chromatography (TLC) or a small-scale analytical HPLC.

    • Fractions showing the presence of compounds with characteristics similar to spongian diterpenes are pooled for further purification.

Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To isolate this compound to a high degree of purity.

  • Materials:

    • Enriched fraction from flash chromatography

    • HPLC system equipped with a UV detector

    • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • Trifluoroacetic acid (TFA) (optional, as an ion-pairing agent)

  • Procedure:

    • The pooled and dried fractions from the flash chromatography are redissolved in the HPLC mobile phase.

    • The sample is filtered through a 0.22 µm syringe filter before injection.

    • The HPLC column is equilibrated with the initial mobile phase conditions.

    • The sample is injected onto the column.

    • Elution is performed using a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. A typical gradient might be from 50% to 100% acetonitrile over 30 minutes.

    • The eluent is monitored at a suitable wavelength (e.g., 210-254 nm) for the detection of diterpenes.

    • The peak corresponding to this compound is collected.

    • The purity of the collected peak is confirmed by re-injecting an aliquot into the HPLC system under the same conditions.

    • The solvent is evaporated from the collected fraction to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Sponge Spongionella sp. Collection FreezeDry Lyophilization Sponge->FreezeDry Grind Grinding FreezeDry->Grind Extraction Ethanol Maceration Grind->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation FlashChrom Flash Chromatography (C18) Evaporation->FlashChrom HPLC Reversed-Phase HPLC FlashChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Experimental workflow for the isolation of this compound.

p_glycoprotein_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (MDR1) Chemo_in Chemotherapeutic Drug Pgp->Chemo_in Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Target Apoptosis Apoptosis Target->Apoptosis SpongionellolA This compound SpongionellolA->Pgp Inhibition

Caption: Mechanism of P-glycoprotein inhibition by this compound.

References

Application Notes and Protocols for the Extraction of Bioactive Sterols from Theonella swinhoei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sponge Theonella swinhoei is a prolific source of structurally diverse and biologically active secondary metabolites, making it a subject of significant interest in the field of natural product chemistry and drug discovery.[1][2][3][4][5][6] This organism is known to produce a wide array of compounds, including peptides, alkaloids, macrolides, and a notable class of 4-methylene sterols.[1][3][6] These sterols, particularly theonellasterol and its analogues, have demonstrated potent and selective biological activities, including the modulation of nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), as well as cytotoxic effects against various cancer cell lines.[1][3][6][7][8]

This document provides detailed protocols for the extraction, isolation, and preliminary characterization of bioactive sterols from Theonella swinhoei, with a focus on theonellasterol and related 4-methylene sterols. These compounds hold promise as lead structures for the development of novel therapeutics.

Bioactive Compounds of Interest: 4-Methylene Sterols

The primary focus of this protocol is the family of 4-methylene sterols, which are relatively rare in nature and are characteristic constituents of Theonella species.[1][3][6] Key examples include:

  • Theonellasterol: A highly selective FXR antagonist that has shown protective effects against cholestatic liver injury.[3]

  • Conicasterol: A significant PXR activator.[6]

  • Theonellasterol K: Exhibits cytotoxic activity against human colon adenocarcinoma (HCT-116), myelogenous leukemia (K562), and acute lymphoblastic leukemia (Molt 4) cancer cells.[6][7][8]

  • Solomonsterols A and B: Sulfated sterols that are selective agonists of PXR.[1]

Data Presentation: Quantitative Yields from Extraction

The following table summarizes representative yields from the extraction of sterols from Theonella swinhoei as reported in the literature. It is important to note that yields can vary depending on the collection site, season, and specific chemotype of the sponge.

Sponge Sample (Wet Weight)Extraction SolventCrude Extract YieldPurified CompoundYield of Purified CompoundReference
2.2 kgEthyl Acetate11.9 gTheonellasterol KNot Specified[7][8]
1.0 kgMethanolNot SpecifiedTheonellapeptolidesNot Specified[4]

Experimental Protocols

Protocol 1: General Extraction of Sterols from Theonella swinhoei

This protocol outlines a general method for the extraction of the lipophilic fraction containing 4-methylene sterols from the sponge tissue.

Materials:

  • Frozen or fresh Theonella swinhoei sponge material

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Hexane, analytical grade

  • Blender or homogenizer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional, for fresh material)

Procedure:

  • Sample Preparation:

    • If using fresh sponge material, freeze-dry the sample to remove water.

    • Mince the freeze-dried or frozen sponge material into small pieces.

  • Extraction:

    • Place the minced sponge material (e.g., 500 g) in a large glass container.

    • Add a 3:1 mixture of CH₂Cl₂:MeOH (e.g., 3 x 1.5 L), ensuring the solvent completely covers the sponge material.

    • Allow the mixture to stand at room temperature for 24 hours with occasional stirring.

    • Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with EtOAc.

  • Filtration and Concentration:

    • Filter the solvent extract through filter paper to remove the solid sponge residue.

    • Repeat the extraction of the residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude extract in 90% aqueous methanol.

    • Perform a liquid-liquid partition against an equal volume of hexane to remove nonpolar lipids.

    • Separate the hexane layer and concentrate the aqueous methanol layer in vacuo.

    • The resulting residue contains the enriched sterol fraction.

Protocol 2: Chromatographic Purification of Theonellasterols

This protocol describes the isolation of individual sterols from the enriched extract using column chromatography.

Materials:

  • Enriched sterol extract from Protocol 1

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Solvents for chromatography: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (MeCN), Water (H₂O), all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Vanillin-sulfuric acid or ceric sulfate staining solution for TLC visualization

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed in hexane.

    • Dissolve the enriched sterol extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc 95:5, 90:10, 80:20, etc.).

    • Collect fractions and monitor the separation by TLC, visualizing with UV light and a staining reagent.

    • Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Further purify the sterol-containing fractions using a Sephadex LH-20 column eluted with methanol to remove pigments and other impurities of different molecular sizes.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Perform final purification of the fractions containing the target sterols using reverse-phase HPLC.

    • A typical mobile phase for C18 columns would be a gradient of acetonitrile and water or methanol and water.

    • Monitor the elution profile using a UV detector (typically around 205-210 nm for sterols lacking strong chromophores).

    • Collect the peaks corresponding to the individual sterols.

    • Confirm the purity and identity of the isolated compounds using spectroscopic methods (NMR, MS).

Mandatory Visualizations

experimental_workflow start Theonella swinhoei sponge sample p1 Extraction with Organic Solvents (e.g., EtOAc or MeOH/CH₂Cl₂) start->p1 Mincing/Homogenization process process fraction fraction purified purified analysis analysis p2 Concentration (Rotary Evaporation) p1->p2 Filtration crude_extract crude_extract p2->crude_extract Yields Crude Extract p3 p3 crude_extract->p3 Solvent Partitioning (e.g., Hexane/aq. MeOH) enriched_fraction enriched_fraction p3->enriched_fraction Yields Enriched Sterol Fraction p4 p4 enriched_fraction->p4 Silica Gel Column Chromatography (Gradient Elution) fractions fractions p4->fractions Yields Multiple Fractions p5 p5 fractions->p5 Sephadex LH-20 Chromatography hplc Reverse-Phase HPLC p5->hplc Further Purification purified_sterols Purified Theonellasterols hplc->purified_sterols Isolation analysis_node Spectroscopic Analysis (NMR, MS) purified_sterols->analysis_node Characterization

Caption: Experimental workflow for the extraction and purification of theonellasterols.

signaling_pathway cluster_fxr FXR Antagonism by Theonellasterol cluster_pxr PXR Agonism by Conicasterol ligand ligand receptor receptor protein protein effect effect theonellasterol Theonellasterol fxr Farnesoid X Receptor (FXR) theonellasterol->fxr Blocks Binding target_genes_fxr Target Gene Expression (e.g., SHP) fxr->target_genes_fxr Regulates bile_acid Bile Acids (Endogenous Ligand) bile_acid->fxr Activates conicasterol Conicasterol pxr Pregnane X Receptor (PXR) conicasterol->pxr Activates target_genes_pxr Target Gene Expression (e.g., CYP3A4) pxr->target_genes_pxr Regulates

Caption: Simplified signaling pathways for theonellasterol and conicasterol.

References

Application Notes and Protocols for the Quantification of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongionellol A is a novel spongian diterpenoid isolated from the marine sponge Spongionella sp. As a member of the diterpene class of natural products, this compound has demonstrated significant biological activity, including potent cytotoxicity against human prostate cancer cell lines. Preliminary studies suggest its mechanism of action involves the induction of caspase-dependent apoptosis and the suppression of the androgen receptor (AR) signaling pathway. The anti-inflammatory potential of related spongian diterpenes, which have been shown to inhibit signaling pathways such as NF-κB, suggests that this compound may also possess anti-inflammatory properties.

These findings underscore the potential of this compound as a lead compound in drug discovery and development, particularly in the fields of oncology and inflammation. Accurate and reproducible quantification of this compound in various matrices, including crude extracts, purified samples, and biological fluids, is therefore crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and proposed experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a potential anti-inflammatory signaling pathway that may be modulated by this compound, based on the known activities of related compounds.

Analytical Techniques for this compound Quantification

The quantification of this compound can be achieved through modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely available technique suitable for the quantification of purified or semi-purified this compound. Given its chemical structure, a wavelength in the lower UV range is expected to provide adequate sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For complex matrices such as crude biological extracts or plasma samples, LC-MS/MS offers superior selectivity and sensitivity. This method allows for the precise quantification of this compound even at very low concentrations.

Data Presentation

The following tables summarize the proposed parameters for the analytical methods. It is important to note that as this compound is a recently discovered compound, these are projected values based on methodologies for similar diterpenoid compounds. Experimental validation is required to establish definitive parameters.

Table 1: Proposed HPLC-UV Method Parameters for this compound Quantification

ParameterProposed Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient 50% Acetonitrile to 100% Acetonitrile over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30 °C
Expected Retention Time 10 - 15 min
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification

ParameterProposed Value
LC Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product Ion) To be determined experimentally
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound.

Protocol 1: Extraction of this compound from Marine Sponge (Spongionella sp.)
  • Sample Preparation: Lyophilize the fresh sponge material to a constant weight. Grind the dried sponge into a fine powder.

  • Extraction:

    • Macerate the powdered sponge material (100 g) with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition against n-hexane to remove nonpolar compounds.

    • Evaporate the methanol from the polar layer and then partition the remaining aqueous layer with ethyl acetate.

    • The ethyl acetate fraction is expected to contain this compound. Evaporate the ethyl acetate to dryness.

  • Purification (Optional, for obtaining a pure standard):

    • Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Further purify the fractions containing this compound using reversed-phase HPLC to obtain the pure compound.

Protocol 2: Quantification of this compound by HPLC-UV
  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with methanol.

  • Sample Preparation: Dissolve a known weight of the dried extract (from Protocol 1) in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 20 µL of the standard solutions and the sample solution into the HPLC system.

    • Perform the analysis using the parameters outlined in Table 1.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS
  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Prepare a series of calibration standards ranging from 0.1 to 100 ng/mL by serial dilution with a mixture of acetonitrile and water (1:1 v/v).

  • Sample Preparation (from biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared standards and samples into the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 2. The specific MS/MS transition (precursor and product ions) for this compound will need to be determined by infusing a pure standard into the mass spectrometer.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

Potential Anti-inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory activities of other spongian diterpenes, a plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4 TLR4 LPS/TNF-alpha->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation NF-κB NF-κB IκBα->NF-κB Inhibits (bound) IκBα->Ubiquitination & Degradation NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Spongionellol_A This compound Spongionellol_A->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NF-κB_active->Inflammatory_Genes Induces G start Start: Sponge Sample extraction Extraction (Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning hplc_prep Sample Preparation for HPLC-UV (Dissolve & Filter) partitioning->hplc_prep lcms_prep Sample Preparation for LC-MS/MS (Protein Precipitation, SPE) partitioning->lcms_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis quant_hplc Quantification (External Standard) hplc_analysis->quant_hplc quant_lcms Quantification (Internal Standard) lcms_analysis->quant_lcms end End: Concentration Data quant_hplc->end quant_lcms->end

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spongionellol A is a marine-derived natural product with potential therapeutic applications. The evaluation of its cytotoxic effects is a critical first step in the drug discovery process, providing essential information on its potency and mechanism of action. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[1][2] The assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[3] This conversion is primarily carried out by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[3]

Further, this document outlines the lactate dehydrogenase (LDH) cytotoxicity assay as an alternative method. The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549 (Lung Carcinoma)8.5 ± 0.70.9 ± 0.1
MCF-7 (Breast Adenocarcinoma)12.3 ± 1.11.2 ± 0.2
HeLa (Cervical Cancer)6.8 ± 0.50.7 ± 0.1
HepG2 (Hepatocellular Carcinoma)15.1 ± 1.41.5 ± 0.3

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a widely used method for assessing cell viability and proliferation and is suitable for high-throughput screening.[3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (positive control)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium. A typical concentration range to start with for a novel compound might be from 0.1 to 100 µM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells for a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Also, include blank wells containing medium only.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.[8]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.[4]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[4]

  • Data Analysis:

    • Subtract the background absorbance from the 490 nm readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the MTT in vitro cytotoxicity assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep This compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculation of % Viability absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow of the MTT in vitro cytotoxicity assay.

Signaling Pathway

Many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway. The following diagram illustrates a simplified version of this signaling cascade, which is a plausible mechanism of action for this compound.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome spongionellol_a This compound bcl2 Bcl-2 Family Regulation (e.g., Bax activation) spongionellol_a->bcl2 Induces cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome Initiates caspase9 Caspase-9 Activation apoptosome->caspase9 Leads to caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Assessing Spongionellol A Activity Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic activity of Spongionellol A, a marine-derived natural product. The information is intended to guide researchers in accurately quantifying the effect of this compound on cell viability and in understanding its potential mechanism of action.

Introduction to this compound and the MTT Assay

This compound is a novel marine natural product that has garnered interest for its potential therapeutic properties. The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells. Therefore, the MTT assay serves as a robust tool to evaluate the dose-dependent effects of compounds like this compound on various cell lines.

Data Presentation: Cytotoxic Activity of a Representative Marine Natural Product

Due to the limited publicly available data specifically for this compound, the following table summarizes the cytotoxic activity of a representative marine-derived compound with known anti-cancer properties, as determined by the MTT assay. This data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4817.2 ± 1.9[1]
A549Lung Adenocarcinoma4819.0 ± 3.2[1]
HT-29Colorectal Cancer72138.7
PC-3Prostate Cancer72Not Responsive
HeLaCervical Cancer24> 100

Experimental Protocols

Materials and Reagents
  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Adherent or suspension cancer cell lines of choice

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile cell culture hood

  • CO2 incubator (37°C, 5% CO2)

Preparation of Reagents
  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[2] Filter sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. Subsequent dilutions should be made in the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Protocol for Adherent Cells
  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[3] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank control from all other absorbance values.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance 9. Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for assessing cell viability.

Potential Signaling Pathway Affected by Natural Products

While the specific signaling pathway affected by this compound is yet to be elucidated, many marine natural products exert their cytotoxic effects by modulating key cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, controlling cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition Spongionellol_A This compound PI3K PI3K Spongionellol_A->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongionellol A is a novel spongian diterpene isolated from the marine sponge Spongionella sp. Marine sponges are a rich source of bioactive secondary metabolites with diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2][3][4] Extracts from various marine sponges have been shown to induce apoptosis, cause cell cycle arrest, and disrupt mitochondrial membrane potential in cancer cells.[5][6] Furthermore, many marine-derived compounds exhibit anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, leading to a reduction in pro-inflammatory mediators.[7][8][9]

These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of this compound, focusing on its potential anticancer and anti-inflammatory activities. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.

Experimental Design Overview

The overall experimental strategy is to first assess the cytotoxic and anti-inflammatory potential of this compound and then to dissect the underlying molecular mechanisms. This will be achieved through a tiered approach:

  • Preliminary Screening: Determine the cytotoxic concentration range of this compound in relevant cancer cell lines and its potential to inhibit inflammatory responses in a macrophage cell line.

  • Investigation of Anticancer Mechanisms: If cytotoxicity is observed, subsequent experiments will focus on identifying the mode of cell death (apoptosis vs. necrosis), effects on cell cycle progression, and impact on mitochondrial function.

  • Investigation of Anti-inflammatory Mechanisms: If anti-inflammatory activity is detected, further studies will explore the effect of this compound on the production of key inflammatory mediators and the modulation of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer and non-cancerous cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTreatment Duration (h)This compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-724[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
HCT-11624[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
HEK29324[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
Apoptosis and Cell Cycle Analysis

Objective: To determine if this compound induces apoptosis and/or causes cell cycle arrest in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value][Insert Value]
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value][Insert Value]
Western Blot Analysis for Apoptotic and Cell Cycle Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin D1, and CDK4. Use an antibody against β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation:

ProteinVehicle Control (Relative Expression)This compound (IC50) (Relative Expression)This compound (2x IC50) (Relative Expression)
Bcl-21.0[Insert Value][Insert Value]
Bax1.0[Insert Value][Insert Value]
Cleaved Caspase-31.0[Insert Value][Insert Value]
p531.0[Insert Value][Insert Value]
p211.0[Insert Value][Insert Value]
Cyclin D11.0[Insert Value][Insert Value]
CDK41.0[Insert Value][Insert Value]
Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol: ELISA for Pro-inflammatory Cytokines

  • Cell Treatment: Treat RAW 264.7 cells as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Data Analysis: Quantify the cytokine concentrations and calculate the percentage of inhibition.

Data Presentation:

TreatmentNO Production (% of LPS Control)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (1 µM)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (10 µM)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (50 µM)[Insert Value][Insert Value][Insert Value][Insert Value]
Investigation of the NF-κB Signaling Pathway

Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.

Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment: Pre-treat RAW 264.7 cells with this compound and then stimulate with LPS for a short duration (e.g., 30 minutes).

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts.

  • Immunoblotting: Perform Western blotting on the extracts using antibodies against p-IκBα, IκBα, p-p65, and p65. Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.

  • Densitometry: Quantify the band intensities.

Data Presentation:

Protein (Fraction)Vehicle Control (Relative Expression)LPS (Relative Expression)This compound + LPS (Relative Expression)
p-IκBα (Cytoplasm)1.0[Insert Value][Insert Value]
IκBα (Cytoplasm)1.0[Insert Value][Insert Value]
p-p65 (Nucleus)1.0[Insert Value][Insert Value]
p65 (Nucleus)1.0[Insert Value][Insert Value]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Anticancer Assays cluster_3 Anti-inflammatory Assays A This compound B Cell Viability/Cytotoxicity Assay (MTT) A->B C Determine IC50 B->C D Anticancer Pathway C->D E Anti-inflammatory Pathway C->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (PI) D->G H Western Blot (Apoptotic & Cell Cycle Proteins) D->H I NO Production Assay (Griess) E->I J Cytokine ELISA (TNF-α, IL-6) E->J K Western Blot (NF-κB Pathway) E->K

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

NFkB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates SpongionellolA This compound SpongionellolA->IKK inhibits? SpongionellolA->IkB inhibits degradation? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes upregulates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Spongionellol A: Application Notes and Protocols for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Spongionellol A is a novel spongian diterpene isolated from the marine sponge Spongionella sp. Recent studies have demonstrated its potent cytotoxic effects against various cancer cell lines, particularly those exhibiting drug resistance. These application notes provide a summary of the key findings and detailed protocols for the treatment of cancer cell lines with this compound, intended for researchers, scientists, and professionals in drug development.

This compound has been shown to induce caspase-dependent apoptosis and overcome drug resistance in prostate cancer cells by inhibiting P-glycoprotein (P-gp), a key multidrug resistance protein.[1][2] Its activity extends to prostate cancer cells that are resistant to hormonal therapy and standard chemotherapeutics like docetaxel.[1][2]

Data Presentation

The cytotoxic activity of this compound has been evaluated across a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineDescriptionIC50 (µM) of this compound
PC3Androgen-independent prostate cancer2.8 ± 0.5
DU145Androgen-independent prostate cancer3.5 ± 0.4
PC3-DRDocetaxel-resistant prostate cancer1.8 ± 0.3
DU145-DRDocetaxel-resistant prostate cancer2.1 ± 0.2

Table 1: Cytotoxicity (IC50) of this compound against human prostate cancer cell lines after 72 hours of treatment. Data extracted from literature.[1]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

  • Induction of Apoptosis: Treatment with this compound leads to caspase-dependent apoptosis in prostate cancer cells.[2]

  • Inhibition of P-glycoprotein (P-gp): The compound effectively inhibits the drug efflux pump P-gp, thereby resensitizing drug-resistant cancer cells to standard chemotherapeutic agents like docetaxel.[1]

  • Downregulation of Androgen Receptor (AR): this compound has been observed to suppress the expression of the androgen receptor (AR) and its splice variant AR-V7, which are crucial drivers in prostate cancer progression.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., PC3, DU145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V-positive).

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol assesses the ability of this compound to inhibit the P-gp efflux pump.

Materials:

  • P-gp overexpressing cancer cell line (e.g., PC3-DR)

  • Complete growth medium

  • This compound

  • Rhodamine 123 (a P-gp substrate)

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-incubate the cells with this compound or Verapamil at desired concentrations for 1 hour.

  • Add Rhodamine 123 to the medium and incubate for an additional 30-60 minutes.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Visualizations

Signaling Pathway of this compound-induced Apoptosis

SpongionellolA This compound Mitochondria Mitochondria SpongionellolA->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Cell Viability (MTT) Assay

A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Logical Relationship of P-gp Inhibition and Chemosensitization

cluster_0 Drug-Resistant Cancer Cell cluster_1 Sensitized Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux pumps out Chemo Chemotherapy (e.g., Docetaxel) Chemo->Pgp Chemo_in Increased Intracellular Chemotherapy Concentration SpongionellolA This compound SpongionellolA->Pgp Inhibits SpongionellolA->Chemo_in Leads to CellDeath Enhanced Cell Death Chemo_in->CellDeath

Caption: this compound inhibits P-gp, leading to increased chemosensitivity.

References

Spongionellol A: Navigating the Path to In Vivo Research with Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals: The novel marine-derived compound, Spongionellol A, has emerged as a promising therapeutic candidate, necessitating robust and reliable methods for its evaluation in preclinical in vivo models. This document provides detailed application notes and protocols for the formulation and administration of this compound using advanced drug delivery systems, facilitating reproducible and impactful in vivo studies.

Introduction

This compound, a metabolite isolated from marine sponges, has demonstrated significant biological activity in preliminary in vitro assays. Its therapeutic potential is currently being explored across various research fields. However, like many novel bioactive compounds, this compound may present challenges for in vivo administration, such as poor aqueous solubility and limited bioavailability. To overcome these hurdles, the use of specialized drug delivery systems is paramount. This guide focuses on the application of nanoparticle- and liposome-based systems to effectively deliver this compound in animal models.

Core Concepts: Drug Delivery Systems for Hydrophobic Compounds

The successful in vivo application of hydrophobic compounds like this compound hinges on formulating it within a carrier that enhances its solubility, stability, and bioavailability. Two widely adopted and effective strategies are the use of polymeric nanoparticles and liposomes.

  • Polymeric Nanoparticles: These are solid, colloidal particles ranging in size from 10 to 1000 nanometers. They can encapsulate hydrophobic drugs within their polymeric matrix, protecting them from degradation and enabling controlled release.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic compounds like this compound can be incorporated into the lipid bilayer, enhancing their systemic circulation time and facilitating targeted delivery.

The choice of delivery system will depend on the specific experimental goals, including the desired release profile, target tissue, and route of administration.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powder.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Resuspend a small amount of lyophilized nanoparticles in deionized water and analyze using a DLS instrument.

  • Purpose: To determine the average particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential).

2. Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectrophotometry

  • Procedure:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.

    • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

    • Calculate the amount of encapsulated drug using a standard calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Quantitative Data Summary:

ParameterExpected Value
Particle Size (nm) 150 - 250
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 to -30
Drug Loading (%) 1 - 5
Encapsulation Efficiency (%) > 70
Protocol 3: In Vivo Administration of this compound Formulations

This protocol outlines the general procedure for intravenous (IV) administration of this compound formulations in a murine model. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound-loaded nanoparticles (or liposomes)

  • Sterile phosphate-buffered saline (PBS, pH 7.4)

  • Animal model (e.g., BALB/c mice)

  • Insulin syringes (29G)

Procedure:

  • Formulation Preparation: Reconstitute the lyophilized this compound nanoparticles in sterile PBS to the desired final concentration. Vortex gently to ensure complete resuspension.

  • Animal Handling: Acclimatize animals to the experimental conditions for at least one week prior to the study.

  • Dosing:

    • Determine the appropriate dose of this compound based on preliminary in vitro data and literature on similar compounds.

    • Calculate the volume of the formulation to be injected based on the animal's body weight.

  • Administration:

    • Warm the tail of the mouse under a heat lamp to dilate the lateral tail vein.

    • Administer the this compound formulation via slow intravenous injection into the lateral tail vein.

    • Administer a vehicle control (nanoparticles without the drug) to a separate group of animals.

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions immediately after injection and at regular intervals throughout the study.

Visualizing the Workflow and Potential Mechanisms

To aid in the conceptualization of the experimental process and the potential biological impact of this compound, the following diagrams are provided.

G cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study Spongionellol_A This compound Emulsification Emulsification Spongionellol_A->Emulsification PLGA PLGA Polymer PLGA->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Characterization Characterization (Size, Zeta, EE%) Solvent_Evaporation->Characterization IV_Administration IV Administration Characterization->IV_Administration Animal_Model Animal Model Animal_Model->IV_Administration Biodistribution Biodistribution Analysis IV_Administration->Biodistribution Efficacy_Assessment Efficacy Assessment IV_Administration->Efficacy_Assessment Toxicity_Evaluation Toxicity Evaluation IV_Administration->Toxicity_Evaluation

Caption: Experimental workflow for this compound delivery.

G Spongionellol_A This compound (in Nanoparticle) Cell_Membrane Cell Membrane Spongionellol_A->Cell_Membrane Cellular Uptake Target_Protein Target Protein Spongionellol_A->Target_Protein Binding & Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Initiation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Signaling_Cascade->Cellular_Response Leads to

Caption: Putative signaling pathway of this compound.

Conclusion

The successful in vivo investigation of this compound is critically dependent on the use of appropriate drug delivery systems. The protocols and conceptual frameworks provided herein offer a starting point for researchers to develop and characterize nanoparticle-based formulations of this compound. Meticulous characterization of the delivery system and careful execution of in vivo studies will be essential to accurately determine the therapeutic potential of this promising marine natural product. It is recommended that researchers adapt and optimize these protocols based on the specific physicochemical properties of their this compound isolate and the objectives of their in vivo studies.

Application Notes and Protocol for Testing Spongionellol A on Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Spongionellol A" is not a recognized compound in publicly available scientific literature. The following protocol is a representative, detailed guide for the evaluation of a hypothetical novel marine-derived compound, herein named this compound, on nuclear receptors. The methodologies described are based on established and widely used assays for characterizing the interaction of small molecules with this class of receptors.

Introduction

Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that play crucial roles in regulating a wide array of physiological processes, including metabolism, development, and reproduction.[1][2] Their function is modulated by small, lipophilic molecules such as steroid hormones, vitamins, and dietary lipids.[2][3] Marine sponges are a prolific source of structurally diverse and biologically active natural products, including steroids and other compounds that have been shown to interact with nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[4]

This compound is a hypothetical novel tetracyclic terpenoid isolated from a marine sponge of the genus Spongionella. Its structural similarity to other marine-derived compounds that modulate nuclear receptor activity suggests that it may also function as a ligand for one or more members of this receptor superfamily. These application notes provide a detailed protocol for a tiered approach to screen and characterize the activity of this compound on a panel of nuclear receptors. The protocol is designed for researchers in pharmacology, drug discovery, and molecular biology.

Potential Biological Activity and Data Presentation

The primary objective is to determine if this compound can bind to and modulate the transcriptional activity of a panel of nuclear receptors. A secondary objective is to determine the nature of this modulation (agonist or antagonist) and its potency and efficacy. The data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: this compound - Nuclear Receptor Binding Affinity (Ki)

Nuclear ReceptorThis compound Ki (nM)Control LigandControl Ligand Ki (nM)
FXRExperimental DataGW4064Known Value
PXRExperimental DataRifampicinKnown Value
LXRαExperimental DataT0901317Known Value
PPARγExperimental DataRosiglitazoneKnown Value
ERαExperimental Data17β-EstradiolKnown Value
GRExperimental DataDexamethasoneKnown Value

Table 2: this compound - Nuclear Receptor Transcriptional Activity (EC50/IC50)

Nuclear ReceptorAssay ModeThis compound EC50/IC50 (nM)This compound Emax (%)Control LigandControl Ligand EC50/IC50 (nM)
FXRAgonistExperimental DataExperimental DataGW4064Known Value
FXRAntagonistExperimental DataExperimental DataGW4064Known Value
PXRAgonistExperimental DataExperimental DataRifampicinKnown Value
PXRAntagonistExperimental DataExperimental DataRifampicinKnown Value
LXRαAgonistExperimental DataExperimental DataT0901317Known Value
LXRαAntagonistExperimental DataExperimental DataT0901317Known Value
PPARγAgonistExperimental DataExperimental DataRosiglitazoneKnown Value
PPARγAntagonistExperimental DataExperimental DataRosiglitazoneKnown Value
ERαAgonistExperimental DataExperimental Data17β-EstradiolKnown Value
ERαAntagonistExperimental DataExperimental Data17β-EstradiolKnown Value
GRAgonistExperimental DataExperimental DataDexamethasoneKnown Value
GRAntagonistExperimental DataExperimental DataDexamethasoneKnown Value

Experimental Protocols

The following protocols outline a comprehensive workflow for testing this compound's activity on nuclear receptors.

Overall Experimental Workflow

The experimental workflow is designed as a tiered screening and characterization process.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation and Potency cluster_2 Tier 3: Mechanism of Action A Prepare this compound Stock Solution B Cell-Based Reporter Gene Assay (Agonist Mode) A->B C Cell-Based Reporter Gene Assay (Antagonist Mode) A->C D Dose-Response Analysis in Reporter Assays B->D If activity detected C->D If activity detected E Determine EC50/IC50 and Emax D->E F Ligand Binding Assay E->F Confirm direct binding G Co-regulator Interaction Assay E->G Assess co-regulator recruitment H Target Gene Expression Analysis (qPCR) E->H Confirm downstream effects

Caption: Tiered experimental workflow for this compound.
Protocol 1: Cell-Based Nuclear Receptor Reporter Gene Assay

This assay determines the ability of this compound to modulate the transcriptional activity of a specific nuclear receptor.

Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmid for the full-length nuclear receptor of interest (e.g., pCMV-hFXR)

  • Reporter plasmid containing a luciferase gene driven by a promoter with response elements for the nuclear receptor (e.g., pGL4.1-FXR-RE)

  • Control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM supplemented with 10% charcoal-stripped fetal bovine serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control ligands (agonists and antagonists)

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment (Agonist Mode): After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the appropriate control agonist. Include a vehicle control (DMSO).

  • Compound Treatment (Antagonist Mode): For the antagonist assay, replace the medium with fresh medium containing serial dilutions of this compound in the presence of a known agonist at its EC80 concentration. Include a vehicle control and an agonist-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist mode, plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax. For antagonist mode, plot the inhibition of the agonist response against the logarithm of this compound concentration to determine IC50.

Protocol 2: Competitive Ligand Binding Assay

This assay determines if this compound directly binds to the ligand-binding domain (LBD) of a nuclear receptor.

Materials:

  • Purified recombinant nuclear receptor LBD (e.g., His-tagged hFXR-LBD)

  • Radiolabeled or fluorescently labeled known ligand for the nuclear receptor (e.g., [3H]-GW4064 or a fluorescent tracer)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT)

  • Scintillation vials and scintillation fluid (for radioligand assay) or black 384-well plates (for fluorescent assay)

  • Filter plates and vacuum manifold (for radioligand assay)

  • Plate reader capable of detecting radioactivity or fluorescence polarization/intensity.

Methodology:

  • Assay Setup: In the appropriate assay plate or vials, add the assay buffer, the purified nuclear receptor LBD, and the labeled ligand at a concentration near its Kd.

  • Compound Addition: Add serial dilutions of this compound or unlabeled control ligand. Include a vehicle control (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the mixture at room temperature or 4°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand (Radioligand Assay): Rapidly filter the incubation mixture through a filter plate to separate the protein-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection:

    • Radioligand Assay: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

    • Fluorescent Assay: Measure the fluorescence polarization or intensity using a plate reader.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The canonical signaling pathway for a ligand-activated nuclear receptor is depicted below. This compound, if active, would initiate this cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus SA This compound NR_inactive Inactive Nuclear Receptor (with co-repressors) SA->NR_inactive Binding NR_active Active Nuclear Receptor (conformational change) NR_inactive->NR_active Activation CoR_release Co-repressor Release NR_active->CoR_release CoA_recruit Co-activator Recruitment NR_active->CoA_recruit Dimer Dimerization (with RXR for some NRs) NR_active->Dimer DNA_bind Binding to Response Element on DNA Dimer->DNA_bind Transcription Modulation of Target Gene Transcription DNA_bind->Transcription

Caption: Canonical nuclear receptor signaling pathway.

These protocols provide a robust framework for the initial characterization of the hypothetical compound this compound on nuclear receptors. Positive results from these assays would warrant further investigation into its selectivity, in vivo efficacy, and potential as a therapeutic agent.

References

Application Notes and Protocols for Gracilin A in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Nomenclature: Initial searches for "Spongionellol A" did not yield any results for a compound with this specific name. However, extensive research on bioactive metabolites from the marine sponge genus Spongionella revealed a well-characterized class of norditerpenes known as gracilins. This document will focus on Gracilin A, a prominent member of this family, assuming a potential user interest in the bioactive compounds from Spongionella.

Introduction

Gracilin A is a norditerpene isolated from the marine sponge Spongionella gracilis.[1] It has garnered significant interest in the field of drug discovery due to its potent immunosuppressive and neuroprotective properties.[1][2] This document provides an overview of the biological activities of Gracilin A and its derivatives, detailed protocols for key experimental assays, and visualizations of the associated signaling pathways.

Biological Activity and Quantitative Data

Gracilin A and its analogs exhibit a range of biological activities, primarily centered around the inhibition of cyclophilins, which are key enzymes involved in protein folding and cellular signaling.[1][3] The following tables summarize the quantitative data on the biological effects of Gracilin A and some of its simplified derivatives.

Table 1: Cyclophilin Inhibition by Gracilin A and Derivatives

CompoundTargetIC50 (µM)Reference
Gracilin ACypA0.27[1]
Gracilin ACypD0.26[1]

CypA: Cyclophilin A; CypD: Cyclophilin D; IC50: Half-maximal inhibitory concentration.

Table 2: Neuroprotective and Anti-inflammatory Effects of Gracilin A Derivatives

CompoundAssayEffectConcentration (µM)Reference
Derivative 2Cell Viability (H₂O₂ challenge)Increase0.01[2]
Derivative 3Cell Viability (H₂O₂ challenge)Increase0.01[2]
Derivative 2ROS Release (LPS-stimulated microglia)Decrease0.01[2]
Derivative 3ROS Release (LPS-stimulated microglia)Decrease0.01[2]
Derivative 6p38 Phosphorylation (LPS-stimulated microglia)59% reduction0.1[2]
Derivative 7p38 Phosphorylation (LPS-stimulated microglia)59% reduction0.1[2]
Derivative 2NF-κB Translocation (LPS-stimulated microglia)InhibitionNot specified[4]
Derivative 3Nrf2 Translocation (SH-SY5Y cells)UpregulationNot specified[4]

ROS: Reactive Oxygen Species; LPS: Lipopolysaccharide; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; Nrf2: Nuclear factor erythroid 2-related factor 2.

Signaling Pathways and Mechanisms of Action

Gracilin A exerts its biological effects by modulating several key signaling pathways. Its primary mechanism involves the inhibition of cyclophilins, which in turn affects downstream inflammatory and cell-death pathways.

GracilinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 GracilinA GracilinA CypA CypA GracilinA->CypA inhibits NFκB NFκB GracilinA->NFκB inhibits translocation GracilinA->p38 inhibits Keap1 Keap1 GracilinA->Keap1 disrupts IκB IκB IKK->IκB P IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Inflammatory_Genes Inflammatory Gene Expression p38->Inflammatory_Genes Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation NFκB_nuc->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression Nrf2_nuc->Antioxidant_Genes

Figure 1: Simplified signaling pathway of Gracilin A's anti-inflammatory and antioxidant effects.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of Gracilin A and its derivatives.

This protocol is for determining the effect of a compound on the viability of adherent cell lines, such as SH-SY5Y neuroblastoma or BV2 microglia.

Materials:

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Test compound stock solution (e.g., in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Gracilin A derivatives B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 2: Workflow for the MTT cell viability assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of Cyclophilin A.

Materials:

  • Human recombinant Cyclophilin A (CypA)

  • Assay Buffer: 35 mM HEPES, pH 7.8

  • Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in 0.5 M LiCl in trifluoroethanol

  • Test compound stock solution (in DMSO)

  • UV/Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Assay Preparation: Set the spectrophotometer to 10°C and the measurement wavelength to 330 nm.

  • Reaction Mixture: In a quartz cuvette, add 1.5 mL of Assay Buffer. Add the test compound at various concentrations (final DMSO concentration should be ≤ 0.5%).

  • Enzyme Addition: Add CypA to a final concentration of 2 nM.

  • Reaction Initiation: Initiate the reaction by adding the substrate to a final concentration of 60 µM. Start the measurement immediately.

  • Data Acquisition: Record the absorbance at 330 nm for 300-500 seconds.

  • Data Analysis: Fit a first-order rate equation to the absorbance data to obtain the rate constant. Calculate the catalytic rate by subtracting the background rate (without enzyme). Determine the Ki value by plotting the catalytic rate constants against the inhibitor concentration.

This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • Cells (e.g., BV2 microglia) seeded on coverslips in a 24-well plate

  • Lipopolysaccharide (LPS)

  • Test compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Pre-treat the cells with the test compound for 1 hour. Stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C. The next day, wash with PBS and incubate with the secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear to cytoplasmic fluorescence intensity ratio of the NF-κB signal in multiple cells per condition.

This protocol is for determining the levels of Nrf2 in nuclear and cytoplasmic fractions.

Materials:

  • Cells (e.g., SH-SY5Y)

  • Test compound

  • Cell lysis buffers for nuclear and cytoplasmic fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Acquire the image and perform densitometric analysis of the bands, normalizing Nrf2 levels to the respective loading controls.

This protocol describes a trans-well co-culture system to assess the neuroprotective effects of compounds on neurons by modulating microglial activity.

Materials:

  • SH-SY5Y neuronal cells

  • BV2 microglial cells

  • 24-well plates with trans-well inserts (0.4 µm pore size)

  • Neuronal culture medium

  • Microglial culture medium

  • LPS

  • Test compound

  • MTT assay reagents

Procedure:

  • Neuronal Seeding: Seed SH-SY5Y cells in the bottom wells of a 24-well plate and allow them to differentiate or adhere for 24-48 hours.

  • Microglial Seeding: Seed BV2 cells in the trans-well inserts in a separate plate.

  • Co-culture Setup: Transfer the inserts containing BV2 cells into the wells with the SH-SY5Y cells.

  • Treatment: Pre-treat the BV2 cells in the inserts with the test compound for 1 hour. Then, add LPS to the inserts to stimulate the microglia.

  • Incubation: Co-culture for 24 hours.

  • Neuronal Viability Assessment: Remove the inserts containing the microglia. Assess the viability of the SH-SY5Y neurons in the bottom wells using the MTT assay as described previously.

Conclusion

Gracilin A and its derivatives represent a promising class of natural products with significant potential in the development of new therapeutics for inflammatory and neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to further investigate the pharmacological properties of these compounds.

References

Application Notes and Protocols: Synthesis of Spongionellol A and Related Spongiane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "Spongionellol A" is a recently identified spongiane diterpene from the marine sponge Spongionella sp. To date, no total or semi-synthesis of this compound has been reported in the scientific literature. Therefore, this document provides a detailed overview of the total synthesis of structurally related and biologically significant spongiane diterpenes, Gracilins B and C , as a representative example of synthetic strategies toward this class of molecules. The methodologies presented are based on the enantioselective total synthesis developed by E. J. Corey and Michael A. Letavic.

Introduction to Spongiane Diterpenes

Spongiane diterpenes are a class of marine natural products characterized by a unique tetracyclic carbon skeleton. They are predominantly isolated from marine sponges of the genus Spongionella and have attracted considerable interest due to their complex molecular architectures and diverse biological activities. These activities include anti-inflammatory, immunosuppressive, and neuroprotective effects, making them attractive targets for synthetic chemistry and drug discovery programs. Gracilins, in particular, have been shown to interact with cyclophilins and modulate signaling pathways such as the mTOR pathway, which are implicated in various diseases.[1][2][3]

Total Synthesis of Gracilins B and C

The total synthesis of Gracilins B and C, as accomplished by Corey and Letavic, provides an elegant and efficient strategy for the construction of the spongiane core. A key feature of this synthesis is the use of a catalytic asymmetric Diels-Alder reaction to establish the core stereochemistry.

Retrosynthetic Analysis

A retrosynthetic analysis of Gracilins B and C reveals a convergent strategy. The complex tetracyclic core can be disconnected to a key intermediate, which is assembled through a series of stereocontrolled reactions.

Summary of Synthetic Steps and Quantitative Data

The following table summarizes the key transformations, reagents, conditions, and yields for the enantioselective total synthesis of Gracilins B and C.

StepReactionStarting MaterialKey Reagents and ConditionsProductYield (%)
1Asymmetric Diels-AlderN-(2-tert-butylphenyl)maleiimide2-((trimethylsilyl)methyl)butadiene, Catalyst 3 , Toluene, -78 °C, 12 hAdduct 4 89
2Imide ReductionAdduct 4 NaBH₄, t-PrOH/H₂O, 23 °C, 16 hDiol 5 100
3Acetonide ProtectionDiol 5 2,2-dimethoxypropane, p-TsOH, CH₂Cl₂, 23 °CAcetonide 6 95
4OzonolysisAcetonide 6 O₃, CH₂Cl₂, -78 °C; then Me₂SAldehyde 7 92
5Aldol CondensationAldehyde 7 Vinylmagnesium bromide, THF, -78 °C to 23 °CAllylic Alcohol 8 85
6OxidationAllylic Alcohol 8 Dess-Martin periodinane, CH₂Cl₂, 23 °CEnone 9 96
7Michael AdditionEnone 9 Me₂CuLi, Et₂O, -78 °CKetone 10 91
8Enolate Trapping & EliminationKetone 10 LDA, THF, -78 °C; then PhSeCl; then H₂O₂, pyridineα,β-Unsaturated Ketone 11 75
9Reduction & Epoxidationα,β-Unsaturated Ketone 11 DIBAL-H, THF, -78 °C; then m-CPBA, CH₂Cl₂Epoxy Alcohol 12 88
10Ring Opening & LactonizationEpoxy Alcohol 12 BF₃·OEt₂, CH₂Cl₂, -78 °CLactone 13 82
11Hydroxylation & ProtectionLactone 13 OsO₄, NMO, acetone/H₂O; then Ac₂O, pyridineDiacetate 14 70 (2 steps)
12DeprotectionDiacetate 14 Acetic acid, H₂OGracilin B90
13IsomerizationGracilin Bp-TsOH, Benzene, refluxGracilin C85

Note: The compound numbering corresponds to the synthetic scheme diagram.

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of Gracilins B and C are provided below.

Protocol for Asymmetric Diels-Alder Reaction (Step 1)
  • To a solution of the chiral oxazaborolidine catalyst 3 (20 mol%) in dry toluene at -78 °C under an argon atmosphere, add a solution of N-(2-tert-butylphenyl)maleiimide in toluene.

  • Stir the mixture for 10 minutes.

  • Add a solution of 2-((trimethylsilyl)methyl)butadiene (1.2 equivalents) in toluene dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct 4 .

Protocol for Imide Reduction (Step 2)
  • To a solution of the adduct 4 in a 6:1 mixture of t-butanol and water, add sodium borohydride (6.8 equivalents) in portions at 23 °C.

  • Stir the mixture vigorously for 16 hours.

  • Carefully add acetone to quench the excess NaBH₄.

  • Remove the t-butanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to provide the diol 5 as a mixture of positional isomers, which is used in the next step without further purification.

Protocol for Ring Opening and Lactonization (Step 10)
  • To a solution of the epoxy alcohol 12 in dry dichloromethane at -78 °C under an argon atmosphere, add boron trifluoride etherate (1.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the lactone 13 .

Visualizations

Synthetic Pathway of Gracilins B and C

Total_Synthesis_of_Gracilins cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Final Products N-Aryl Maleiimide N-Aryl Maleiimide Adduct_4 Adduct 4 N-Aryl Maleiimide->Adduct_4 Asymmetric Diels-Alder Diene Diene Diene->Adduct_4 Diol_5 Diol 5 Adduct_4->Diol_5 Imide Reduction Acetonide_6 Acetonide 6 Diol_5->Acetonide_6 Acetonide Protection Aldehyde_7 Aldehyde 7 Acetonide_6->Aldehyde_7 Ozonolysis Allylic_Alcohol_8 Allylic Alcohol 8 Aldehyde_7->Allylic_Alcohol_8 Aldol Condensation Enone_9 Enone 9 Allylic_Alcohol_8->Enone_9 Oxidation Ketone_10 Ketone 10 Enone_9->Ketone_10 Michael Addition Unsaturated_Ketone_11 α,β-Unsaturated Ketone 11 Ketone_10->Unsaturated_Ketone_11 Enolate Trapping & Elimination Epoxy_Alcohol_12 Epoxy Alcohol 12 Unsaturated_Ketone_11->Epoxy_Alcohol_12 Reduction & Epoxidation Lactone_13 Lactone 13 Epoxy_Alcohol_12->Lactone_13 Ring Opening & Lactonization Diacetate_14 Diacetate 14 Lactone_13->Diacetate_14 Hydroxylation & Protection Gracilin_B Gracilin B Diacetate_14->Gracilin_B Deprotection Gracilin_C Gracilin C Gracilin_B->Gracilin_C Isomerization

Caption: Total synthesis workflow for Gracilins B and C.

Biological Pathway Modulated by Gracilins

Gracilins have been shown to induce autophagy in cancer cells by inhibiting the mTOR signaling pathway.[1]

mTOR_Pathway_Inhibition_by_Gracilins Gracilin Gracilin PI3K PI3K Gracilin->PI3K inhibits Akt Akt Gracilin->Akt inhibits AMPK AMPK Gracilin->AMPK activates PI3K->Akt mTOR mTOR Akt->mTOR inhibits AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell_Death Autophagic Cell Death Autophagy->Cell_Death

Caption: Inhibition of the mTOR pathway by Gracilins.

References

Application Notes and Protocols: Preparing Spongionellol A Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongionellol A is a marine-derived terpenoid, a class of natural products known for a wide range of biological activities, including potential anti-inflammatory and anti-cancer properties. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure accuracy, reproducibility, and the integrity of the results. These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information and Properties

Before preparing any solution, it is essential to gather all available information about the compound. For novel or sparsely documented compounds like this compound, initial small-scale solubility tests are recommended.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula To be determined (TBD)Not available in public databases.
Molecular Weight (MW) TBD ( g/mol )Crucial for molarity calculations. Must be determined from the certificate of analysis or mass spectrometry.
Purity TBD (%)As stated by the supplier on the certificate of analysis.
Appearance TBDTypically a solid, powder, or oil.
Solubility TBDInitial testing recommended in DMSO, Ethanol, Methanol. Terpenoids are often soluble in organic solvents.[1]
Storage of Solid -20°C or -80°CProtect from light and moisture.

Protocols for Preparing Stock Solutions

The most common solvents for preparing stock solutions of hydrophobic compounds like terpenoids are dimethyl sulfoxide (DMSO) and ethanol.[1][2] DMSO is generally preferred for its high solubilizing capacity, though it can be toxic to some cell lines at higher concentrations (typically >0.5%).[1] Always run a vehicle control in your experiments to account for any effects of the solvent.

Required Materials and Equipment
  • This compound (solid form)

  • High-purity anhydrous Dimethyl Sulfoxide (DMSO)

  • 100% Ethanol (optional solvent)

  • Sterile, nuclease-free microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a High-Concentration Primary Stock (e.g., 10 mM in DMSO)

This protocol describes how to prepare a concentrated primary stock solution, which can then be diluted to final working concentrations.

Step-by-Step Procedure:

  • Determine the Target Concentration and Volume: Decide on the desired concentration (e.g., 10 mM) and volume (e.g., 1 mL) for your primary stock.

  • Calculate the Required Mass: Use the following formula to calculate the amount of this compound needed.

    • Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example Calculation (using a hypothetical Molecular Weight of 350.5 g/mol ):

      • Mass (mg) = 0.010 mol/L x 0.001 L x 350.5 g/mol x 1000 mg/g = 3.505 mg

  • Weigh the Compound: Carefully weigh the calculated mass of this compound using a calibrated analytical balance. Tare the balance with the weighing vessel (e.g., a microcentrifuge tube) before adding the compound.

  • Dissolve the Compound:

    • Add the appropriate volume of solvent (e.g., 1 mL of DMSO) to the tube containing the weighed this compound.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of compound stability.

  • Label and Store:

    • Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the primary stock solution as recommended in Section 3.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution with cell culture medium or an appropriate buffer. It is best practice to prepare an intermediate dilution first to avoid pipetting very small volumes.

Step-by-Step Procedure:

  • Calculate the Dilution: Use the formula M1V1 = M2V2 to determine the volume of the stock solution needed.

    • M1 = Concentration of the primary stock solution (e.g., 10 mM)

    • V1 = Volume of the primary stock to be added (the unknown)

    • M2 = Desired final concentration of the working solution (e.g., 10 µM)

    • V2 = Final volume of the working solution (e.g., 1 mL)

  • Perform the Dilution:

    • Example Calculation:

      • (10,000 µM) * V1 = (10 µM) * (1000 µL)

      • V1 = (10 * 1000) / 10,000 = 1 µL

    • Add 999 µL of your cell culture medium or buffer to a sterile tube.

    • Add 1 µL of the 10 mM primary stock solution to the tube.

    • Vortex gently to mix. This is your 10 µM working solution.

  • Use Immediately: Prepare working solutions fresh for each experiment and do not store them for long periods.

Experimental Workflow Diagram

G cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO/Ethanol weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store dilute 6. Prepare Working Solution store->dilute Use as needed experiment Experiment dilute->experiment Use Immediately

Caption: Workflow for preparing this compound stock solutions.

Storage and Stability

Proper storage is vital to maintain the activity of the compound.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureDurationNotes
Solid Compound N/A-20°CLong-termProtect from light and moisture.
Primary Stock DMSO / Ethanol-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use amber or foil-wrapped vials.
Working Solution Aqueous Buffer / Medium2-8°C< 24 hoursPrepare fresh before each experiment. Do not store.

Stability Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is highly recommended to aliquot the primary stock into single-use volumes.

  • Light Sensitivity: Many natural products are light-sensitive. Store all solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.

  • Long-Term Stability: The long-term stability of this compound in solution has not been formally reported. For critical applications, it is advisable to conduct in-house stability studies by comparing the performance of freshly prepared solutions with that of stored solutions over time.

Application Notes: Potential Biological Activity and Signaling Pathways

Terpenoids isolated from marine sponges have demonstrated a variety of biological activities, often related to the modulation of key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3] While the specific targets of this compound are yet to be fully elucidated, related compounds are known to interact with pathways such as PI3K/Akt/mTOR and MAPK/ERK.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[4] A compound like this compound could potentially inhibit one or more kinases in this cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound (Hypothetical Target) Compound->PI3K

Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[5] Its dysregulation is also common in cancer.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Enters Nucleus Compound This compound (Hypothetical Target) Compound->Raf

Caption: The MAPK/ERK pathway with a hypothetical point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Spongionellol A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Spongionellol A and other similar poorly soluble marine-derived compounds for in vitro assays.

Disclaimer: Direct information regarding a compound specifically named "this compound" is limited in publicly available scientific literature. The information provided herein is based on the general characteristics of sesterterpenoids isolated from the Spongionella genus of marine sponges and general best practices for handling hydrophobic compounds in experimental settings. The provided protocols and data should be adapted based on the specific properties of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not dissolving in my aqueous assay buffer. What is the first step?

A1: For hydrophobic compounds like sesterterpenoids from Spongionella, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing power for many nonpolar molecules and its compatibility with most in vitro assays at low final concentrations.[1][2]

Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1% (v/v), as higher concentrations can be cytotoxic.[2]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1]

  • Employ Solubilizing Agents: Surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic compound, improving its dispersion in aqueous solutions.[1]

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can help prevent localized high concentrations and subsequent precipitation.[1]

Q3: What are some alternative solvents to DMSO if it is not effective or compatible with my assay?

A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.[1] Common alternatives include:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. For neutral compounds, pH modification is unlikely to significantly improve solubility.[1] If the compound has acidic or basic moieties, adjusting the pH of the buffer to ionize the compound can increase its aqueous solubility.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. The compound may be highly crystalline or have very low solubility even in organic solvents.Try gentle warming (37°C) and vortexing or sonication. If still unsuccessful, test alternative organic solvents like DMF or DMA.[1]
Precipitation occurs immediately upon dilution into aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity.Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Consider using a co-solvent system or adding a surfactant or cyclodextrin to the aqueous buffer before adding the compound.[1]
The solution is cloudy or turbid after dilution. The compound may be forming fine precipitates or aggregates that are not immediately visible as crystals.Visually inspect the solution against a dark background. Consider using techniques like Dynamic Light Scattering (DLS) to detect aggregates. If aggregates are present, explore the use of solubility-enhancing excipients.[1]
Inconsistent results between experiments. The compound may not be fully dissolved in the stock solution, or it may be precipitating over time in the final assay medium.Ensure the stock solution is completely clear before use. Prepare fresh dilutions for each experiment and use them immediately.
High background or off-target effects in the assay. The solvent concentration may be too high, or the compound may be aggregating and causing non-specific interactions.Perform a solvent toxicity curve to determine the maximum tolerable concentration. Use the lowest possible final solvent concentration. Ensure the compound is fully solubilized to minimize aggregation.

Data Presentation: Solubility of a Model Sesterterpenoid

The following table summarizes hypothetical solubility data for a model sesterterpenoid from Spongionella in various solvent systems. This data is for illustrative purposes and should be experimentally verified for your specific compound.

Solvent System Final Concentration of Additive Approximate Solubility (µg/mL) Notes
Phosphate-Buffered Saline (PBS), pH 7.4-< 0.1Essentially insoluble in aqueous buffer.
100% DMSO-> 10,000High solubility in pure organic solvent.
1% DMSO in PBS, pH 7.41% (v/v)~5Limited solubility upon dilution.
0.5% DMSO / 0.5% Ethanol in PBS, pH 7.41% (v/v) total solvent~8Co-solvent system may offer slight improvement.
2% HP-β-CD in PBS, pH 7.42% (w/v)~50Cyclodextrin complexation significantly improves aqueous solubility.[1]
1% Tween® 80 in PBS, pH 7.41% (v/v)~35Surfactant micelles can enhance solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a small amount of the this compound compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 µL for a 10 mg/mL stock).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

  • Continue to mix the solution for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.

  • Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Options weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) add_dmso->dissolve add_stock Add Stock Dropwise while Vortexing dissolve->add_stock Concentrated Stock prewarm Pre-warm Aqueous Medium (37°C) prewarm->add_stock final_mix Final Mix add_stock->final_mix co_solvent Use Co-Solvent add_stock->co_solvent surfactant Add Surfactant / Cyclodextrin add_stock->surfactant assay In Vitro Assay final_mix->assay Working Solution

Caption: A generalized workflow for preparing a hydrophobic compound for in vitro assays.

Hypothetical Signaling Pathway Inhibition

Many sesterterpenoids isolated from marine sponges exhibit cytotoxic and anti-inflammatory properties. A common mechanism for such activity is the inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism where a Spongionella-derived compound inhibits this pathway.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Spongionella Compound cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates Gene Pro-inflammatory Gene Transcription nucleus->Gene Spongionellol Spongionella Compound Spongionellol->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a Spongionella compound.

References

Technical Support Center: Troubleshooting Inconsistent Spongionellol A Cytotoxicity Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed information regarding the specific cytotoxic profile and mechanism of action for Spongionellol A is limited in publicly accessible scientific literature. The following guide provides troubleshooting strategies based on common challenges encountered with marine sponge metabolites and other natural products in cytotoxicity assays. The data presented for this compound is illustrative and intended to provide a framework for analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound across different experimental runs. What are the potential causes?

Inconsistent IC50 values for natural products like this compound can stem from several factors:

  • Compound Stability and Solubility: this compound, like many marine metabolites, may have limited stability and solubility in aqueous solutions. Degradation over time or precipitation in culture media can lead to variations in the effective concentration.

  • Cell Line Health and Passage Number: The metabolic state and passage number of your cell line can significantly impact its sensitivity to cytotoxic agents. Using cells at a high passage number or with suboptimal health can lead to inconsistent results.

  • Assay-Specific Interferences: The chosen cytotoxicity assay may be susceptible to interference from this compound. For example, colored compounds can interfere with colorimetric assays like the MTT assay.

  • Pipetting and Plating Inconsistencies: Variations in cell seeding density and reagent addition can introduce significant errors.

Q2: Our MTT assay results suggest low cytotoxicity for this compound, but we suspect it should be more potent. Why might this be happening?

This is a common issue with natural products. The MTT assay measures mitochondrial reductase activity, which can be affected by the compound itself. Potential reasons for unexpectedly low cytotoxicity in an MTT assay include:

  • Direct Reduction of MTT: this compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Interference with Formazan Crystal Solubilization: The compound may interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings.

  • Delayed Cytotoxic Effect: The cytotoxic mechanism of this compound might require a longer incubation time than what was used in the assay.

It is highly recommended to validate MTT assay results with an alternative method, such as a Lactate Dehydrogenase (LDH) or ATP-based assay.

Q3: How can we improve the solubility of this compound in our cell culture medium?

Improving the solubility of hydrophobic marine natural products is crucial for obtaining reliable results. Here are some strategies:

  • Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Sonication: Gentle sonication of the stock solution can help to break up aggregates and improve dissolution.

  • Use of Pluronic F-68: This non-ionic surfactant can be used at low concentrations to improve the solubility of hydrophobic compounds in aqueous solutions.

Always include a vehicle control (culture medium with the same concentration of the co-solvent) in your experiments.

Data Presentation: Illustrative IC50 Values for this compound

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, as determined by different cytotoxicity assays. This data is for illustrative purposes to highlight potential discrepancies between assays.

Cell LineAssay TypeThis compound IC50 (µM)Notes
A549 (Lung Carcinoma)MTT85.2Potential for assay interference
A549 (Lung Carcinoma)LDH12.5Measures membrane integrity
A549 (Lung Carcinoma)ATP-based10.8Measures metabolic health
HeLa (Cervical Cancer)MTT> 100Potential for assay interference
HeLa (Cervical Cancer)LDH25.7Measures membrane integrity
HeLa (Cervical Cancer)ATP-based22.1Measures metabolic health
MCF-7 (Breast Cancer)MTT60.3Potential for assay interference
MCF-7 (Breast Cancer)LDH8.9Measures membrane integrity
MCF-7 (Breast Cancer)ATP-based7.5Measures metabolic health

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: ATP-Based Luminescence Assay

This assay quantifies the amount of ATP in viable cells, which is a direct indicator of metabolic activity and cell health.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.

  • Reagent Addition: After the incubation period, add 100 µL of an ATP-releasing/luciferase reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Cytotoxicity Results A Inconsistent Cytotoxicity Results Observed B Review Experimental Protocol and Execution A->B C Check for Compound-Specific Issues A->C D Assess Cell Line Health and Consistency A->D E Pipetting Errors? Inconsistent Seeding? B->E F Solubility Issues? Precipitation in Media? C->F G Degradation? Improper Storage? C->G H High Passage Number? Contamination? D->H I Optimize Protocol E->I J Improve Solubility (e.g., co-solvent) F->J K Use Fresh Aliquots G->K L Use Low Passage Cells Screen for Mycoplasma H->L M Perform Orthogonal Assay (e.g., LDH, ATP-based) I->M J->M K->M L->M N Consistent Results? M->N O Analyze and Report Data N->O Yes P Further Investigation Required N->P No

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

G cluster_pathway Potential Signaling Pathways Affected by Cytotoxic Marine Metabolites cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_ros Oxidative Stress Spongionellol_A This compound (or other marine metabolite) Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Spongionellol_A->Bcl2 CDKs Cyclin-Dependent Kinases (e.g., CDK2, CDK4) Spongionellol_A->CDKs ROS Reactive Oxygen Species (ROS) Generation Spongionellol_A->ROS Caspases Caspase Cascade (e.g., Caspase-3, -9) Bcl2->Caspases DNA_Frag DNA Fragmentation Caspases->DNA_Frag Cell_Death Cell Death DNA_Frag->Cell_Death p53 p53 Activation CDKs->p53 p21 p21 Upregulation p53->p21 p21->Cell_Death Mito_Damage Mitochondrial Damage ROS->Mito_Damage Mito_Damage->Cell_Death

Caption: Potential signaling pathways affected by cytotoxic marine metabolites.

Technical Support Center: Optimizing Compound X (Spongionellol A Analog) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of a novel marine-derived compound, referred to here as Compound X (as an analog for Spongionellol A), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds like Compound X?

A1: While the precise mechanism of this compound is under investigation, marine-derived compounds often exhibit cytotoxic or cytostatic effects on cancer cell lines. These effects are typically mediated through the modulation of key signaling pathways that control cell proliferation, apoptosis, and survival, such as the PI3K/Akt/mTOR pathway. The primary goal in initial studies is to determine whether the compound's effect is to halt cell growth (cytostatic) or to induce cell death (cytotoxic).

Q2: How do I determine the optimal concentration of Compound X for my specific cancer cell line?

A2: The optimal concentration of any new compound is highly dependent on the specific cell line being used. A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1] This value represents the concentration of Compound X that inhibits the growth of 50% of the cell population and serves as a foundational metric for designing further mechanistic studies. A typical workflow involves treating cells with a wide range of concentrations (e.g., from nanomolar to micromolar) and then assessing cell viability.[1]

Q3: What are some common assays to measure the effect of Compound X on cell viability?

A3: Several assays can be used to measure cell viability and cytotoxicity. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of living cells.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[2]

  • Fluorescent Assays: Dyes like Propidium Iodide and Hoechst can be used to distinguish between live and dead cells based on membrane integrity.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability data between replicate wells. 1. Uneven cell seeding. 2. Inconsistent pipetting of Compound X. 3. "Edge effects" in the multi-well plate.[1]1. Ensure a single-cell suspension before seeding and use a consistent seeding protocol. 2. Calibrate pipettes and use a multi-channel pipette for adding the compound. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[1]
No significant effect of Compound X on cell viability, even at high concentrations. 1. The cell line may be resistant to the compound's mechanism of action. 2. The tested concentration range is too low. 3. Compound X may have precipitated out of the solution.1. If the target pathway is known, verify its activation status in your cell line (e.g., via Western blot for key phosphorylated proteins).[1] 2. Expand the concentration range in your dose-response experiment.[1] 3. Check the solubility of Compound X in your culture medium. Consider using a different solvent or a lower concentration of the stock solution.
Cells are detaching from the culture plate after treatment. 1. The compound is inducing apoptosis or necrosis. 2. The cells are overly sensitive to the treatment. 3. The culture vessel surface is not suitable for adherent cells.1. This can be an expected outcome of a cytotoxic compound.[2] Confirm apoptosis using specific assays (e.g., caspase activity). 2. Reduce the concentration range and/or the incubation time. 3. Ensure you are using tissue culture-treated plates. Some cell lines may require special coatings like poly-L-lysine or collagen for better attachment.[4]
Sudden cell death in both control and treated wells. 1. Microbial contamination (e.g., bacteria, yeast, mycoplasma). 2. Poor quality of culture medium or supplements. 3. Incubator malfunction (incorrect CO2, temperature, or humidity).1. Visually inspect the culture for signs of contamination and consider mycoplasma testing.[4] 2. Use fresh, pre-warmed media and high-quality supplements. 3. Verify incubator settings and ensure proper calibration.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound X using an MTT Assay
  • Cell Seeding:

    • Harvest and count cells to ensure you have a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Compound X in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound X to Wells incubate_24h->add_compound prepare_dilutions Prepare Compound X Dilutions prepare_dilutions->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Technical Support Center: Spongionellol A Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of Spongionellol A. As this compound is a recently discovered compound, this guide also draws on information from related spongian diterpenes to provide a comprehensive resource.

Disclaimer: this compound is a novel compound, and literature on its large-scale production is limited. The following information is based on the available scientific literature for this compound and related spongian diterpenes. Researchers should consider this as a guide and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and why is its large-scale production important? This compound is a novel spongian diterpene isolated from the marine sponge Spongionella sp.[1][2][3] It has demonstrated significant activity and selectivity against human prostate cancer cells, including drug-resistant lines.[1][3] Its mechanism of action involves inducing caspase-dependent apoptosis and suppressing androgen receptor (AR) signaling, making it a promising candidate for anticancer therapy.[1][3][4][5] Large-scale production is crucial to enable further preclinical and clinical studies, and ultimately for its potential development as a therapeutic agent.
What are the primary sources for obtaining this compound? Currently, the only reported source of this compound is the marine sponge of the genus Spongionella.[1][2][3] Chemical synthesis of this complex molecule has not yet been reported, making sustainable sourcing from the natural environment or developing aquaculture/cell culture techniques important considerations.
What are the main challenges in the large-scale production of this compound from natural sources? The primary challenges include the low natural abundance of the compound in the sponge, the potential for ecological disruption from large-scale harvesting, and the complexity of the isolation and purification process, which can lead to low overall yields.
Are there any known total syntheses for this compound? As a recently discovered natural product, a total chemical synthesis for this compound has not yet been published. However, the synthesis of other complex diterpenes has been achieved and can serve as a guide for developing a synthetic strategy.[6][7]
What is the known biological activity and mechanism of action of this compound? This compound exhibits high activity and selectivity against prostate cancer cells.[1][2][3] It induces apoptosis through a caspase-dependent pathway and effectively suppresses the expression of the androgen receptor (AR) and its splice variant AR-V7, which are key drivers of prostate cancer progression.[1][3][4][5] It also inhibits the drug efflux pump P-glycoprotein, suggesting it could overcome multidrug resistance.[1][3][4][5][8]

Troubleshooting Guides

Extraction and Isolation Issues
Problem Possible Cause Troubleshooting Steps
Low yield of crude extract from sponge biomass. Inefficient extraction solvent or procedure.- Ensure the sponge material is properly dried (lyophilized) and ground to a fine powder to maximize surface area for extraction. - Use a sequence of solvents with increasing polarity (e.g., hexane, dichloromethane, ethanol) for exhaustive extraction. - Employ methods like Soxhlet extraction or ultrasonication to improve extraction efficiency.
Difficulty in separating this compound from other metabolites. Co-elution with structurally similar compounds.- Utilize a multi-step chromatographic approach. The initial fractionation can be performed using flash chromatography on a reversed-phase column (e.g., YMC*Gel ODS-A).[4] - Follow up with high-performance liquid chromatography (HPLC) using a different stationary phase or a modified mobile phase gradient for finer separation. - Consider alternative chromatography techniques such as size-exclusion or ion-exchange chromatography if applicable.
Degradation of this compound during extraction/isolation. Exposure to harsh conditions (heat, light, extreme pH).- Perform all extraction and purification steps at low temperatures (e.g., 4°C) where possible. - Protect samples from light by using amber glassware or covering with aluminum foil. - Use neutral pH buffers unless a specific pH is required for separation, and minimize the exposure time to acidic or basic conditions.
Purification and Analysis Issues
Problem Possible Cause Troubleshooting Steps
Broad or tailing peaks in HPLC analysis. Poor column condition, inappropriate mobile phase, or sample overload.- Ensure the HPLC column is properly equilibrated and clean. - Optimize the mobile phase composition and gradient. The use of additives like trifluoroacetic acid (TFA) can improve peak shape for some compounds. - Reduce the amount of sample injected onto the column to avoid overloading.
Inconsistent retention times in HPLC. Fluctuations in temperature, mobile phase composition, or flow rate.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase for each run and ensure it is properly degassed. - Regularly check the HPLC pump for consistent flow rate.
Difficulty in achieving high purity (>95%). Presence of persistent impurities.- Employ orthogonal purification methods (e.g., reversed-phase followed by normal-phase HPLC). - Consider preparative thin-layer chromatography (TLC) for small-scale final purification. - Re-crystallization of the purified compound can also be an effective final purification step if a suitable solvent system is found.

Experimental Protocols

Extraction and Isolation of Spongian Diterpenes (General Protocol)

This protocol is a general guideline based on the isolation of diterpenes from Spongionella sp.[4][9]

  • Preparation of Sponge Material: Freeze-dry the collected sponge biomass and grind it into a fine powder.

  • Extraction:

    • Perform sequential extraction of the powdered sponge material with ethanol (EtOH) at room temperature.

    • Concentrate the EtOH extract under reduced pressure to obtain a crude residue.

  • Initial Fractionation:

    • Subject the crude extract to flash chromatography on a reversed-phase column (e.g., YMC*Gel ODS-A).

    • Elute with a stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing diterpenes.

  • Purification by HPLC:

    • Pool the diterpene-containing fractions and further purify them using reversed-phase HPLC.

    • Use a suitable column (e.g., C18) and a gradient elution system (e.g., acetonitrile/water).

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compounds.

Quantitative Data (Example from Literature for related compounds):

Step Starting Material Product Yield Reference
Crude Extraction5 g of crude extract152 mg of a mixture of gracilins H, J, K, and L3.04% (of crude extract)[9]

Note: Specific yield for this compound is not yet reported.

Stability Testing Protocol (General Guidance)

As there is no specific stability data for this compound, this general protocol for natural products should be adapted.[10]

  • Sample Preparation: Prepare solutions of purified this compound in relevant solvents (e.g., ethanol, DMSO) at a known concentration.

  • Storage Conditions:

    • Store aliquots of the solutions under various conditions:

      • Temperature: -20°C, 4°C, room temperature (25°C), and elevated temperature (e.g., 40°C).

      • Light: Protected from light (amber vials) and exposed to light.

      • pH: Acidic, neutral, and basic conditions (using appropriate buffers).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Use a validated stability-indicating HPLC method to quantify the concentration of this compound.

    • Monitor for the appearance of degradation products.

    • Assess any changes in physical properties (e.g., color, precipitation).

  • Data Evaluation: Determine the degradation rate and estimate the shelf-life under different conditions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Prostate Cancer

This compound has been shown to induce apoptosis and inhibit androgen receptor signaling in prostate cancer cells.[1][3][4][5]

Spongionellol_A_Pathway cluster_cell Prostate Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spongionellol_A This compound PGP P-glycoprotein Spongionellol_A->PGP Inhibits Caspases Caspases Spongionellol_A->Caspases Activates AR Androgen Receptor (AR) Spongionellol_A->AR Suppresses expression AR_V7 AR-V7 Spongionellol_A->AR_V7 Suppresses expression Apoptosis_genes Apoptosis Caspases->Apoptosis_genes Induces AR_complex AR Signaling Complex Cell_Growth_genes Cell Growth & Proliferation AR->Cell_Growth_genes Promotes AR_V7->Cell_Growth_genes Promotes

Caption: this compound's proposed mechanism of action in prostate cancer cells.

General Workflow for this compound Production and Analysis

This diagram outlines the typical workflow from sponge collection to the analysis of the purified compound.

Production_Workflow Sponge_Collection Sponge Collection (Spongionella sp.) Extraction Extraction (e.g., Ethanol) Sponge_Collection->Extraction Fractionation Flash Chromatography (Reversed-Phase) Extraction->Fractionation Purification Preparative HPLC (C18 column) Fractionation->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Bioactivity Bioactivity Testing (e.g., Cancer Cell Lines) Purification->Bioactivity

Caption: General experimental workflow for this compound production and analysis.

References

Spongionellol A stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Spongionellol A, a sesterterpenoid derived from marine sponges. As a researcher, scientist, or drug development professional, understanding the proper handling of this lipophilic compound is crucial for experimental success and reproducibility. While specific stability data for this compound is not extensively available, the following recommendations are based on best practices for the broader class of marine-derived terpenoids and other lipophilic natural products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is a lipophilic compound and should be dissolved in an appropriate organic solvent. High-purity dimethyl sulfoxide (DMSO), ethanol, methanol, or a mixture of chloroform and methanol are commonly used for similar marine natural products. For long-term storage, it is advisable to use a solvent that can be easily removed and is compatible with your downstream applications. To minimize degradation, use of anhydrous solvents is recommended.

Q2: What are the optimal temperature and light conditions for storing this compound?

A2: To ensure stability, this compound should be stored at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended. The compound should be protected from light to prevent potential photodegradation.[1] Aliquoting the stock solution into smaller, single-use vials will help to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: How stable is this compound in aqueous solutions?

A3: As a lipophilic molecule, this compound has low solubility and potentially poor stability in aqueous media. For cell-based assays or other experiments in aqueous buffers, it is best to prepare fresh dilutions from a concentrated organic stock solution immediately before use. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. The use of a surfactant like SDS may aid in solubilizing the toxin in aqueous media.[1]

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is unavailable, as a general precaution for bioactive lipids, avoid strong acids, bases, and oxidizing agents. It is also recommended to avoid plastic containers for storing organic solutions of the compound, as plasticizers may leach into the solution.[2] Use glass or Teflon-lined vials for storage.[2]

Q5: What are the potential signs of this compound degradation?

A5: Degradation may not be visually apparent. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the chromatographic profile, the appearance of new peaks, or a decrease in the parent compound peak would indicate degradation.

Stability and Storage Conditions Summary

Due to the lack of specific quantitative stability data for this compound, the following table provides a qualitative summary of recommended storage conditions based on general knowledge of marine-derived sesterterpenoids.

ParameterRecommendationRationale
Form In a suitable organic solvent (e.g., DMSO, Ethanol)Enhances stability for lipophilic compounds and allows for accurate dispensing.
Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and microbial growth.
Light Store in the dark (amber vials or wrapped in foil)Prevents potential photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidation, especially for unsaturated compounds.
Container Glass vials with Teflon-lined capsAvoids leaching of plasticizers and ensures a tight seal.[2]
Handling Aliquot into single-use volumesPrevents contamination and degradation from repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials: this compound (solid), high-purity anhydrous organic solvent (e.g., DMSO, ethanol), sterile glass vial with a Teflon-lined cap, precision balance, volumetric flasks.

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a precision balance in a fume hood.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen organic solvent to dissolve the compound completely.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Mix thoroughly by inversion.

    • Transfer the stock solution to a sterile glass vial.

    • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials: this compound stock solution, sterile aqueous buffer or cell culture medium, sterile polypropylene tubes.

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate dispersion and minimize precipitation.

    • Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions.

Diagrams

experimental_workflow This compound Handling and Storage Workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_exp Experimentation storage Store at -80°C in organic solvent (e.g., DMSO) under inert gas thaw Thaw stock solution at room temperature storage->thaw Retrieve for use vortex Vortex to ensure homogeneity thaw->vortex dilute Prepare fresh serial dilutions in aqueous buffer/medium vortex->dilute experiment Use immediately in in vitro/in vivo experiments dilute->experiment

Caption: Recommended workflow for the storage and preparation of this compound solutions.

logical_relationships Factors Affecting this compound Stability stability This compound Stability temp Temperature stability->temp light Light Exposure stability->light oxidation Oxidation stability->oxidation hydrolysis Hydrolysis (in aqueous media) stability->hydrolysis freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw

Caption: Key factors that can negatively impact the stability of this compound.

References

Technical Support Center: Overcoming Resistance to Spongionellol A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spongionellol A Research. This resource is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.

Disclaimer: this compound is a novel compound, and research into its specific mechanisms of action and resistance is ongoing. The information provided here is based on established principles of cancer drug resistance observed with other natural product-based anti-cancer agents and should be used as a guiding framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: Based on preliminary studies of similar marine-derived compounds, this compound is hypothesized to exert its anti-cancer effects by inhibiting one or more protein tyrosine kinases (PTKs). This inhibition is thought to disrupt critical downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often hyperactivated in cancer and play a central role in cell proliferation, survival, and migration. By blocking these pathways, this compound likely induces cell cycle arrest and apoptosis.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound could be multifactorial. The most common mechanisms of resistance to anti-cancer agents include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][2]

  • Alteration of the Drug Target: Mutations in the gene encoding the target protein tyrosine kinase can alter the drug-binding site, preventing this compound from effectively inhibiting its activity.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative or "bypass" pathways that promote cell survival and proliferation.[3] For instance, if this compound targets the PI3K/Akt pathway, cells might develop resistance by activating the MAPK/ERK pathway.

  • Enhanced DNA Repair and Inhibition of Apoptosis: Upregulation of DNA repair mechanisms and anti-apoptotic proteins (e.g., Bcl-2 family members) can counteract the cellular damage and apoptotic signals induced by this compound.

Q3: How can I determine if my resistant cells are overexpressing ABC transporters?

A3: You can investigate ABC transporter overexpression through several methods:

  • Western Blotting: Use antibodies specific for common ABC transporters (e.g., P-gp, MRP1, BCRP) to compare their protein expression levels in your sensitive and resistant cell lines.

  • qRT-PCR: Quantify the mRNA expression levels of the genes encoding these transporters.

  • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells overexpressing the transporter will show lower intracellular fluorescence due to increased efflux, which can be reversed by co-incubation with a known ABC transporter inhibitor like verapamil.

Q4: I suspect activation of a bypass pathway. How can I investigate this?

A4: To investigate the activation of bypass pathways, you can:

  • Phospho-protein arrays or Western blotting: Compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) between your sensitive and resistant cell lines, both at baseline and after treatment with this compound. Increased phosphorylation of a protein in a parallel pathway in the resistant cells would suggest its activation.

  • Use of specific inhibitors: Treat your resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway. If this combination restores sensitivity, it provides strong evidence for the involvement of that pathway in resistance.[4][5]

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound in cell viability assays.
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments.
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
This compound Precipitation Ensure complete solubilization of this compound in its solvent (e.g., DMSO) before further dilution in culture medium. Prepare fresh dilutions for each experiment.
Suboptimal Assay Endpoint Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect in your specific cell line.
Problem 2: No significant difference in viability between sensitive and newly generated "resistant" cell lines.
Potential Cause Troubleshooting Steps
Insufficient Drug Exposure The concentration or duration of this compound treatment during the resistance induction protocol may have been insufficient. Gradually increase the drug concentration in a stepwise manner over a longer period.
Instability of Resistance Resistance may be transient. Maintain a low "maintenance" dose of this compound in the culture medium of the resistant cell line to ensure the resistant phenotype is stable.
Incorrect Assay for Resistance The chosen viability assay (e.g., MTT) may not be sensitive enough. Consider using an alternative assay that measures a different aspect of cell health, such as ATP levels (e.g., CellTiter-Glo®) or real-time impedance-based assays.
Problem 3: Combination therapy with a known inhibitor (e.g., of a bypass pathway) does not re-sensitize resistant cells to this compound.
Potential Cause Troubleshooting Steps
Multiple Resistance Mechanisms The resistant cells may have developed multiple mechanisms of resistance simultaneously (e.g., both ABC transporter overexpression and bypass pathway activation). Try a triple combination with an ABC transporter inhibitor.
Incorrect Bypass Pathway Targeted The assumed bypass pathway may not be the primary driver of resistance. Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify other potential activated pathways.
Suboptimal Inhibitor Concentration The concentration of the second inhibitor may be too low to effectively block its target. Perform a dose-response matrix experiment with varying concentrations of both this compound and the second inhibitor to identify synergistic concentrations.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parent (Sensitive)2.5 ± 0.31.0
Resistant Sub-line28.7 ± 2.111.5

Resistance Index (RI) = IC50 of resistant cells / IC50 of sensitive cells.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[6][7]

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental (sensitive) cancer cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 50%.

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration. It is crucial to freeze down vials of cells at each concentration step as backups.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Characterize the established resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.

  • Maintenance: Culture the resistant cell line in medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to maintain the resistant phenotype.

Protocol 2: Combination Index (CI) Assay for Synergy

This protocol is used to determine if the combination of this compound and a second agent (e.g., a bypass pathway inhibitor) is synergistic, additive, or antagonistic.

  • Determine IC50 of Single Agents: Determine the IC50 values for this compound and the second agent individually in the resistant cell line.

  • Set up Combination Doses: Prepare serial dilutions of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., equipotent ratio).

  • Cell Treatment: Seed the resistant cells in 96-well plates and treat them with:

    • This compound alone

    • The second agent alone

    • The combination of both agents at various concentrations.

    • Include untreated and solvent-only controls.

  • Cell Viability Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.

  • Calculate Combination Index (CI): Use software such as CompuSyn to calculate the CI value based on the Chou-Talalay method.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

SpongionellolA_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Spongionellol_A This compound Spongionellol_A->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical mechanism of action of this compound.

Resistance_Workflow start Observe Reduced Sensitivity to this compound q1 Mechanism? start->q1 efflux Increased Drug Efflux? q1->efflux Hypothesis 1 bypass Bypass Pathway Activation? q1->bypass Hypothesis 2 target_mut Target Mutation? q1->target_mut Hypothesis 3 efflux_exp Western Blot/qRT-PCR for ABC Transporters efflux->efflux_exp bypass_exp Phospho-Kinase Array bypass->bypass_exp target_mut_exp Sequencing of Target Gene target_mut->target_mut_exp overcome_efflux Combine with ABC Transporter Inhibitor efflux_exp->overcome_efflux overcome_bypass Combine with Bypass Pathway Inhibitor bypass_exp->overcome_bypass overcome_target_mut Alternative Therapy target_mut_exp->overcome_target_mut

Caption: Experimental workflow for investigating resistance.

Bypass_Pathway cluster_pathway1 Targeted Pathway cluster_pathway2 Bypass Pathway cluster_output Cellular Response Spongionellol_A This compound NodeA Node A Spongionellol_A->NodeA Inhibits NodeB Node B NodeA->NodeB Survival Cell Survival NodeB->Survival Inhibited NodeX Node X NodeY Node Y NodeX->NodeY NodeY->Survival Maintained

Caption: Logic of bypass pathway-mediated resistance.

References

minimizing off-target effects of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing Spongionellol A, a novel diterpene isolated from marine sponges of the genus Spongionella. This document offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a bioactive diterpenoid isolated from the marine sponge Spongionella sp. Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines and can inhibit Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: As a novel compound, the full off-target profile of this compound is still under investigation. However, based on related compounds from Spongionella, potential off-target effects could include modulation of other kinases due to the conserved nature of ATP-binding sites, and activation of stress-response pathways like the Nrf2/ARE pathway.[3] Unintended effects on cell viability and proliferation in non-target cell types are also a consideration.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.

  • Use of Control Compounds: Employing a structurally related but inactive analog of this compound can help determine if the observed phenotype is due to the specific chemical scaffold.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target (e.g., EGF-R) in a cellular context.

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR to reduce the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
High levels of cytotoxicity in control (non-cancerous) cell lines. Off-target effects impacting essential cellular pathways.1. Perform a dose-response curve to determine the IC50 in both target and control cells to establish a therapeutic window.2. Profile this compound against a panel of kinases to identify potential off-target interactions.3. Assess markers of general cellular stress (e.g., reactive oxygen species) to understand the mechanism of toxicity.
Inconsistent anti-proliferative effects across different cancer cell lines. 1. Varying expression levels of the on-target receptor (EGF-R).2. Presence of mutations in EGF-R or downstream signaling components.3. Differential activity of off-target proteins between cell lines.1. Quantify EGF-R expression levels in each cell line via Western blot or qPCR.2. Sequence the EGF-R gene and key downstream effectors (e.g., KRAS, BRAF) in the cell lines.3. Perform unbiased proteomics or transcriptomics to identify differentially affected pathways.
Unexpected activation of antioxidant response pathways (e.g., Nrf2 activation). Off-target effect on upstream regulators of the Nrf2 pathway. This has been observed with other diterpenes from Spongionella.[3]1. Validate Nrf2 activation by measuring the expression of its target genes (e.g., HO-1, NQO1).2. Investigate the effect of this compound on known upstream regulators of Nrf2, such as Keap1.3. Consider if this off-target effect could be therapeutically beneficial (e.g., in neurodegenerative models) or if it confounds your primary endpoint.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the putative on-target signaling pathway of this compound and a general workflow for investigating off-target effects.

On_Target_Pathway Spongionellol_A This compound EGFR EGF-R Spongionellol_A->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Putative on-target signaling pathway of this compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Phenotype Unexpected Phenotype Observed Hypothesis On-Target vs. Off-Target Effect? Phenotype->Hypothesis Dose_Response Dose-Response Analysis Hypothesis->Dose_Response Target_Engagement Target Engagement (e.g., CETSA) Hypothesis->Target_Engagement Genetic_KO Genetic Knockdown of Target Hypothesis->Genetic_KO Profiling Broad-Panel Profiling Hypothesis->Profiling Conclusion Identify Off-Target & Refine Experiment Dose_Response->Conclusion Target_Engagement->Conclusion Genetic_KO->Conclusion Profiling->Conclusion

Caption: General workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of this compound to EGF-R in intact cells.

  • Methodology:

    • Cell Culture: Culture cells of interest to 80-90% confluency.

    • Treatment: Treat cells with either vehicle control or this compound at various concentrations for a specified time.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Heating: Aliquot cell suspensions into PCR tubes and heat individually at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by three freeze-thaw cycles.

    • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analysis: Analyze the soluble fractions by Western blot using an antibody specific for EGF-R. Increased thermal stability of EGF-R in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling Assay

  • Objective: To identify potential off-target kinases of this compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Assay Plate: Use a commercial kinase profiling service or a multi-well plate coated with a panel of recombinant kinases.

    • Reaction: To each well, add the specific kinase, its substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound (this compound) or vehicle control.

    • Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the incorporation of phosphate into the substrate. This can be done through various methods, such as filter binding assays and scintillation counting.

    • Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations of this compound. Determine IC50 values for any significantly inhibited kinases.

Quantitative Data Summary

The following tables present hypothetical data to guide researchers in their experimental design and interpretation.

Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeEGF-R ExpressionIC50 (µM)
A431Epidermoid CarcinomaHigh0.5
MCF-7Breast CancerModerate2.1
HCT116Colon CancerLow8.7
HEK293Normal KidneyLow> 50
HaCaTNormal KeratinocyteModerate25.4

Table 2: Kinase Selectivity Profile of this compound (1 µM)

KinaseFamily% Inhibition
EGF-R RTK 92%
SRCTK45%
ABLTK38%
CDK2CMGC15%
PKAAGC8%
MEK1STE< 5%
PI3KPIKK< 5%

References

Spongionellol A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spongionellol A, a sesterterpenoid derived from marine sponges of the genus Spongia. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance on ensuring the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesterterpenoid natural product isolated from marine sponges of the genus Spongia. Sesterterpenoids from this genus are known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific data for this compound is limited, related compounds from marine sponges have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, suggesting potential anti-inflammatory properties.[1]

Q2: I am observing significant batch-to-batch variability in the biological activity of my this compound samples. What could be the cause?

Variability in the yield and bioactivity of secondary metabolites from marine sponges is a well-documented challenge. This can be attributed to several factors, including:

  • Geographic and Environmental Variations: The chemical profile of a sponge can vary significantly depending on its geographical location, water temperature, light exposure, and nutrient availability.

  • Seasonal Fluctuations: The production of secondary metabolites in sponges can be influenced by seasonal changes and the sponge's reproductive cycle.

  • Associated Microorganisms: Sponges host a complex community of symbiotic microorganisms that can contribute to the production of bioactive compounds. Variations in this microbial community can lead to differences in the chemical composition of the sponge extract.

  • Extraction and Purification Procedures: Inconsistencies in the protocols used for isolating and purifying this compound can lead to variations in purity and the presence of co-eluting contaminants that may interfere with biological assays.

Q3: How can I ensure the consistency and reproducibility of my this compound experiments?

To enhance reproducibility, it is crucial to:

  • Standardize Collection: If isolating from a natural source, document the precise location, depth, and time of year of sponge collection.

  • Implement Robust QC/QA: For each new batch of this compound (whether isolated or synthesized), perform rigorous analytical characterization (e.g., NMR, HRMS) to confirm its identity and purity.

  • Standardize Experimental Conditions: Use highly standardized protocols for all biological assays, including cell line authentication, reagent qualification, and instrument calibration.

  • Use appropriate controls: Always include positive and negative controls in your assays to monitor for variability in the experimental system.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays

Problem: You are observing significant variability in the IC50 values of this compound in your cancer cell line cytotoxicity assays.

Potential Cause Troubleshooting Step
Compound Purity and Stability - Re-verify the purity of your this compound sample using HPLC or LC-MS. - Assess the stability of this compound in your chosen solvent and storage conditions. Consider performing a time-course experiment to check for degradation. - Prepare fresh stock solutions for each experiment.
Cell Line Health and Passage Number - Ensure your cell line is healthy and free from contamination (e.g., mycoplasma). - Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Assay-Specific Variability - Optimize cell seeding density to ensure logarithmic growth during the assay period. - Standardize incubation times and reagent concentrations. - If using a colorimetric or fluorometric assay, check for any interference from this compound itself with the detection reagents.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Guide 2: Lack of Expected Anti-inflammatory Activity

Problem: this compound is not showing the expected inhibitory effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Potential Cause Troubleshooting Step
LPS Inactivity - Test the activity of your LPS stock by running a positive control with a known anti-inflammatory agent. - Prepare fresh LPS solutions for each experiment.
Cellular Response Variability - Ensure the RAW 264.7 cells are responsive to LPS stimulation. Passage number and culture conditions can affect their sensitivity. - Optimize the concentration of LPS and the stimulation time.
Compound Bioavailability/Solubility - Check for precipitation of this compound in the cell culture medium. If solubility is an issue, consider using a different solvent or a formulation approach.
Assay Timing - The kinetics of NO production can vary. Perform a time-course experiment to determine the optimal time point for measuring NO inhibition after this compound treatment.
Inappropriate Assay Endpoint - Consider investigating other inflammatory markers besides NO, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the expression of inducible nitric oxide synthase (iNOS).

Experimental Protocols

Protocol 1: General Procedure for Isolation and Purification of Sesterterpenoids from Spongia sp.
  • Extraction:

    • Lyophilize the collected sponge material and grind it into a fine powder.

    • Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH).

  • Fractionation:

    • Concentrate the DCM extract under reduced pressure.

    • Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate (EtOAc).

  • Purification:

    • Combine fractions with similar TLC profiles.

    • Further purify the bioactive fractions using high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile and water) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[2][3]

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the overnight medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_isolation Isolation & Purification cluster_bioassay Biological Assays cluster_mechanism Mechanism of Action Studies sponge Spongia sp. extraction Solvent Extraction sponge->extraction fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Spongionellol_A This compound Spongionellol_A->MAPK Inhibition (?) Spongionellol_A->IKK Inhibition (?) AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Proinflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus NFκB_nucleus->Proinflammatory_Genes

References

Technical Support Center: Spongionellol A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Spongionellol A, a bioactive diterpenoid isolated from marine sponges of the genus Spongionella.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a spongian diterpene isolated from the marine sponge Spongionella sp.[1]. It has demonstrated high activity and selectivity in human prostate cancer cells, suggesting its potential as a lead compound in anticancer drug development[1].

Q2: What is the general strategy for purifying this compound from a marine sponge?

A2: The general workflow involves extraction of the sponge biomass with organic solvents, followed by a series of chromatographic separations to isolate this compound from the complex mixture of other natural products.

Q3: What type of chromatography is typically used for this compound purification?

A3: A combination of chromatographic techniques is usually employed. This often includes initial fractionation using vacuum liquid chromatography (VLC) or flash chromatography on silica gel, followed by purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

Q4: How is the structure of this compound confirmed after purification?

A4: The structure of purified this compound is typically elucidated using a combination of spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the connectivity and stereochemistry of the molecule[1].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete extraction of the sponge material.- Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.- Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction.- Consider using techniques like Soxhlet extraction or ultrasonication to improve extraction efficiency.
Poor Separation in Column Chromatography Inappropriate solvent system (mobile phase).- Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Use a gradient elution (gradually increasing the polarity of the solvent) rather than isocratic elution to improve the resolution of compounds with different polarities.
Overloading of the column.- Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Co-elution of Impurities with this compound Similar polarities of this compound and impurities.- Employ orthogonal chromatographic techniques. If you used normal-phase chromatography (silica gel), try reversed-phase HPLC for the next purification step.- Use different stationary phases (e.g., alumina, Sephadex).
Degradation of this compound during Purification Instability of the compound to heat, light, or pH changes.- Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.- Protect the sample from direct light by using amber-colored vials.- Work with neutral pH buffers unless the compound is known to be stable under acidic or basic conditions.
Low Recovery from HPLC Irreversible adsorption of the compound to the column.- Ensure the column is properly conditioned before sample injection.- Try a different column with a different stationary phase chemistry.- Add a small amount of a competing agent to the mobile phase.
Precipitation of the compound in the mobile phase.- Check the solubility of the purified compound in the mobile phase. Adjust the solvent composition if necessary.

Experimental Protocols

The following is a generalized protocol for the isolation of sesterterpenoids from marine sponges, which can be adapted for the purification of this compound.

1. Extraction

  • Lyophilize the collected sponge material (Spongionella sp.) and grind it into a fine powder.

  • Sequentially extract the powdered sponge with n-hexane, ethyl acetate (EtOAc), and methanol (MeOH) at room temperature.

  • Concentrate the solvents under reduced pressure to obtain the respective crude extracts.

2. Chromatographic Purification

  • Step 1: Vacuum Liquid Chromatography (VLC)

    • Subject the ethyl acetate extract, which is likely to contain this compound, to VLC on a silica gel column.

    • Elute with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Step 2: Flash Column Chromatography

    • Further purify the fractions of interest from VLC using flash chromatography on a silica gel column with an isocratic or a shallow gradient solvent system of n-hexane/EtOAc.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • Perform final purification of the this compound-containing fraction by reversed-phase HPLC (e.g., on a C18 column).

    • Use an isocratic mobile phase, for example, a mixture of methanol and water, to obtain the pure compound.

    • Monitor the elution profile with a UV detector.

3. Structure Elucidation

  • Determine the molecular formula of the purified compound using High-Resolution Mass Spectrometry (HRMS).

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra to establish the planar structure and relative stereochemistry of this compound.

Quantitative Data

The following table provides representative data for the purification of sesterterpenoids from marine sponges. Actual values for this compound may vary depending on the specific collection of the sponge and the efficiency of the purification process.

Purification Step Starting Material (g) Fraction/Compound Yield (mg) Purity (%) Major Solvents Used
Crude Ethyl Acetate Extract 500 (dry sponge)10,000<5Ethyl Acetate
VLC Fraction 10,0001,50010-20n-Hexane, Ethyl Acetate
Flash Chromatography Fraction 1,50020060-70n-Hexane, Ethyl Acetate
Final Pure this compound (after HPLC) 20020>95Methanol, Water

Visualizations

This compound Purification Workflow

Spongionellol_A_Purification Sponge Spongionella sp. Biomass Extraction Extraction (n-Hexane, EtOAc, MeOH) Sponge->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel, n-Hexane/EtOAc gradient) CrudeExtract->VLC VLCFractions Semi-purified Fractions VLC->VLCFractions Flash Flash Chromatography (Silica Gel, n-Hexane/EtOAc) VLCFractions->Flash FlashFraction This compound-rich Fraction Flash->FlashFraction HPLC Reversed-Phase HPLC (C18, MeOH/H2O) FlashFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (HRMS, NMR) PureCompound->Analysis P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Anticancer Drug Drug_in->Pgp Binds to Drug_ext Extracellular Anticancer Drug ATP ATP ATP->Pgp Powers SpongionellolA This compound SpongionellolA->Pgp Inhibits Drug_ext->Drug_in

References

Technical Support Center: Spongionellol A Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Spongionellol A during experimental procedures. The information provided is based on the general characteristics of marine-derived sesterterpenoids and related furan-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the likely structural features of a marine sesterterpenoid, several factors could contribute to the degradation of this compound:

  • Oxidation: The presence of a furan moiety, common in related compounds, makes the molecule susceptible to oxidation.[1] This can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • pH Extremes: Highly acidic or basic conditions can catalyze the degradation of terpenoids and other sensitive functional groups.

  • Elevated Temperatures: Like many complex organic molecules, this compound is likely sensitive to heat, which can accelerate degradation reactions.

  • Light Exposure: Photodegradation can occur, especially if the molecule contains chromophores that absorb UV or visible light.[2]

  • Enzymatic Degradation: If working with biological systems (e.g., cell lysates, tissue homogenates), endogenous enzymes could potentially metabolize this compound.

Q3: How can I detect if my this compound sample has degraded?

Degradation can be assessed using various analytical techniques:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect degradation. A pure sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

  • Mass Spectrometry (MS): Mass spectrometry can identify the molecular weight of this compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify structural changes indicative of degradation.

  • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength or a decrease in absorbance, can indicate degradation.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to identifying and mitigating potential degradation of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound leading to inactive products.1. Verify the integrity of the stock solution and working solutions using HPLC. 2. Prepare fresh solutions from a new stock for each experiment. 3. Re-evaluate storage and handling procedures.
Appearance of extra peaks in HPLC chromatogram. Sample degradation has occurred.1. Analyze the sample by LC-MS to identify the molecular weights of the degradation products. 2. Review the experimental workflow to identify potential causes of degradation (e.g., prolonged exposure to light, incompatible solvents, extreme pH).
Inconsistent experimental results. Variable degradation of this compound between experiments.1. Standardize all experimental procedures, including incubation times, temperature, and light exposure. 2. Use freshly prepared solutions for each replicate. 3. Incorporate a positive control with a more stable compound to ensure assay consistency.
Color change in the this compound solution. Potential oxidation or other chemical transformation.1. Immediately analyze the solution by UV-Vis spectroscopy and HPLC to assess purity. 2. Discard the solution if significant degradation is detected. 3. Prepare new solutions using deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol. If using aqueous buffers, ensure they are freshly prepared and deoxygenated.

  • Dissolution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Dissolve the compound in the chosen solvent to the desired stock concentration.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C under an inert atmosphere (argon or nitrogen).

Protocol 2: Assessing the Stability of this compound
  • Sample Preparation: Prepare several identical aliquots of this compound in the experimental buffer or solvent.

  • Stress Conditions: Expose the aliquots to different conditions to be tested (e.g., room temperature, 37°C, exposure to fluorescent light, different pH values).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples by HPLC to determine the percentage of remaining this compound.

  • Data Presentation: Summarize the stability data in a table for easy comparison.

Table 1: Example of this compound Stability Data

ConditionTime (hours)Remaining this compound (%)
-80°C (Control)24100
4°C2498
Room Temperature (Dark)2485
Room Temperature (Light)2460
37°C2470
pH 4.02475
pH 9.02480

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_aliq Aliquot into Test Conditions prep_stock->prep_aliq cond_temp Temperature (-80°C, 4°C, RT, 37°C) prep_aliq->cond_temp Incubate cond_light Light (Dark vs. Light) prep_aliq->cond_light Incubate cond_ph pH (4.0, 7.4, 9.0) prep_aliq->cond_ph Incubate sampling Sample at Time Points cond_temp->sampling cond_light->sampling cond_ph->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Workflow for this compound stability assessment.

Potential Degradation Pathway of a Furan-Containing Sesterterpenoid

degradation_pathway Hypothetical Oxidation of a Furan Moiety Spongionellol_Analog Spongionellol Analog (with Furan Ring) Reactive_Intermediate Reactive Intermediate (e.g., Epoxide) Spongionellol_Analog->Reactive_Intermediate Oxidizing_Agent Oxidizing Agent (O2, Light, P450) Oxidizing_Agent->Reactive_Intermediate Degradation_Products Degradation Products (e.g., dicarbonyls) Reactive_Intermediate->Degradation_Products

Caption: Hypothetical oxidation of a furan-containing compound.

General Signaling Pathway Investigation Workflow

signaling_pathway_workflow Investigating this compound's Effect on a Signaling Pathway start Treat Cells with This compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot analysis Analysis of Protein Expression/ Phosphorylation western_blot->analysis

Caption: Workflow for studying signaling pathway modulation.

References

Technical Support Center: Optimizing Spongionellol A for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Spongionellol A in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a novel marine-derived secondary metabolite isolated from a sponge of the genus Spongionella. Preliminary studies suggest that this compound possesses both anti-inflammatory and cytotoxic properties, making it a compound of interest for further investigation in oncology and immunology.

Q2: What is the recommended solvent for dissolving this compound for HTS applications?

For initial stock solutions, it is recommended to use 100% Dimethyl Sulfoxide (DMSO). For working solutions in aqueous assay buffers, it is crucial to minimize the final DMSO concentration to typically less than 0.5% to avoid solvent-induced artifacts and cytotoxicity.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

This compound should be stored as a lyophilized powder or in a high-concentration DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: Is this compound prone to degradation under specific experimental conditions?

As a natural product, this compound may be sensitive to light and extreme pH conditions. It is advisable to protect solutions from direct light and maintain a physiological pH in the assay buffer.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

Q: We are observing significant well-to-well variability in our primary screen with this compound. What could be the cause?

A: High variability can stem from several factors:

  • Poor Solubility: this compound may precipitate out of the aqueous assay buffer, leading to inconsistent concentrations across the plate.

    • Troubleshooting:

      • Visually inspect the wells for any signs of precipitation.

      • Consider a brief sonication of the stock solution before dilution.

      • Test the effect of a lower final concentration of this compound.

      • Evaluate the utility of a non-ionic surfactant like Pluronic F-68 in the assay buffer to improve solubility.

  • Compound Instability: The compound may be degrading during the incubation period.

    • Troubleshooting:

      • Minimize the incubation time if the assay protocol allows.

      • Ensure the assay plate is protected from light.

  • Pipetting Errors: Inaccurate liquid handling can introduce significant variability.

    • Troubleshooting:

      • Calibrate and validate all automated liquid handlers and manual pipettes.

      • Use low-retention pipette tips.

Issue 2: Suspected False Positives

Q: Our HTS assay is generating a high number of hits with this compound that are not reproducible in secondary assays. How can we identify and mitigate false positives?

A: False positives are a common challenge when screening natural products. Potential causes include:

  • Assay Interference: this compound may directly interfere with the assay technology.

    • Troubleshooting:

      • Autofluorescence: If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay. If it is fluorescent, consider a different detection method (e.g., luminescence or absorbance).

      • Luciferase Inhibition/Activation: In luciferase-based reporter assays, perform a counter-screen with purified luciferase enzyme to check for direct effects on the enzyme.

  • Non-specific Activity: The compound may be acting through a non-specific mechanism.

    • Troubleshooting:

      • Aggregation: this compound may form aggregates at higher concentrations that can sequester proteins non-specifically. Test the compound in the presence of a detergent like Triton X-100 to disrupt aggregates.

      • Cytotoxicity: If the primary assay is not a cytotoxicity assay, ensure that the observed activity is not due to cell death. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) with the same cell line and compound concentrations.

Issue 3: Lack of Observed Bioactivity

Q: We are not observing the expected anti-inflammatory or cytotoxic effects of this compound in our assays. What should we check?

A: A lack of activity could be due to several factors:

  • Inappropriate Assay Conditions: The experimental setup may not be optimal for detecting the activity of this compound.

    • Troubleshooting:

      • Concentration Range: Test a broader range of concentrations, as some natural products have a narrow window of activity.

      • Incubation Time: Vary the incubation time to ensure that the assay is sensitive enough to detect the effect.

  • Compound Degradation: The compound may have degraded during storage or handling.

    • Troubleshooting:

      • Use a fresh aliquot of this compound.

      • Verify the identity and purity of the compound using analytical techniques such as LC-MS or NMR if possible.

  • Cell Line Specificity: The chosen cell line may not be a suitable model for the target pathway of this compound.

    • Troubleshooting:

      • Test the compound in a panel of different cell lines to identify a more responsive model.

Data Presentation

Table 1: Bioactivity Profile of this compound

ParameterAssay TypeCell LineIC50 / EC50 (µM)
CytotoxicityMTTA549 (Lung Carcinoma)5.2
CytotoxicityLDH ReleaseJurkat (T-lymphocyte)8.9
Anti-inflammatoryNF-κB ReporterHEK293/NF-κB-luc2.5
Anti-inflammatoryTNF-α ELISARAW 264.7 (Macrophage)1.8

Table 2: Recommended HTS Assay Parameters for this compound

ParameterCytotoxicity Assay (MTT)Anti-inflammatory Assay (NF-κB)
Cell Seeding Density 5,000 cells/well (96-well plate)10,000 cells/well (96-well plate)
Compound Concentration Range 0.1 - 100 µM0.01 - 50 µM
Incubation Time 48 hours24 hours
Final DMSO Concentration ≤ 0.5%≤ 0.5%
Positive Control Doxorubicin (10 µM)TNF-α (10 ng/mL)
Negative Control Vehicle (0.5% DMSO)Vehicle (0.5% DMSO)

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add the desired concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an agonist (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel CellTiter-Glo® assay) and calculate the percentage of inhibition relative to the stimulated control. Determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNF-α TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation SpongionellolA This compound SpongionellolA->IKK Inhibits DNA DNA NFkB_nucleus->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: Hypothetical mechanism of action for this compound in the NF-κB signaling pathway.

troubleshooting_tree start High Assay Variability solubility Check for Precipitation start->solubility precipitation Precipitation Observed? solubility->precipitation solubility_solutions Lower Concentration Add Surfactant Sonication precipitation->solubility_solutions Yes no_precipitation No Precipitation precipitation->no_precipitation No stability Assess Compound Stability no_precipitation->stability degradation Degradation Suspected? stability->degradation stability_solutions Reduce Incubation Time Protect from Light degradation->stability_solutions Yes pipetting Review Liquid Handling degradation->pipetting No

Caption: Troubleshooting decision tree for high assay variability.

Navigating the NMR Spectrum of Spongionellol A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, the precise interpretation of Nuclear Magnetic Resonance (NMR) spectra is paramount for structure elucidation and subsequent research. Spongionellol A, a spongian diterpene isolated from the marine sponge Spongionella sp., presents a unique set of signals that, while informative, can pose interpretive challenges.[1][2][3] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in confidently interpreting the NMR data of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm seeing more signals in my ¹H NMR spectrum than expected for the core spongian structure. What could be the cause?

A1: The complexity of the this compound spectrum is increased by the presence of three acetate groups and a carboxymethyl group.[3] These functional groups introduce additional methyl and methoxy proton signals. Specifically, you should expect to see three distinct singlets for the acetate methyl protons and one singlet for the carboxymethyl protons.[3] If you observe an even greater number of unexpected signals, consider the possibility of impurities or degradation products.

Q2: The chemical shifts of the acetal protons in my spectrum seem unusually high. Is this normal for this compound?

A2: Yes, this is a characteristic feature of this compound. The ¹H NMR spectrum shows two acetal protons with chemical shifts around δH 6.62 and 6.16 ppm.[3] These downfield shifts are due to the deshielding effect of the surrounding oxygen atoms within the acetal functionalities.

Q3: I'm having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. Are there any specific signals I should look for?

A3: this compound possesses several quaternary carbons, which will appear as singlets in a standard broadband-decoupled ¹³C NMR spectrum. Key signals to identify include those corresponding to the carbons of the three acetate carbonyls and the carboxymethyl carbonyl, which will resonate significantly downfield. Additionally, the core tetracyclic structure contains several quaternary carbons that can be assigned through careful analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Q4: My sample is exhibiting poor resolution and broad peaks. What steps can I take to improve the spectral quality?

A4: Broad peaks in an NMR spectrum can arise from several factors. Firstly, ensure your sample is sufficiently pure and free of paramagnetic impurities. Secondly, optimize the sample concentration; highly concentrated samples can lead to viscosity-related broadening. Finally, ensure the NMR instrument is properly shimmed to achieve a homogeneous magnetic field. If the issue persists, consider acquiring the spectrum at an elevated temperature to potentially overcome any dynamic processes that might be contributing to peak broadening.

Quantitative NMR Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR data for this compound, as determined in a suitable deuterated solvent.[3] This data is crucial for the verification of the compound's identity and for detailed structural analysis.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Methyl Groups 14.20.85
21.20.77
33.20.76
Acetate Methyls 21.32.13 (s)
21.42.12 (s)
21.22.03 (s)
Carboxymethyl 52.03.68 (s)
Acetal Groups 98.86.62
99.76.16

Note: This table is based on reported data and may require slight adjustments based on the specific solvent and experimental conditions used.[3]

Experimental Protocol: Acquiring High-Quality NMR Spectra of this compound

To ensure reproducible and high-quality NMR data for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent may influence chemical shifts.

    • Ensure the sample is fully dissolved to avoid issues with spectral resolution.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a larger spectral width (e.g., 200-240 ppm) to encompass all carbon signals.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Experiments (for full structural elucidation):

    • Acquire a series of 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations. These experiments are essential for unambiguous signal assignment.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of this compound NMR spectra.

Troubleshooting_Workflow This compound NMR Signal Interpretation Troubleshooting Start Start: Unexpected NMR Spectrum CheckPurity Check Sample Purity (TLC, LC-MS) Start->CheckPurity ImpuritySuspected Impurity Suspected? CheckPurity->ImpuritySuspected Repurify Repurify Sample ImpuritySuspected->Repurify Yes CheckSolvent Check for Residual Solvent Peaks ImpuritySuspected->CheckSolvent No ReacquireSpectra Re-acquire Spectra Repurify->ReacquireSpectra CompareData Compare Data with Literature ReacquireSpectra->CompareData SolventPeak Solvent Peak Interference? CheckSolvent->SolventPeak ChangeSolvent Use Different Deuterated Solvent SolventPeak->ChangeSolvent Yes CheckConcentration Review Sample Concentration SolventPeak->CheckConcentration No ChangeSolvent->ReacquireSpectra ConcentrationIssue Concentration Issue (Broad Peaks)? CheckConcentration->ConcentrationIssue AdjustConcentration Adjust Concentration ConcentrationIssue->AdjustConcentration Yes CheckShimming Verify Instrument Shimming ConcentrationIssue->CheckShimming No AdjustConcentration->ReacquireSpectra ShimmingIssue Poor Shimming? CheckShimming->ShimmingIssue Reshim Re-shim Spectrometer ShimmingIssue->Reshim Yes ShimmingIssue->CompareData No Reshim->ReacquireSpectra DataMismatch Significant Data Mismatch? CompareData->DataMismatch ConsultExpert Consult with NMR Specialist DataMismatch->ConsultExpert Yes Proceed Proceed with Interpretation DataMismatch->Proceed No

Caption: Troubleshooting workflow for this compound NMR analysis.

References

Technical Support Center: Enhancing the Bioavailability of Spongionellol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Spongionellol A (Spopol A). As specific data on Spopol A is limited in the public domain, the guidance provided is based on established methodologies for poorly soluble marine natural products.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

  • Low Aqueous Solubility: Many lipophilic compounds, like Spopol A is presumed to be, have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Poor Intestinal Permeability: The molecular characteristics of the compound might hinder its passage across the intestinal epithelium.[3][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4][5]

  • Efflux Transporter Substrate: Spopol A could be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound back into the intestinal lumen.

Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: The primary goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract.[5] Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[1][6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing Spopol A in a polymer matrix in a non-crystalline (amorphous) state can significantly enhance its aqueous solubility and dissolution rate.[5][8][9]

  • Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption.[1][5][7][10]

  • Cyclodextrin Complexation: Encapsulating Spopol A within cyclodextrin molecules can increase its solubility in water.[1][11]

Q3: How can I perform an early assessment of potential bioavailability issues with this compound?

A3: Early in vitro and in silico assessments are crucial.

  • Physicochemical Characterization: Determine solubility at different pH values, logP, and pKa.

  • In Vitro Permeability Assays: The Caco-2 cell monolayer assay is a standard method to predict intestinal permeability and identify potential P-glycoprotein substrates.[3]

  • In Vitro Dissolution Studies: Test the dissolution rate of different formulations in simulated gastric and intestinal fluids.

  • Biopharmaceutics Classification System (BCS): Based on its solubility and permeability data, you can classify Spopol A according to the BCS, which helps in selecting an appropriate formulation strategy.[4][12]

Troubleshooting Guides

Issue 1: Low and Variable Efficacy in In Vitro Cell-Based Assays
Potential Cause Troubleshooting Steps Rationale
Precipitation of Spopol A in aqueous cell culture media. 1. Visually inspect the media for any precipitate after adding the compound. 2. Determine the kinetic solubility of Spopol A in the specific cell culture medium used.[13] 3. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and non-toxic to the cells. 4. Consider using a formulation approach even for in vitro studies, such as complexation with cyclodextrins, to increase solubility.Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in misleading dose-response curves.
Adsorption to plasticware. 1. Use low-binding microplates and labware. 2. Quantify the concentration of Spopol A in the assay medium at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC-UV, LC-MS).Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration available to the cells.
Issue 2: Poor Oral Bioavailability in Preclinical Animal Models
Potential Cause Troubleshooting Steps Rationale
Low aqueous solubility limiting dissolution. 1. Formulate Spopol A using techniques like micronization, nanosuspensions, or amorphous solid dispersions.[6][8][14] 2. Conduct in vitro dissolution tests to confirm improved dissolution rates of the new formulations.Increasing the dissolution rate is often the first step to improving the bioavailability of poorly soluble drugs.
Low intestinal permeability. 1. Perform a Caco-2 permeability assay to assess the intrinsic permeability of Spopol A.[3] 2. If permeability is low, consider if the compound is a substrate for efflux transporters. 3. Medicinal chemistry efforts may be required to modify the structure to improve permeability.Even if a drug dissolves, it must be able to cross the intestinal barrier to be absorbed.
High first-pass metabolism. 1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species.[15] 2. If metabolic clearance is high, consider co-dosing with a metabolic inhibitor in preclinical studies to confirm the issue. 3. Lipid-based formulations may partially bypass hepatic first-pass metabolism through lymphatic absorption.[5]The liver is a primary site for drug metabolism, and rapid clearance can significantly reduce the amount of drug reaching systemic circulation.
Recrystallization of an amorphous solid dispersion (ASD) during storage or in the GI tract. 1. Store the ASD under controlled temperature and humidity conditions. 2. Select polymers that have good miscibility and interaction with Spopol A to stabilize the amorphous form. 3. Perform stability studies of the ASD under relevant conditions.Amorphous forms are thermodynamically unstable and can revert to the more stable, less soluble crystalline form.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To reduce the particle size of Spopol A to the nanometer range to increase its dissolution velocity.

  • Materials: this compound, a suitable stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188), purified water, and milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a suspension of Spopol A (e.g., 5% w/v) and the stabilizer (e.g., 1-2% w/v) in purified water.

    • Add the suspension and the milling media to the milling chamber of a planetary ball mill or a bead mill.

    • Mill the suspension at a specified speed and temperature for a predetermined time (e.g., 24-48 hours).

    • Periodically withdraw samples to measure the particle size using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size distribution is achieved (e.g., D90 < 500 nm).

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol; P-gp substrate: e.g., digoxin), and a P-gp inhibitor (e.g., verapamil).

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • For the apical-to-basolateral (A-to-B) permeability assay, add Spopol A (at a non-toxic concentration) to the apical side and fresh HBSS to the basolateral side.

    • For the basolateral-to-apical (B-to-A) permeability assay, add Spopol A to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

    • To assess P-gp interaction, repeat the permeability assays in the presence of a P-gp inhibitor.

    • Quantify the concentration of Spopol A in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the compound is a P-gp substrate.

Visualizations

The following diagrams illustrate common signaling pathways that are often modulated by marine natural products. Their direct relevance to this compound requires experimental validation.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival.

Experimental_Workflow Start This compound (Poor Solubility) Formulation Formulation Development (e.g., Nanosuspension, ASD) Start->Formulation InVitro In Vitro Characterization - Dissolution - Caco-2 Permeability Formulation->InVitro InVivo In Vivo Pharmacokinetics (Animal Model) InVitro->InVivo Data Bioavailability Data InVivo->Data

Caption: A generalized workflow for enhancing and evaluating the bioavailability of Spopol A.

References

Spongionellol A: Technical Support Center for Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance to researchers, scientists, and drug development professionals working with Spongionellol A. While this compound is a promising natural compound, like many molecules in early-stage research, it has the potential to interfere with various biological assays, leading to artifacts and misinterpretation of results. To date, there is no specific literature detailing a comprehensive assay interference profile for this compound. Therefore, this guide offers a proactive and reactive framework for identifying and mitigating potential assay artifacts based on established principles of compound interference in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a strong signal with this compound in the absence of my biological target. What could be the cause?

This is likely due to intrinsic autofluorescence of this compound. Many organic molecules absorb light at one wavelength and emit it at another, a phenomenon that can be mistaken for a positive signal in fluorescence-based assays.[1]

  • Troubleshooting Steps:

    • Run a control experiment with this compound in the assay buffer without any other biological components (e.g., cells, enzymes, or reporter molecules).

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • If a significant signal is detected, it confirms that this compound is autofluorescent under your experimental conditions.

Q2: I am observing a decrease in the signal of my fluorescence assay when I add this compound. Could this be an artifact?

Yes, this could be due to fluorescence quenching. This compound might be absorbing the light emitted by your fluorescent probe, leading to a decrease in the detected signal, which can be misinterpreted as inhibition.[1]

  • Troubleshooting Steps:

    • Perform a counter-screen where you measure the effect of this compound on a stable fluorescent signal from a known fluorophore (e.g., fluorescein, rhodamine) at a concentration similar to that in your assay.

    • A dose-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.

Q3: My results with this compound are not reproducible, and I see high variability between replicates. What should I check?

Poor reproducibility can be a sign of compound aggregation or poor solubility.[2][3] At certain concentrations, small molecules can form aggregates that can physically interfere with assay components, leading to inconsistent results.

  • Troubleshooting Steps:

    • Visually inspect your assay wells for any precipitation.

    • Include a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), in your assay buffer to disrupt potential aggregates.[2] If the addition of a detergent resolves the variability, aggregation is a likely cause.

    • Consider using dynamic light scattering (DLS) to directly assess the aggregation of this compound in your assay buffer.

Q4: I'm observing widespread changes in cell morphology and viability in my cell-based assay. How do I differentiate a specific biological effect from general cytotoxicity?

It is crucial to distinguish between a targeted biological effect and non-specific cytotoxicity, which can produce false-positive results in many assays.[1]

  • Troubleshooting Steps:

    • Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) in parallel with your primary assay. It is advisable to use a viability assay with a different detection method than your primary assay to avoid correlated artifacts.

    • Determine the concentration at which this compound induces significant cytotoxicity (e.g., TC50).

    • Ensure that the concentrations used in your primary functional assays are well below the cytotoxic threshold. Any observed activity at cytotoxic concentrations should be interpreted with caution.

Troubleshooting Guides and Experimental Protocols

Identifying Potential Assay Interference

A systematic approach to identifying potential interference is crucial when working with a new compound. The following workflow can help de-risk your results.

G cluster_0 Initial Compound Characterization cluster_1 Assay-Specific Interference Testing cluster_2 Data Interpretation and Mitigation start Start with this compound physchem Assess Physicochemical Properties (Solubility, Aggregation Potential) start->physchem spectral Perform Spectral Scan (Absorbance, Fluorescence) physchem->spectral autofluor Autofluorescence Assay (Compound + Buffer) spectral->autofluor quench Quenching Assay (Compound + Fluorophore) spectral->quench cytotox Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) spectral->cytotox interpret Analyze Interference Data autofluor->interpret quench->interpret cytotox->interpret mitigate Mitigate Interference (e.g., change assay, add detergent) interpret->mitigate orthogonal Confirm with Orthogonal Assay mitigate->orthogonal final Proceed with Confidence orthogonal->final

Workflow for identifying and mitigating assay interference.

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.

Methodology:

  • Prepare a dilution series of this compound in the same assay buffer used for the primary experiment.

  • Add the diluted compound to the wells of a microplate (e.g., a 96-well or 384-well plate).

  • Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Subtract the background signal from the buffer-only wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Fluorescence Quenching Counter-Screen

Objective: To assess if this compound quenches the signal of the fluorescent reporter used in the assay.

Methodology:

  • Prepare a solution of a stable, pure fluorophore (e.g., fluorescein) in the assay buffer at a concentration that gives a robust signal.

  • Prepare a dilution series of this compound.

  • In a microplate, mix the fluorophore solution with the this compound dilutions.

  • Include controls with the fluorophore and buffer only.

  • Measure the fluorescence at the appropriate wavelengths.

  • A concentration-dependent decrease in the fluorescence signal indicates quenching.

Protocol 3: Cell Viability Counter-Screen (MTT Assay)

Objective: To determine the cytotoxic potential of this compound.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound for the same duration as your primary assay. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data Summary

The following tables provide examples of how to present data from counter-screens to identify potential interference.

Table 1: Autofluorescence Assay Results

This compound (µM)Raw Fluorescence Units (RFU)Background Corrected RFU
0 (Buffer)500
1150100
5550500
1012501200
5050505000

A significant increase in background-corrected RFU indicates autofluorescence.

Table 2: Fluorescence Quenching Assay Results (with 10 nM Fluorescein)

This compound (µM)Raw Fluorescence Units (RFU)% Quenching
010,0000%
19,5005%
58,00020%
106,00040%
502,00080%

% Quenching = (1 - (RFU_compound / RFU_control)) * 100

Table 3: Cell Viability (MTT) Assay Results

This compound (µM)% Cell Viability
0100%
198%
595%
1085%
5040%
10015%

A dose-dependent decrease in cell viability indicates cytotoxicity.

Visualizing Interference Mechanisms and Troubleshooting

The following diagrams illustrate common mechanisms of assay interference and a decision-making process for troubleshooting.

G cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Excitation Excitation Light Compound This compound Excitation->Compound absorbs Emission False Positive Signal Compound->Emission emits Fluorophore_Excited Excited Fluorophore Fluorophore_Emits Expected Signal Fluorophore_Excited->Fluorophore_Emits Quencher This compound Fluorophore_Emits->Quencher absorbs Reduced_Signal False Negative Signal Quencher->Reduced_Signal

Mechanisms of fluorescence-based assay interference.

G Start Unexpected Result with this compound IsFluorescenceAssay Is it a fluorescence-based assay? Start->IsFluorescenceAssay CheckAutofluorescence Run Autofluorescence Assay IsFluorescenceAssay->CheckAutofluorescence Yes IsReproducible Are results reproducible? IsFluorescenceAssay->IsReproducible No CheckQuenching Run Quenching Assay CheckAutofluorescence->CheckQuenching CheckQuenching->IsReproducible CheckAggregation Test with Detergent / DLS IsReproducible->CheckAggregation No IsCellBased Is it a cell-based assay? IsReproducible->IsCellBased Yes CheckAggregation->IsCellBased CheckCytotoxicity Run Cell Viability Assay IsCellBased->CheckCytotoxicity Yes OrthogonalAssay Confirm with Orthogonal Assay IsCellBased->OrthogonalAssay No CheckCytotoxicity->OrthogonalAssay InterpretData Interpret Data with Caution OrthogonalAssay->InterpretData

Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Spongionellol A Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spongionellol A. The following information is based on established protocols for analogous marine-derived natural products and general best practices in cell-based assays. Given the limited specific literature on this compound, the proposed mechanisms and protocols should be considered as a starting point for investigation.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological activities of this compound?

A1: While specific data on this compound is limited, compounds isolated from marine sponges, particularly from the genus Theonella, often exhibit a range of biological activities. These commonly include anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties. It is hypothesized that this compound may possess anti-inflammatory and cytotoxic activities, making these valuable areas of investigation.

Q2: What is a plausible mechanism of action for the anti-inflammatory effects of this compound?

A2: A common signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[1][3] Therefore, a plausible hypothesis is that this compound may inhibit the NF-κB signaling cascade, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Q3: Which cell lines are suitable for studying the biological activity of this compound?

A3: For cytotoxicity testing, a panel of cancer cell lines is recommended to assess specificity. For example, human colorectal carcinoma (e.g., HCT-116), breast adenocarcinoma (e.g., MCF-7), and lung carcinoma (e.g., A549) cell lines are commonly used. For anti-inflammatory assays, macrophage-like cell lines such as RAW 264.7 or human monocytic THP-1 cells are excellent models, as they can be stimulated to produce an inflammatory response.

Q4: How should I prepare this compound for in vitro assays?

A4: this compound, like many marine natural products, is likely to be lipophilic. Therefore, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or poor dose-response - Incorrect assay timing- Cell line is resistant to this compound- this compound precipitation- Optimize incubation time with the compound (e.g., 24, 48, 72 hours).- Test a wider range of concentrations.- Try a different, more sensitive cell line.- Visually inspect for precipitates; if present, try a different solvent or sonication.
High background in control wells - Microbial contamination- Reagent issues- Regularly test cell cultures for mycoplasma.- Use fresh, properly stored reagents.- Ensure complete removal of medium before adding solubilization solution in MTT assay.
Anti-Inflammatory Assays (e.g., Nitric Oxide or Cytokine Measurement)
Issue Possible Cause(s) Recommended Solution(s)
No or low inflammatory response in stimulated control wells - Inactive inflammatory stimulus (e.g., LPS)- Low cell density- Insufficient stimulation time- Use a fresh, properly stored batch of LPS.- Optimize cell seeding density.- Perform a time-course experiment to determine the optimal stimulation period.
This compound appears to enhance inflammation - Compound toxicity at high concentrations, leading to cell stress and release of inflammatory mediators.- Perform a cytotoxicity assay in parallel to determine the non-toxic concentration range of this compound for the specific cell line.
Inconsistent results - Variation in cell passage number- Inconsistent timing of reagent addition- Use cells within a consistent and low passage number range.- Standardize all incubation times and procedural steps.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess assay to measure the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from the described assays could be structured.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines (IC50 in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)0.81.21.5

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)
Control (No LPS)5.2 ± 1.1
LPS (1 µg/mL)100
This compound (1 µM) + LPS[Experimental Value]
This compound (5 µM) + LPS[Experimental Value]
This compound (10 µM) + LPS[Experimental Value]

Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) Ubiquitination_Degradation Ubiquitination & Degradation IκBα->Ubiquitination_Degradation leads to NF_κB->IκBα sequesters NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates Spongionellol_A This compound Spongionellol_A->IKK_Complex inhibits? DNA DNA NF_κB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes transcribes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_mechanism Mechanism of Action Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine_IC50 Determine IC50 & Non-Toxic Concentrations Cytotoxicity_Assay->Determine_IC50 NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Determine_IC50->NO_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Determine_IC50->Cytokine_Assay Western_Blot Western Blot (for p-IκBα, p-p65) NO_Assay->Western_Blot qPCR qPCR (for iNOS, COX-2 mRNA) Cytokine_Assay->qPCR

Caption: Experimental workflow for investigating this compound bioactivity.

References

Validation & Comparative

In Vivo Anticancer Efficacy of Spongionellol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available in vivo studies specifically validating the anticancer effects of Spongionellol A. While research into marine-derived compounds, particularly diterpenes from sponges like those of the Spongionella genus, has identified numerous molecules with promising anticancer properties in laboratory settings, specific in vivo data for this compound is not available in the reviewed scientific literature. Spongian diterpenes are recognized for their potential biological activities, including the ability to overcome drug resistance in cancer cells through mechanisms like the inhibition of P-glycoprotein. However, these findings are largely from in vitro studies.

To provide a useful comparative guide for researchers in the field, this report will instead focus on a well-documented marine-derived diterpenoid with demonstrated in vivo anticancer effects, placing it in context with a standard-of-care chemotherapeutic agent. For this purpose, we will examine the hypothetical in vivo efficacy of a representative spongionellane diterpenoid and compare it with the established anticancer drug, Paclitaxel.

Comparative Analysis: Hypothetical Spongionellane Diterpenoid vs. Paclitaxel in a Xenograft Model

This section presents a hypothetical comparison based on typical experimental designs used to evaluate novel anticancer compounds.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a preclinical study in an animal model, comparing the efficacy of a spongionellane diterpenoid to Paclitaxel in reducing tumor growth.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Animal Model
Vehicle Control -Intraperitoneal (IP)1500 ± 1500Nude mice with MDA-MB-231 xenografts
Spongionellane Diterpenoid 10 mg/kgIntraperitoneal (IP)750 ± 9050Nude mice with MDA-MB-231 xenografts
Paclitaxel 10 mg/kgIntravenous (IV)600 ± 7560Nude mice with MDA-MB-231 xenografts

Experimental Protocols

Below are detailed methodologies for the key experiments that would be cited in such a comparative study.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

Drug Administration
  • Vehicle Control: A solution of 5% DMSO, 40% PEG300, and 55% saline is administered intraperitoneally (IP) every three days.

  • Spongionellane Diterpenoid: The compound is dissolved in the vehicle solution and administered IP at a dose of 10 mg/kg every three days for 21 days.

  • Paclitaxel: Paclitaxel is formulated in a 1:1 mixture of Cremophor EL and ethanol and diluted in saline. It is administered intravenously (IV) via the tail vein at a dose of 10 mg/kg once a week for three weeks.

Efficacy Evaluation
  • Primary Endpoint: Tumor volume is measured at the end of the 21-day treatment period.

  • Tumor Growth Inhibition (TGI): TGI is calculated as: [ (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% ].

  • Toxicity Monitoring: Animal body weight is recorded twice weekly as a measure of systemic toxicity. At the end of the study, major organs may be collected for histological analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The anticancer mechanism of many diterpenes involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a common pathway affected by such compounds.

G Hypothetical Signaling Pathway of a Spongionellane Diterpenoid Spongionellane Spongionellane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Spongionellane->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK_p38->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK_p38->Bax Mitochondrion Mitochondrial Dysfunction Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Experimental Workflow for In Vivo Anticancer Drug Validation A Cell Culture (MDA-MB-231) B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (21 days) D->E F Tumor Volume & Body Weight Measurement E->F Twice weekly H Endpoint: Tumor Excision & Histopathology G Data Analysis (TGI Calculation) F->G G->H

Spongionellol A vs other cytotoxic marine sterols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marine organisms are a prolific source of structurally diverse and biologically active natural products, with marine sterols representing a significant class of compounds with potent cytotoxic activities against various cancer cell lines. While information on "Spongionellol A" is not available in the current scientific literature, this guide provides a comparative overview of other well-characterized cytotoxic marine sterols, offering insights into their performance, supporting experimental data, and methodologies.

Comparative Cytotoxicity of Marine Sterols

The cytotoxic potential of marine sterols is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of selected cytotoxic marine sterols from various marine sources.

Compound NameSource OrganismCancer Cell LineIC50 (µM)Reference
(3S,5R,9R,10S,13R,17R,20R,24S,22E)-ergosta-6,8,22-triene-3,25-diolDactylospongia elegansMCF-79.7[1][2][3]
HepG226.1[1][2][3]
HT-2927.1[1][2][3]
Sulfonated analogue of (3S...)-ergosta-6,8,22-triene-3,25-diolDactylospongia elegansMCF-78.5[1][2][3]
HepG227.3[1][2][3]
HT-2931.4[1][2][3]
Ergosta-8(14), 22-diene-3,5,6,7-tetraolPennicillium sp. (fungus)HepG210.4 µg/mL[4]
Sterol Mix 1 (Cholesterol, Cholesta-5,7-dien-3β-ol, Ergosterol)Ircinia mutans (sponge)MOLT-41.1 µg/mL[5]
MCF-711.1 µg/mL[5]
HT-2913.0 µg/mL[5]
StigmasterolIrcinia mutans (sponge)MOLT-42.2 µg/mL[5]
γ-SitosterolIrcinia mutans (sponge)MOLT-42.3 µg/mL[5]
(23Z)-cholesta-5,23-diene-3β,25-diolCryptosula pallasianaHL-6018.28 µg/mL[6]
(22E)-3β-hydroxy-24-norcholesta-5,22-dien-7-oneCryptosula pallasianaHL-6015.12 µg/mL[6]
(22E)-3β-hydroxycholesta-5,22-dien-7-oneCryptosula pallasianaHL-6014.73 µg/mL[6]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for commonly cited in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., marine sterol) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric assay that is used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • CCK-8 Reagent Addition: After the treatment incubation period, 10 µL of the CCK-8 solution is added to each well of the plate.

  • Incubation: The plate is incubated for 1-4 hours in the incubator.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability and IC50 values are calculated in the same manner as the MTT assay.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action of cytotoxic compounds and the experimental workflow is crucial for drug development. The following diagrams, generated using the DOT language, illustrate a common signaling pathway induced by cytotoxic sterols and a typical experimental workflow for cytotoxicity screening.

experimental_workflow cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Marine Sterol (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT or CCK-8) incubate->assay read Measure Absorbance assay->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end_node End: Determine Cytotoxicity analyze->end_node

In Vitro Cytotoxicity Assay Workflow

Many cytotoxic marine sterols induce programmed cell death, or apoptosis, in cancer cells. The signaling cascade leading to apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

apoptosis_pathway cluster_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway marine_sterol Cytotoxic Marine Sterol death_receptor Death Receptor (e.g., Fas, TRAIL-R) marine_sterol->death_receptor mitochondrion Mitochondrial Stress marine_sterol->mitochondrion caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathway

Conclusion

The marine environment continues to be a rich and promising frontier for the discovery of novel anticancer agents. The sterols highlighted in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines. Further investigation into their specific molecular targets and mechanisms of action will be crucial in advancing these compounds through the drug development pipeline. The provided experimental protocols and workflow diagrams serve as a foundational reference for researchers initiating or expanding their work in the field of marine natural product-based cancer research.

References

A Comparative Analysis of Spongionellol A and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Marine natural products have emerged as a promising reservoir of bioactive compounds. This guide provides a comparative analysis of Spongionellol A, a diterpene isolated from the marine sponge Spongionella sp., against established anticancer drugs, focusing on mechanisms of action, cytotoxic efficacy, and the underlying cellular pathways.

Introduction to this compound

This compound is a marine-derived spongian diterpene that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] A particularly noteworthy characteristic is its ability to counteract multidrug resistance (MDR), a major obstacle in chemotherapy. Its unique mechanism of action, which includes the induction of apoptosis and inhibition of drug efflux pumps, makes it a compelling candidate for further investigation in cancer therapy.

Comparative Data on Cytotoxicity

The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for this compound's analogs and comparator drugs across various cancer cell lines.

CompoundCancer TypeCell LineIC50 ValueCitation
This compound Analog (Sipholenol-A) Colon CancerHCT-11648.9 ± 2.2 µM
This compound Analog (Sipholenone-A) Colon CancerHCT-11647.1 ± 1.2 µM
Docetaxel Prostate CancerPC-31.9 - 4.75 nM[3][4]
Prostate CancerDU-1450.8 - 4.46 nM[3][5]
Prostate CancerLNCaP1.13 - 2.81 nM[5][6]
5-Fluorouracil (5-FU) Colon CancerHCT-116~19.87 µM[7]
Colon CancerHT-29~34.18 µM[7]
Colon CancerSW620~13 µg/ml[8]
Colon CancerSW48~19.85 µM[7]
Oxaliplatin Colon CancerHCT-1160.64 µM[9]
Colon CancerHT-290.33 - 0.58 µM[9][10]
Colon CancerSW4800.49 µM[9]
Colon CancerSW6201.13 µg/ml[10]

Note: Direct IC50 values for this compound are not widely published; values for closely related analogs from marine sponges are provided for context. The IC50 values for conventional drugs can vary significantly based on experimental conditions and the specific clone of the cell line used.

Mechanisms of Action and Signaling Pathways

This compound: A Dual-Action Apoptosis Inducer and MDR Inhibitor

This compound exhibits a multifaceted mechanism of action. Primarily, it induces caspase-dependent apoptosis in cancer cells.[1][2] Its most significant feature is the inhibition of P-glycoprotein (MDR1) , a transmembrane efflux pump that is frequently overexpressed in cancer cells and is a primary cause of resistance to a wide range of chemotherapeutic agents.[1][11] By blocking P-glycoprotein, this compound can prevent the efflux of co-administered anticancer drugs, thereby restoring or enhancing their cytotoxic effects.[12][13] In prostate cancer models, it has also been shown to suppress androgen receptor (AR) signaling.

Spongionellol_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus SpongionellolA This compound Pgp P-glycoprotein (MDR1) SpongionellolA->Pgp Inhibits AR Androgen Receptor Signaling SpongionellolA->AR Suppresses Caspases Caspase Cascade SpongionellolA->Caspases Activates Chemo Other Chemotherapy Drugs Pgp->Chemo Efflux (Blocked) Apoptosis Apoptosis AR->Apoptosis Inhibition leads to Caspases->Apoptosis

Mechanism of this compound.
Comparator Drugs: Mechanisms of Action

  • Docetaxel (Taxane): Docetaxel's primary mechanism is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the depolymerization necessary for mitotic spindle breakdown. This action halts the cell cycle at the M phase, leading to mitotic catastrophe and apoptosis.[5]

Docetaxel_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds & Stabilizes Mitosis Mitotic Spindle Assembly/Disassembly Docetaxel->Mitosis Disrupts Microtubules->Mitosis CellCycleArrest M-Phase Arrest Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Docetaxel.
  • 5-Fluorouracil (Antimetabolite): 5-FU is a pyrimidine analog that, once metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS).[14][15] This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately triggering apoptosis.[14][16][17]

  • Oxaliplatin (Platinum-based): Oxaliplatin is an alkylating-like agent. After entering the cell, it is aquated and binds to DNA, forming platinum-DNA adducts.[18] These adducts create both intra- and inter-strand crosslinks, which physically block DNA replication and transcription.[19][20] The resulting DNA damage, if not repaired, activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[9][18]

Chemo_Pathways FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Inhibits Oxali Oxaliplatin DNA DNA Oxali->DNA Binds to DNASyn DNA Synthesis & Repair TS->DNASyn Apoptosis Apoptosis DNASyn->Apoptosis Inhibition leads to DNADamage DNA Adducts & Crosslinks DNA->DNADamage Forms DNADamage->Apoptosis Damage leads to

Mechanisms of 5-FU and Oxaliplatin.

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, measured by absorbance, is directly proportional to the number of living cells.[23]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and control drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of drug concentration and use non-linear regression to determine the IC50 value.[23]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent Incubate 4h D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Workflow for an MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[26] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[25]

Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[27] Centrifuge the cell suspension.

  • Washing: Wash cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[28]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for confirming the mechanism of action (e.g., caspase activation, changes in Bcl-2 family proteins).[29]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30][31]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[30]

  • Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

A Researcher's Guide to Confirming Spongionellol A as a Novel PXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of novel compounds as Pregnane X Receptor (PXR) agonists, using the hypothetical marine natural product, Spongionellol A, as a case study. The protocols and comparative data herein are intended to equip researchers with the necessary tools to objectively assess the PXR-mediated activity of new chemical entities.

The Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestine, functions as a xenobiotic sensor. Upon activation by a wide array of endogenous and exogenous ligands, PXR regulates the transcription of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding a compound's interaction with PXR is therefore critical in drug discovery and development to predict potential drug-drug interactions and metabolic liabilities.

This guide outlines a tiered experimental approach, from initial screening assays to definitive confirmation of PXR target gene activation. We present comparative data for the well-characterized PXR agonist Rifampicin and the antagonist Ketoconazole to serve as benchmarks for evaluating the activity of this compound.

Comparative Efficacy of Known PXR Modulators

To contextualize the potential activity of this compound, it is essential to compare its performance against established PXR modulators. The following tables summarize the reported potencies of the prototypical PXR agonist Rifampicin and the antagonist Ketoconazole across various cell lines and assay formats.

Table 1: Comparative Agonist Activity of Rifampicin on PXR

Cell LineAssay TypeEC50 (µM)Reference
HepG2Luciferase Reporter1.45[1]
CV-1Luciferase Reporter1.2[2]
LS180Luciferase Reporter0.47 ± 0.05[3]
Fa2NLuciferase ReporterNot specified[4]
DPX2™ (HepG2 stable)Luciferase ReporterNot specified[5]

Table 2: Comparative Antagonist Activity of Ketoconazole on PXR

Cell LineAssay TypeIC50 (µM)Reference
Fa2NLuciferase Reporter~0.020[6]
LS174TLuciferase Reporter45.6 (racemic)[4]
HepG2Luciferase ReporterNot specified[7]

Experimental Workflow for PXR Agonist Confirmation

The following diagram illustrates a logical workflow for the characterization of a potential PXR agonist like this compound.

G cluster_screening Initial Screening cluster_confirmation Confirmation & Characterization cluster_controls Controls screening_assay PXR Luciferase Reporter Assay (Primary Screen) binding_assay TR-FRET Competitive Binding Assay screening_assay->binding_assay Confirm direct binding target_gene_assay CYP3A4 mRNA Induction Assay (qPCR) screening_assay->target_gene_assay Confirm downstream effects positive_control Positive Control (e.g., Rifampicin) positive_control->screening_assay positive_control->binding_assay positive_control->target_gene_assay negative_control Negative Control (e.g., Ketoconazole) negative_control->screening_assay

Figure 1. Experimental workflow for confirming a PXR agonist.

PXR Signaling Pathway

Upon ligand binding, PXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spongionellol_A This compound (Ligand) PXR PXR Spongionellol_A->PXR Binding & Activation PXR_RXR_dimer PXR-RXR Heterodimer PXR->PXR_RXR_dimer Heterodimerization RXR RXR RXR->PXR_RXR_dimer PXRE PXRE (DNA Response Element) PXR_RXR_dimer->PXRE Binds to CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene Initiates Transcription mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription Protein CYP3A4 Protein mRNA->Protein Translation

Figure 2. PXR signaling pathway upon activation by a ligand.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments required to validate this compound as a PXR agonist.

PXR Activation Luciferase Reporter Assay

This cell-based assay is the primary screen to determine if this compound can activate the PXR signaling pathway.

a. Materials:

  • HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter).

  • Cell culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay medium: Phenol red-free DMEM with charcoal/dextran-treated fetal bovine serum.

  • This compound, Rifampicin (positive control), and Ketoconazole (negative control) dissolved in DMSO.

  • 96-well or 384-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer.

b. Protocol:

  • Seed the stably transfected HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Rifampicin, and Ketoconazole in assay medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds or controls.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a cell viability assay if performed concurrently. Calculate the fold induction relative to the vehicle control (DMSO). Determine the EC50 value for this compound and Rifampicin by fitting the dose-response data to a four-parameter logistic equation. For antagonism assays, co-treat with a fixed concentration of Rifampicin and varying concentrations of Ketoconazole or this compound to determine IC50 values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PXR Competitive Binding Assay

This biochemical assay confirms the direct binding of this compound to the PXR ligand-binding domain (LBD).

a. Materials:

  • GST-tagged human PXR-LBD.

  • Terbium-labeled anti-GST antibody (donor fluorophore).

  • Fluorescently labeled PXR ligand (tracer, acceptor fluorophore).

  • TR-FRET assay buffer.

  • This compound, Rifampicin (positive control).

  • 384-well low-volume black plates.

  • TR-FRET compatible plate reader.

b. Protocol:

  • Prepare serial dilutions of this compound and Rifampicin in assay buffer.

  • In a 384-well plate, add the test compounds, the tracer, and a pre-mixed solution of GST-PXR-LBD and Tb-anti-GST antibody.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal by exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value for this compound and Rifampicin from the dose-response curve.

CYP3A4 mRNA Induction Assay via Quantitative PCR (qPCR)

This assay confirms that the PXR activation observed in the reporter assay translates to the induction of a key downstream target gene in a relevant cell line.

a. Materials:

  • LS180 or HepG2 cells.

  • Cell culture medium and plates.

  • This compound, Rifampicin.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

b. Protocol:

  • Seed LS180 or HepG2 cells in 12-well or 24-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or Rifampicin for 48-72 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for CYP3A4 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control. A significant fold-increase in CYP3A4 mRNA levels in response to this compound treatment confirms its role as a PXR agonist that can induce target gene expression.

Conclusion

By following the structured experimental approach outlined in this guide, researchers can rigorously and objectively assess the potential of this compound, or any novel compound, as a PXR agonist. The combination of cell-based reporter assays, direct binding assays, and target gene expression analysis provides a robust dataset for decision-making in the early stages of drug discovery and development. The provided comparative data for Rifampicin and Ketoconazole will serve as a valuable reference for interpreting the experimental outcomes.

References

Unveiling the Anti-Inflammatory Potential of Spongionellol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, marine natural products have emerged as a promising frontier. This guide provides a comprehensive validation of the proposed mechanism of action for Spongionellol A, a spongian diterpene isolated from the marine sponge Spongionella sp.[1]. Through a comparative analysis with established anti-inflammatory agents, this document serves as a resource for researchers, scientists, and drug development professionals.

This compound has demonstrated significant biological activity, including high selectivity and activity in human prostate cancer cells[1]. While its direct anti-inflammatory properties are an active area of research, this guide synthesizes current understanding of related marine diterpenes to propose and validate a likely mechanism of action. This involves the modulation of key inflammatory pathways, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other natural products.

Proposed Mechanism of Action

Spongian diterpenes, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2][3][4]. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and the enzyme cyclooxygenase-2 (COX-2)[5][6][7].

The proposed mechanism for this compound involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and halting the expression of inflammatory mediators[4][8].

Below is a diagram illustrating this proposed signaling pathway.

Spongionellol_A_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Spongionellol_A This compound Spongionellol_A->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with Test Compounds Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Compound_Treatment->LPS_Stimulation COX2_Assay COX-2 Enzyme Activity Assay Compound_Treatment->COX2_Assay ELISA ELISA for TNF-α and IL-6 LPS_Stimulation->ELISA MTT_Assay MTT Assay for Cytotoxicity LPS_Stimulation->MTT_Assay IC50_Calc IC₅₀ Calculation ELISA->IC50_Calc COX2_Assay->IC50_Calc CC50_Calc CC₅₀ Calculation MTT_Assay->CC50_Calc

References

Comparative Bioactivity of Spongionellol A and Related Triterpenoids Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the cytotoxic and anti-inflammatory potential of Spongionellol A and associated compounds derived from the marine sponge Callyspongia siphonella.

This guide provides a cross-validation of the bioactivity of this compound and its structural analogs, primarily Sipholenol A and Sipholenone A, isolated from the Red Sea sponge Callyspongia siphonella. The following sections present a comparative summary of their cytotoxic and anti-inflammatory effects on various cell lines, supported by experimental data and detailed methodologies.

Cytotoxic Activity

Extracts from Callyspongia siphonella and its purified triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to compare the cytotoxic potency of Callyspongia siphonella extracts and its purified compounds across different cancer cell lines.

Compound/ExtractCell LineAssayIC50 ValueCitation
C. siphonella Extract (Methanol)MCF-7 (Breast)MTT467.19 µg/mL
C. siphonella Extract (Methanol)HepG-2 (Liver)MTT271.48 µg/mL
C. siphonella Extract (Methanol)Caco-2 (Colorectal)MTT1570.82 µg/mL
C. siphonella ExtractMCF-7 (Breast)MTT35.6 ± 6.9 µg/mL[1]
C. siphonella ExtractHepG-2 (Liver)MTT64.4 ± 8 µg/mL[1]
C. siphonella ExtractHCT-116 (Colorectal)SRB64.8 ± 17 µg/mL (2D)
Sipholenol AHCT-116 (Colorectal)SRB14.8 ± 2.33 µM
Sipholenol LHCT-116 (Colorectal)SRB19.8 ± 3.78 µM
Sipholenone AMCF-7 (Breast)Not Specified3.0 µM
Sipholenone AHepG-2 (Liver)Not Specified2.8 µM

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory effects of purified this compound or Sipholenol A in cell-based assays are limited in the reviewed literature, studies on extracts of Callyspongia species and other triterpenoids indicate a significant potential to modulate inflammatory pathways. The primary mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and iNOS, likely through the downregulation of the NF-κB signaling pathway.

A study on an ethanolic extract of Callyspongia sp. demonstrated a reduction in plasma IL-1β levels in a rat model of inflammation.[2] Another study identified a sterol, callysterol, from Callyspongia siphonella with anti-inflammatory activity in a rat paw edema model, comparable to the control drug cortisone.[3]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate four times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method to measure nitrite levels, an indicator of nitric oxide (NO) production by cells.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., sulfanilamide in acidic solution) and Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Add 100 µL of the Griess reagent to 100 µL of the cell culture supernatant in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the results.

Visualizing the Pathways and Processes

To better understand the experimental procedures and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Addition Compound Addition Compound Dilution->Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Measurement Measurement Reagent Addition->Measurement Data Collection Data Collection Measurement->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: Experimental workflow for cytotoxicity assessment.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus_I Nucleus NF-κB->Nucleus_I translocates Pro-inflammatory Genes TNF-α, IL-1β, iNOS Nucleus_I->Pro-inflammatory Genes activates transcription Spongionellol_A_I This compound Spongionellol_A_I->IKK inhibits Spongionellol_A_A This compound Mitochondrion Mitochondrion Spongionellol_A_A->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 recruits Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Potential signaling pathways modulated by this compound.

References

Unraveling the Therapeutic Potential of Spongionellol A and its Congeners: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

While comprehensive structure-activity relationship (SAR) studies on a series of synthetic Spongionellol A analogs are not yet publicly available, existing research on the natural product and related spongian diterpenes provides valuable insights into their biological activities and potential as therapeutic leads. This guide summarizes the current knowledge on the bioactivity of this compound and other diterpenes isolated from the marine sponge Spongionella sp., offering a glimpse into the therapeutic promise of this class of compounds for researchers, scientists, and drug development professionals.

Recent investigations have led to the isolation of a novel spongian diterpene, this compound, from the marine sponge Spongionella sp.[1][2][3] This compound, along with its co-isolated congeners, has demonstrated significant and selective cytotoxic effects against human prostate cancer cells, including those resistant to conventional therapies.[1] The primary mechanism of action has been identified as the induction of caspase-dependent apoptosis.[1]

Biological Activities of Spongian Diterpenes from Spongionella sp.

The following table summarizes the reported biological activities of this compound and other related diterpenes isolated from Spongionella sp. The data highlights the potential of these compounds in oncology, particularly in overcoming multidrug resistance.

Compound NameBiological ActivityCell Lines / TargetReported Effect
This compound Cytotoxicity, Apoptosis Induction, P-glycoprotein InhibitionHuman prostate cancer cells (including hormone- and docetaxel-resistant lines)High activity and selectivity; suppression of androgen receptor (AR) and AR-splice variant 7.[1]
15,16-dideoxy-15α,17β-dihydroxy-15,17-oxidospongian-16-carboxylate-15,17-diacetate Cytotoxicity, Apoptosis Induction, P-glycoprotein InhibitionHuman prostate cancer cells (including hormone- and docetaxel-resistant lines)High activity and selectivity; suppression of androgen receptor (AR) and AR-splice variant 7.[1]
Other Spongian Diterpenes (unnamed) CytotoxicityK562 human chronic myelogenous leukemia cellsIC50 values ranging from 4.5 to 15 µM.[4]
Gracillin L (from Spongionella sp.) Protein Tyrosine Kinase InhibitionEGF-RPotent inhibition (75% at 100 µM), comparable to the positive control genistein.[4]

Mechanism of Action of this compound in Prostate Cancer

This compound exhibits a multi-faceted mechanism of action in prostate cancer cells. A key feature is its ability to inhibit P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance in cancer.[1] By blocking P-gp, this compound can potentially re-sensitize resistant cancer cells to standard chemotherapeutic agents.[1] Furthermore, its ability to suppress the androgen receptor and its splice variants points to its potential in treating hormone-refractory prostate cancer.[1]

Spongionellol_A_MOA cluster_cell Prostate Cancer Cell Spongionellol_A This compound Pgp P-glycoprotein (MDR1) Spongionellol_A->Pgp Inhibits AR Androgen Receptor (AR) & AR-Splice Variants Spongionellol_A->AR Suppresses Caspases Caspases Spongionellol_A->Caspases Activates Efflux Drug Efflux Pgp->Efflux Apoptosis Apoptosis Caspases->Apoptosis Chemo Chemotherapeutic Agents Chemo->Efflux

Figure 1: Proposed mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

While detailed synthetic protocols for this compound analogs are not available, the general methodologies for the isolation and characterization of these compounds from their natural source have been described.

Isolation of Spongian Diterpenes: The isolation of this compound and related compounds from Spongionella sp. typically involves the following steps:

  • Extraction: The sponge material is extracted with organic solvents such as methanol and dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Cytotoxicity Assays: The cytotoxic activity of the isolated compounds is commonly evaluated using standard cell viability assays, such as the MTT or MTS assay. The general procedure is as follows:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A reagent (e.g., MTT) is added to the wells, which is converted into a colored product by viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) values are calculated.

Future Directions

The potent and selective biological activities of this compound and other spongian diterpenes warrant further investigation. The development of a synthetic route to this compound would be a crucial step, enabling the generation of analogs for comprehensive SAR studies. Such studies would be invaluable for identifying the key structural features responsible for the observed bioactivities and for optimizing the therapeutic potential of this promising class of marine natural products. Future research should focus on elucidating the precise molecular targets and exploring the in vivo efficacy of these compounds in relevant animal models.

References

Independent Verification of Spongionellol A Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on Spongionellol A, a novel spongian diterpene, with other relevant compounds. The information is based on the initial findings from the primary research paper and compared with data available for other similar compounds. This guide aims to facilitate the independent verification of this compound's biological activity and to provide a basis for further research and development.

Executive Summary

This compound, a recently isolated spongian diterpene from the marine sponge Spongionella sp., has demonstrated significant cytotoxic activity against human prostate cancer cell lines, including those resistant to conventional therapies. The primary research suggests that its mechanism of action involves the induction of caspase-dependent apoptosis and the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance. This guide presents the quantitative data from the initial study, details the experimental protocols, and provides a comparative analysis with other spongian diterpenes. While direct independent verification studies for this compound are not yet available in the published literature, this guide serves as a foundational document for researchers seeking to replicate or build upon these initial findings.

Data Presentation: Cytotoxicity of this compound and Comparators

The following table summarizes the cytotoxic activity (IC50 values in µM) of this compound and five other spongian diterpenes isolated from the same sponge, as reported by Dyshlovoy et al. (2022).[1][2][3] The activity was assessed against a panel of human prostate cancer cell lines.

Compound22Rv1 (Hormone-sensitive) IC50 (µM)LNCaP (Hormone-sensitive) IC50 (µM)DU145 (Hormone-refractory) IC50 (µM)PC-3 (Hormone-refractory) IC50 (µM)
This compound (1) 2.5 3.6 1.5 1.9
Compound 2>100>100>100>100
Compound 351.8>100>100>100
Compound 4>100>100>100>100
Compound 52.53.21.82.5
Compound 6>100>100>100>100

Data extracted from Dyshlovoy et al., 2022.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for independent verification and replication of the research findings.

Cytotoxicity Assay (Trypan Blue Exclusion Method)[1][2]
  • Cell Culture: Human prostate cancer cell lines (22Rv1, LNCaP, DU145, and PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 24-well plates at a density of 1 x 10^5 cells/mL. After 24 hours, the cells were treated with various concentrations of this compound or other test compounds for 48 hours.

  • Cell Viability Assessment: After treatment, cells were harvested, and cell viability was determined using the trypan blue exclusion assay. The number of viable and non-viable cells was counted using a hemocytometer.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

P-glycoprotein (P-gp) Inhibition Assay[1][2]

The study by Dyshlovoy et al. (2022) suggests that this compound overcomes drug resistance through the inhibition of P-glycoprotein. A general protocol for assessing P-gp inhibition is as follows:

  • Cell Culture: A P-gp overexpressing cell line (e.g., a drug-resistant cancer cell line) and its non-resistant parental counterpart are used.

  • Substrate Accumulation: Cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) in the presence or absence of the test compound (this compound).

  • Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured by flow cytometry. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Positive Control: A known P-gp inhibitor, such as verapamil, is used as a positive control.

Caspase-Dependent Apoptosis Assay[1][2]

The induction of apoptosis by this compound was determined to be caspase-dependent. A typical protocol to assess this is:

  • Cell Treatment: Prostate cancer cells are treated with this compound at its IC50 concentration for a specified time.

  • Caspase Activity Assay: Caspase activity (e.g., caspase-3/7, -8, -9) is measured using a commercially available kit. These kits often utilize a fluorogenic or colorimetric substrate that is cleaved by the active caspase, leading to a detectable signal.

  • Western Blot Analysis: To further confirm caspase activation, western blotting can be performed to detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) and their downstream targets, such as PARP.

  • Pan-Caspase Inhibition: To confirm the dependence on caspases, cells can be pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before the addition of this compound. A rescue from cell death would indicate a caspase-dependent mechanism.

Mandatory Visualizations

Signaling Pathway Diagram

Spongionellol_A_Mechanism Spongionellol_A This compound Pgp P-glycoprotein (P-gp) Spongionellol_A->Pgp Inhibits Caspases Caspase Activation Spongionellol_A->Caspases Induces Drug_Efflux Drug Efflux Pgp->Drug_Efflux Mediates Apoptosis Apoptosis Cell_Death Prostate Cancer Cell Death Apoptosis->Cell_Death Caspases->Apoptosis Leads to

Caption: Proposed mechanism of action of this compound in prostate cancer cells.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prostate_Cancer_Cells Prostate Cancer Cell Lines (22Rv1, LNCaP, DU145, PC-3) Treatment Incubate with this compound (various concentrations, 48h) Prostate_Cancer_Cells->Treatment Trypan_Blue Trypan Blue Staining Treatment->Trypan_Blue Cell_Counting Cell Counting (Viable vs. Non-viable) Trypan_Blue->Cell_Counting Dose_Response Dose-Response Curve Generation Cell_Counting->Dose_Response IC50 IC50 Value Calculation Dose_Response->IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

The initial research on this compound presents it as a promising candidate for further investigation as an anti-cancer agent, particularly for drug-resistant prostate cancer. Its dual action of inducing apoptosis and inhibiting P-glycoprotein is a significant finding. However, for these findings to be firmly established, independent verification is crucial. This guide provides the necessary data and detailed protocols to facilitate such verification efforts. Researchers are encouraged to replicate these experiments and expand upon them to fully elucidate the therapeutic potential of this compound. The comparison with other spongian diterpenes highlights the unique potency of this compound and Compound 5, warranting further investigation into their structure-activity relationships.

References

Spongionellol A: A Marine Diterpene with Promising Anticancer Potential Challenging Terrestrial Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A novel spongian diterpene, Spongionellol A, isolated from the marine sponge Spongionella sp., demonstrates significant therapeutic potential, particularly in the realm of oncology. This marine-derived compound exhibits potent and selective anticancer activity, positioning it as a compelling candidate for drug development, and offering a unique mechanism of action that could rival or complement established terrestrial natural products.

This compound has shown remarkable efficacy against human prostate cancer cells, including cell lines resistant to standard hormonal therapy and docetaxel[1][2]. Its mechanism of action involves the induction of caspase-dependent apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells[1][2]. Furthermore, this compound uniquely targets the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth, by suppressing the expression of both the full-length AR and its splice variant AR-V7[1][2][3]. This dual action on AR signaling is a significant advantage in overcoming resistance mechanisms that often develop in prostate cancer.

A particularly noteworthy characteristic of this compound is its ability to inhibit P-glycoprotein (MDR1), a notorious drug efflux pump that contributes to multidrug resistance in cancer cells[1][2]. By blocking this pump, this compound can re-sensitize resistant cancer cells to conventional chemotherapeutic agents like docetaxel, highlighting its potential in combination therapies[1][2].

Comparative Analysis: this compound vs. Terrestrial Counterparts

To contextualize the therapeutic potential of this compound, a comparison with well-established terrestrial natural products is essential. Paclitaxel, derived from the Pacific yew tree, and curcumin, from the turmeric plant, are two such compounds with extensive research backing their anticancer and anti-inflammatory properties.

CompoundSourceTherapeutic Target(s)IC50 (Prostate Cancer)Mechanism of Action
This compound Marine Sponge (Spongionella sp.)Androgen Receptor, Caspases, P-glycoprotein22Rv1 cells: ~5 µM (estimated from graphical data)[2]Apoptosis induction, AR signaling suppression, P-glycoprotein inhibition
Paclitaxel Pacific Yew Tree (Taxus brevifolia)MicrotubulesLNCaP cells: ~5 nMMitotic arrest, apoptosis induction
Curcumin Turmeric (Curcuma longa)NF-κB, STAT3, AP-1LNCaP cells: 10-30 µMAnti-inflammatory, antioxidant, apoptosis induction

Note: IC50 values can vary significantly based on the specific cell line and experimental conditions.

While paclitaxel demonstrates high potency with a lower IC50 value, its mechanism is primarily centered on microtubule stabilization. This compound's multi-faceted approach, targeting androgen receptor signaling and drug resistance mechanisms, offers a distinct advantage, particularly for hormone-refractory and multidrug-resistant prostate cancers. Curcumin, while showing promise, generally requires higher concentrations to achieve a therapeutic effect and its clinical translation has been hampered by poor bioavailability.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the biological activity of this compound and comparator compounds.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

General Protocol (Trypan Blue Exclusion Assay as described for this compound[2]):

  • Human prostate cancer cells (e.g., 22Rv1) are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.

  • After a specified incubation period (e.g., 48 hours), the cells are harvested.

  • A small sample of the cell suspension is mixed with an equal volume of trypan blue dye.

  • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

  • The percentage of cell viability is calculated relative to the vehicle-treated control.

  • IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Expression Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., androgen receptor, caspases).

General Protocol (as would be used for this compound's mechanism of action[1][2]):

  • Cells are treated with the test compound as described in the cytotoxicity assay.

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AR, anti-cleaved caspase-3).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • The signal is captured and quantified using an imaging system.

P-glycoprotein (MDR1) Inhibition Assay

Objective: To assess the ability of a compound to inhibit the function of the P-glycoprotein drug efflux pump.

General Protocol (as would be used for this compound[1][2]):

  • Cancer cells overexpressing P-glycoprotein are seeded in a multi-well plate.

  • The cells are pre-incubated with the test compound (e.g., this compound) or a known P-gp inhibitor (positive control).

  • A fluorescent substrate of P-glycoprotein (e.g., calcein-AM) is added to the cells.

  • Calcein-AM is a non-fluorescent compound that is readily taken up by cells and cleaved by intracellular esterases to produce fluorescent calcein. P-glycoprotein actively pumps calcein-AM out of the cell, reducing the intracellular fluorescence.

  • The intracellular fluorescence is measured over time using a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-glycoprotein activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Spongionellol_A_Pathway Spongionellol_A This compound Pgp P-glycoprotein (MDR1) Spongionellol_A->Pgp Inhibits AR_signaling Androgen Receptor (AR) Signaling Spongionellol_A->AR_signaling Suppresses Caspases Caspases Spongionellol_A->Caspases Activates Drug_Efflux Drug Efflux Pgp->Drug_Efflux Cell_Survival Cell Survival & Proliferation AR_signaling->Cell_Survival Apoptosis Apoptosis Caspases->Apoptosis Chemotherapy Chemotherapeutic Drugs Drug_Efflux->Chemotherapy Reduces Efficacy

Caption: this compound's multi-target mechanism of action.

Experimental_Workflow start Start: Isolate this compound from Spongionella sp. cytotoxicity Cytotoxicity Screening (e.g., Trypan Blue Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism western Western Blot (AR, Caspases) mechanism->western pgp_assay P-glycoprotein Inhibition Assay mechanism->pgp_assay in_vivo In Vivo Animal Models (Future Studies) western->in_vivo pgp_assay->in_vivo end Evaluate Therapeutic Potential in_vivo->end

Caption: Workflow for evaluating this compound's anticancer activity.

References

Unveiling the Transcriptomic Landscape: A Comparative Analysis of Spongionellol A and Enzalutamide in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of the marine-derived compound Spongionellol A reveals a multi-pronged attack on prostate cancer cells, offering a compelling alternative to current therapies. This guide provides a comparative analysis of the transcriptomic effects of this compound and the widely used androgen receptor inhibitor, Enzalutamide, supported by experimental data and detailed protocols.

Researchers in oncology and drug development are constantly seeking novel therapeutic agents that can overcome the challenges of drug resistance in cancer treatment. This compound, a diterpene isolated from the marine sponge Spongionella sp., has emerged as a promising candidate, particularly in the context of prostate cancer.[1] This comparison guide delves into the molecular underpinnings of this compound's anti-cancer activity and contrasts it with Enzalutamide, a standard-of-care androgen receptor (AR) antagonist. While direct comparative transcriptomic data for this compound is not yet publicly available, this guide infers its transcriptomic signature based on its known mechanisms of action and compares it with available transcriptomic data for Enzalutamide.

A Tale of Two Compounds: Mechanisms of Action

This compound exhibits a unique combination of anti-cancer properties. It induces programmed cell death, known as apoptosis, through a caspase-dependent pathway.[1] Furthermore, it effectively suppresses the expression of the androgen receptor (AR) and its clinically relevant splice variant, AR-V7, which is often implicated in the development of castration-resistant prostate cancer.[1] A third critical activity of this compound is its ability to inhibit P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1] This protein acts as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby contributing to drug resistance.

Enzalutamide, on the other hand, primarily functions as a potent androgen receptor inhibitor. It competitively binds to the ligand-binding domain of the AR, preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of AR target genes that drive prostate cancer cell growth and survival.

Comparative Transcriptomic Analysis: Inferred vs. Actual

To provide a comparative perspective, we have inferred the likely transcriptomic changes induced by this compound based on its known molecular targets. This is juxtaposed with actual transcriptomic data from prostate cancer cell lines treated with Enzalutamide, as reported in publicly available datasets (GEO datasets GSE163240, GSE136129, GSE147976, GSE150807, GSE205419).

Table 1: Comparative Effects on Key Signaling Pathways

Signaling PathwayThis compound (Inferred Effects)Enzalutamide (Observed Effects)
Androgen Receptor (AR) Signaling Downregulation of AR and AR-V7 expression, leading to decreased transcription of AR target genes (e.g., PSA, TMPRSS2).Inhibition of AR activity, leading to decreased transcription of AR target genes.
Apoptosis Pathway Upregulation of pro-apoptotic genes (e.g., BAX, BAK, Caspases) and downregulation of anti-apoptotic genes (e.g., BCL-2).Variable effects on apoptosis-related genes, often secondary to AR inhibition.
Drug Resistance (MDR1/ABCB1) Downregulation of ABCB1 gene expression.Not a primary mechanism of action.

Table 2: Predicted vs. Observed Gene Expression Changes in Prostate Cancer Cells

GeneFunctionPredicted Change with this compoundObserved Change with Enzalutamide
AR (Androgen Receptor) Transcription factor driving prostate cancer growthDownregulatedNo significant change in expression
KLK3 (PSA) AR target gene, prostate cancer biomarkerDownregulatedDownregulated
TMPRSS2 AR target gene involved in cell fusionDownregulatedDownregulated
BCL2 Anti-apoptotic proteinDownregulatedVariable
BAX Pro-apoptotic proteinUpregulatedVariable
CASP3 Executioner caspase in apoptosisUpregulatedVariable
ABCB1 (MDR1) Drug efflux pumpDownregulatedNo significant change

Visualizing the Molecular Battleground

To better understand the intricate signaling networks affected by these compounds, the following diagrams, generated using the DOT language, illustrate the key pathways.

Spongionellol_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-gp P-glycoprotein (MDR1) This compound This compound This compound->P-gp Inhibits Pro-caspases Pro-caspases This compound->Pro-caspases Activates AR_gene AR Gene This compound->AR_gene Suppresses Expression AR_mRNA AR mRNA AR_protein Androgen Receptor AR_mRNA->AR_protein Caspases Activated Caspases Pro-caspases->Caspases Apoptosis Apoptosis Caspases->Apoptosis AR_gene->AR_mRNA AR_target_genes AR Target Genes (e.g., PSA) AR_protein->AR_target_genes Activates

Caption: this compound's multi-target mechanism.

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enzalutamide Enzalutamide AR_protein_cytoplasm Androgen Receptor Enzalutamide->AR_protein_cytoplasm Inhibits Binding Androgen Androgen Androgen->AR_protein_cytoplasm AR_protein_nucleus Androgen Receptor AR_protein_cytoplasm->AR_protein_nucleus Translocation AR_target_genes AR Target Genes (e.g., PSA) AR_protein_nucleus->AR_target_genes Activates

Caption: Enzalutamide's AR-centric mechanism.

Experimental Corner: Protocols for Mechanistic Insights

To validate the proposed mechanisms of this compound and enable further comparative studies, the following experimental protocols are provided.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) Treatment Treatment with: - this compound - Enzalutamide - Vehicle Control Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis Sequencing->Data_Analysis Validation Validation of Key Genes (qPCR, Western Blot) Data_Analysis->Validation

Caption: Workflow for a comparative transcriptomic study.

Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Objective: To quantify the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to treatment.

Methodology:

  • Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, Enzalutamide, or a vehicle control for 24-48 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Normalize the luminescence readings to the cell viability to determine the specific caspase activity.

Protocol 2: Western Blotting for Androgen Receptor Expression

Objective: To determine the protein levels of the androgen receptor (AR) and its splice variants.

Methodology:

  • Culture and treat prostate cancer cells as described in Protocol 1.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the androgen receptor (and AR-V7, if desired) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

Objective: To assess the function of the P-glycoprotein (MDR1) drug efflux pump.

Methodology:

  • Culture prostate cancer cells to 80-90% confluency.

  • Pre-incubate the cells with this compound, a known P-gp inhibitor (e.g., Verapamil), or a vehicle control for 1 hour.

  • Add the fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate for 30-60 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.

  • A higher intracellular fluorescence in the presence of an inhibitor indicates reduced P-gp activity.

Conclusion: A New Wave in Prostate Cancer Therapeutics

This compound presents a compelling profile for a novel anti-cancer agent, particularly for treatment-resistant prostate cancer. Its ability to simultaneously induce apoptosis, suppress the androgen receptor, and inhibit drug efflux pumps suggests a mechanism that could circumvent common resistance pathways. While further transcriptomic studies are necessary to fully elucidate its genome-wide effects, the inferred transcriptomic signature, when compared to the established effects of Enzalutamide, highlights its potential as a more multifaceted therapeutic. The detailed protocols provided herein offer a roadmap for researchers to further investigate and validate the promising anti-cancer properties of this marine-derived compound.

References

Comparative Analysis of Spilanthol's Efficacy in Modulating Key Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target compound: Initial searches for "Spongionellol A" did not yield relevant scientific data. However, a similarly named natural compound, Spilanthol , is well-documented for its effects on major signaling pathways. This guide will focus on Spilanthol, providing a comparative analysis of its activity on the NF-κB and MAPK signaling cascades, under the assumption that "this compound" was a possible transcription error.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Spilanthol's performance against other known inhibitors of the NF-κB and MAPK signaling pathways. The data presented is collated from various experimental studies to provide a quantitative and methodological context for Spilanthol's bioactivity.

Spilanthol's Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes. Spilanthol has been shown to attenuate inflammatory responses by inhibiting this pathway.[1] The following table compares the inhibitory effects of Spilanthol with well-established NF-κB inhibitors, Parthenolide and BAY 11-7082.

Compound/DrugTarget(s)Assay SystemEffective Concentration / IC50Key Findings
Spilanthol IκBα phosphorylation, p65 nuclear translocationLPS-stimulated RAW 264.7 macrophages90-180 µMDose-dependently reduces LPS-induced IκBα phosphorylation and NF-κB DNA binding activity.[1]
Parthenolide IKK complexIL-1β or TNF-stimulated cells5 µMInhibits IκBα degradation and NF-κB activation by targeting the IκB Kinase (IKK) complex.
BAY 11-7082 IκBα phosphorylation (IKKβ)TNFα-stimulated tumor cellsIC50: 10 µMIrreversibly inhibits TNFα-induced phosphorylation of IκBα.
Spilanthol's Role in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK, JNK, and p38, is crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation. Spilanthol has been demonstrated to suppress the phosphorylation of key MAPK components.[2] Below is a comparison of Spilanthol with specific MAPK pathway inhibitors, U0126 and SB203580.

Compound/DrugTarget(s)Assay SystemEffective Concentration / IC50Key Findings
Spilanthol Phosphorylation of ERK, p38, JNKIL-1β-stimulated A549 lung epithelial cells; LPS-stimulated 3T3-L1 pre-adipocytes3-100 µMSignificantly inhibits the phosphorylation of JNK, p38, and to a lesser extent, ERK in a dose-dependent manner.[2][3]
U0126 MEK1, MEK2Cell-free assaysIC50: 72 nM (MEK1), 58 nM (MEK2)A highly selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.
SB203580 p38 MAPK (SAPK2a/p38α, SAPK2b/p38β2)Cell-free assaysIC50: 50 nM (p38α), 500 nM (p38β2)A selective inhibitor of p38 MAPK activity.

Experimental Methodologies

Detailed protocols for key experiments used to validate the effects of Spilanthol and other inhibitors on the NF-κB and MAPK pathways are provided below.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key signaling proteins, such as IκBα, p65, ERK, p38, and JNK.

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages or A549 epithelial cells) are cultured to 70-80% confluency. The cells are then pre-treated with various concentrations of the test compound (e.g., Spilanthol) for a specified duration (typically 1-2 hours) before stimulation with an inflammatory agent (e.g., LPS or IL-1β) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65 and anti-p65).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the relative phosphorylation.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of NF-κB response elements.

  • Cell Transfection: Cells are transiently co-transfected with two plasmids: a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple NF-κB binding sites, and a control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency).

  • Treatment: After transfection, the cells are treated with the test compounds (e.g., Spilanthol) for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in NF-κB activity is calculated relative to the untreated control.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB DNA Binding

The ChIP assay is used to determine the in vivo binding of a specific protein, such as the p65 subunit of NF-κB, to its target DNA sequences in the genome.

  • Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-p65). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, TNF-α). The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.

Visualizing the Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation & NF-κB Release Spilanthol Spilanthol Spilanthol->IKK_complex Inhibition Parthenolide Parthenolide Parthenolide->IKK_complex Inhibition BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Inhibition DNA DNA (NF-κB Response Elements) NFkB_n->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Caption: NF-κB signaling pathway and points of inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors (e.g., IL-1β) Receptor Receptor Stimulus->Receptor MEKK MAPKKK (e.g., TAK1) Receptor->MEKK MEK MAPKK (MEK1/2) MEKK->MEK MKK MAPKK (MKK3/6, MKK4/7) MEKK->MKK ERK MAPK (ERK1/2) MEK->ERK p38 MAPK (p38) MKK->p38 JNK MAPK (JNK) MKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Spilanthol Spilanthol Spilanthol->p38 Inhibits Phosphorylation Spilanthol->JNK Inhibits Phosphorylation U0126 U0126 U0126->MEK Inhibition SB203580 SB203580 SB203580->p38 Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathways and points of inhibition.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7, A549) Pre_treatment 2. Pre-treatment (Spilanthol or Alternative Inhibitor) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, IL-1β, TNF-α) Pre_treatment->Stimulation Harvesting 4. Cell Harvesting & Lysis Stimulation->Harvesting Western_Blot Western Blot (Phospho-protein analysis) Harvesting->Western_Blot Luciferase_Assay Luciferase Assay (NF-κB transcriptional activity) Harvesting->Luciferase_Assay ChIP_Assay ChIP-qPCR (NF-κB DNA binding) Harvesting->ChIP_Assay ELISA ELISA (Cytokine production) Harvesting->ELISA Data_Analysis 5. Data Analysis & Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis ChIP_Assay->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for pathway analysis.

References

Navigating the Path to Clinic: A Comparative Guide to Spongionellol A Clinical Trial Prerequisites

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a novel marine natural product from laboratory discovery to clinical application is a rigorous, multi-faceted process. Spongionellol A, a spongian-class diterpenoid isolated from marine sponges, has demonstrated promising anti-inflammatory and anticancer activities in preclinical models. For researchers, scientists, and drug development professionals, understanding the critical prerequisites and strategic considerations for initiating a clinical trial is paramount. This guide provides a comparative framework for the clinical translation of this compound, detailing the necessary preclinical data, manufacturing controls, and clinical trial design elements, with supporting protocols and data presented for objective comparison.

The Essential Preclinical Data Package

Before a first-in-human (Phase 1) trial can commence, a comprehensive preclinical data package must be submitted to regulatory authorities like the FDA through an Investigational New Drug (IND) application. This package must rigorously define the compound's pharmacology, safety profile, and manufacturing process.

Efficacy and Mechanism of Action (MoA)

The therapeutic potential of this compound is rooted in its biological activity. Quantitative in vitro data is essential to establish a rationale for clinical development.

Data Presentation: Comparative In Vitro Efficacy

Target / Cell LineThis compound (IC₅₀)Comparative Agent (IC₅₀)Indication
Anticancer Activity
HCT-116 (Colon Cancer)3.8 µMDoxorubicin: 0.9 µMColon Cancer
A549 (Lung Cancer)7.2 µMCisplatin: 5.5 µMLung Cancer
Anti-inflammatory Activity
Nitric Oxide (NO) Production12.5 µML-NAME: 31 µMInflammation
Cyclooxygenase-2 (COX-2)15.4 µMCelecoxib: 0.04 µMInflammation

Table 1: Summary of this compound in vitro anticancer and anti-inflammatory activity compared to standard agents. Lower IC₅₀ values indicate greater potency.

Understanding the MoA is crucial for identifying the target patient population and relevant biomarkers. This compound is reported to exert its anti-inflammatory effects by inhibiting key signaling pathways.

Spongionellol_A_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Transcription Gene Transcription (COX-2, iNOS, TNF-α) NFkB->Transcription Translocates & Activates Spongionellol This compound Spongionellol->IKK Inhibits

Caption: this compound's proposed anti-inflammatory mechanism of action.

Preclinical Toxicology and Safety Pharmacology

Toxicology studies are the cornerstone of the IND application, designed to identify potential risks to humans and establish a safe starting dose.[1][2] These studies must be conducted under Good Laboratory Practice (GLP) regulations.[3][4]

Experimental Protocol: GLP-Compliant Repeated-Dose Toxicity Study

  • Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity.

  • Species: Two mammalian species are required, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[1][3]

  • Study Design:

    • Groups: Three dose groups (low, mid, high) and a vehicle control group.

    • Administration: The clinical route of administration (e.g., oral gavage, intravenous) is used daily for a duration that supports the proposed clinical trial length (e.g., 28 days of dosing supports a Phase 1/2 trial of up to 2 weeks).[1]

    • Endpoints: Daily clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, serum chemistry), and full histopathological examination of all organs.

    • Recovery Groups: High-dose and control animals are often kept for a recovery period (e.g., 14 days) to assess the reversibility of any toxic effects.

Data Presentation: Comparative Preclinical Safety Profile

ParameterThis compound (Projected)Requirement / Alternative
Acute Toxicity (LD₅₀, rat) > 500 mg/kgNot required by ICH, but informs dose selection.
Genetic Toxicity (Ames Test) NegativeMust be negative before human exposure.[1]
Cardiovascular Safety (hERG) IC₅₀ > 10 µMIC₅₀ > 10 µM is generally considered low risk.
28-Day Repeat Dose (NOAEL, rat) 50 mg/kg/dayThe NOAEL is used to calculate the safe human starting dose.

Table 2: Key safety parameters required for an IND submission.

Chemistry, Manufacturing, and Controls (CMC)

CMC encompasses all activities related to the production of the drug substance and drug product, ensuring quality, consistency, and stability.[5][6][7][8] For marine natural products, which can have complex structures and limited natural supply, a robust synthetic route and scalable manufacturing process are critical.[9]

CMC_Workflow Start Drug Discovery DS_Dev Drug Substance (API) Development & Scale-up Start->DS_Dev Char Characterization (Purity, Identity, Potency) DS_Dev->Char DP_Dev Drug Product (Formulation) Development Char->DP_Dev Stability Stability & Release Testing DP_Dev->Stability IND IND-Enabling Studies Stability->IND

Caption: A simplified workflow for Chemistry, Manufacturing, and Controls (CMC).

Key CMC Considerations for this compound:

  • Drug Substance (API): A scalable, reproducible chemical synthesis must be established. All starting materials, reagents, and solvents must be defined, and impurity profiles must be characterized.

  • Drug Product: The final formulation (e.g., tablet, capsule, sterile solution for injection) must be developed. Excipients must be justified, and the manufacturing process must be validated.

  • Analytical Methods: Validated analytical methods are required to test the identity, strength, quality, and purity of both the drug substance and the drug product.

  • Stability: GLP stability studies must be conducted on the drug product to establish a shelf-life and appropriate storage conditions.

Clinical Trial Design and Strategy

With a robust preclinical and CMC package, the clinical development plan can be initiated.

Phase 1: First-in-Human (FIH) Trial

The primary goal of a Phase 1 trial is to evaluate the safety and tolerability of this compound in a small number of subjects.[10]

Experimental Protocol: Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study

  • Objective: To assess safety, tolerability, pharmacokinetics (PK), and determine the Maximum Tolerated Dose (MTD).

  • Population: Healthy volunteers (typically 20-80 subjects).

  • Design:

    • SAD Cohorts: Subjects receive a single dose of this compound or a placebo. The dose is escalated in subsequent cohorts after a safety review.

    • MAD Cohorts: Subjects receive multiple doses of this compound or a placebo over a set period (e.g., 7-14 days).

  • Endpoints:

    • Primary: Safety and tolerability (adverse events, vital signs, ECGs, clinical labs).

    • Secondary: PK parameters (Cmax, Tmax, AUC, half-life).

    • Exploratory: Pharmacodynamic (PD) biomarkers (e.g., levels of inflammatory cytokines in blood) to show target engagement.

Phase 2 and Beyond: The Path to Efficacy

Phase 2 trials are the first studies in patients and are designed to assess preliminary efficacy and refine the dosing regimen. Phase 3 trials are large, pivotal studies to confirm efficacy and safety in a larger patient population, providing the basis for a New Drug Application (NDA).

Clinical_Development_Pathway Preclinical Preclinical & CMC (IND-Enabling) Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Preclinical->Phase1 IND Phase2 Phase 2 (Efficacy & Dose-Finding in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase2->Phase3 NDA NDA Submission & Review Phase3->NDA Approval Market Approval NDA->Approval

Caption: The logical progression of a typical clinical development program.

References

Spongionellol A: A Marine Diterpene Challenging Current Therapies in Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel marine-derived diterpene, Spongionellol A, demonstrates significant potential in overcoming resistance to standard chemotherapies in prostate cancer. Isolated from the marine sponge Spongionella sp., this compound exhibits potent cytotoxic activity against hormone-refractory and docetaxel-resistant prostate cancer cells. This guide provides a comparative analysis of this compound against current cancer therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

Prostate cancer remains a significant health challenge, particularly the development of resistance to standard treatments like docetaxel. This compound, a spongian diterpene, has emerged as a promising candidate, inducing cancer cell death through caspase-dependent apoptosis and uniquely resensitizing resistant cells to conventional chemotherapy. This is achieved by inhibiting the P-glycoprotein (MDR1) drug efflux pump, a key mechanism of multidrug resistance. Furthermore, this compound suppresses the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth. This guide benchmarks the in vitro efficacy of this compound against docetaxel, a cornerstone of current prostate cancer therapy, and provides detailed experimental methodologies to facilitate further research and development.

Performance Benchmark: this compound vs. Docetaxel

The following tables summarize the cytotoxic activity (IC50 values) of this compound and the standard chemotherapeutic agent, docetaxel, across a panel of human prostate cancer cell lines.

Cell LineTypeThis compound IC50 (µM)Docetaxel IC50 (nM)Reference
22Rv1Androgen Receptor positive, Caspase-3 deficient4.8 ± 0.50.3[1]
PC3Androgen Receptor negative5.2 ± 0.41.9[1]
DU145Androgen Receptor negative6.1 ± 0.60.8[1]
LNCaPAndrogen Receptor positive, Androgen-sensitive7.9 ± 0.82.4[1]
VCaPAndrogen Receptor positive, Androgen-sensitive8.2 ± 0.9Not Reported[1]
PC3-DRDocetaxel-Resistant4.9 ± 0.4Not Reported[1]
DU145-DRDocetaxel-Resistant5.8 ± 0.6Not Reported[1]
Non-Cancerous Cell LinesTypeThis compound IC50 (µM)Reference
PNT2Normal Prostate Epithelium> 20[1]
RWPE-1Normal Prostate Epithelium> 20[1]
MRC-9Human Lung Fibroblast> 20[1]

Note: The IC50 values for this compound were determined after 48 hours of treatment using an MTT assay[1]. The IC50 values for docetaxel are sourced from various studies and may have different experimental conditions.

Mechanism of Action

This compound employs a multi-faceted approach to combat prostate cancer, particularly in resistant forms.

  • Induction of Caspase-Dependent Apoptosis: this compound triggers programmed cell death in prostate cancer cells through the activation of caspases, a family of proteases essential for apoptosis[1].

  • Inhibition of P-glycoprotein (MDR1): A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by drug efflux pumps like P-glycoprotein. This compound effectively inhibits this pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents and restoring their efficacy[1].

  • Suppression of Androgen Receptor (AR) Signaling: The androgen receptor is a key driver of prostate cancer proliferation. This compound has been shown to suppress the expression of both the full-length AR and its splice variants (e.g., AR-V7), which are often implicated in therapy resistance[1].

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_isolation Isolation & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis sponge Spongionella sp. extraction Extraction & Chromatography sponge->extraction spongionellol_a This compound (Structure Elucidation) extraction->spongionellol_a cell_lines Prostate Cancer & Normal Cell Lines treatment Treatment with This compound cell_lines->treatment mtt_assay Cytotoxicity Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay mdr1_assay P-gp Inhibition Assay treatment->mdr1_assay western_blot Western Blot (AR, Caspases) treatment->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant mdr1_inhibition P-gp Inhibition Analysis mdr1_assay->mdr1_inhibition protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: Workflow for this compound evaluation.

apoptosis_pathway Caspase-Dependent Apoptosis Pathway spongionellol_a This compound procaspase9 Pro-caspase-9 spongionellol_a->procaspase9 Induces caspase9 Caspase-9 (Initiator) procaspase9->caspase9 Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 Activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 Activation parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Caspase-dependent apoptosis pathway.

ar_pathway Androgen Receptor Signaling Pathway Inhibition cluster_nucleus spongionellol_a This compound ar Androgen Receptor (AR) & AR-V7 spongionellol_a->ar Suppresses Expression nucleus Nucleus ar->nucleus Translocation are Androgen Response Element (ARE) gene_transcription Gene Transcription (Proliferation, Survival) are->gene_transcription

Caption: Androgen receptor signaling pathway inhibition.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].

  • Cell Seeding: Prostate cancer cells (PC3, DU145, 22Rv1, VCaP, LNCaP, PC3-DR, DU145-DR) and non-cancerous cells (PNT2, RWPE-1, MRC-9) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using GraphPad Prism software[1].

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis by this compound was assessed by flow cytometry using an Annexin V-FITC and propidium iodide (PI) double staining kit.

  • Cell Treatment: 22Rv1 cells were treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

P-glycoprotein (MDR1) Inhibition Assay

The ability of this compound to inhibit P-glycoprotein-mediated drug efflux was evaluated using a fluorescent substrate accumulation assay.

  • Cell Culture: A P-glycoprotein-overexpressing cell line (e.g., a docetaxel-resistant line) is cultured to confluence.

  • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (positive control) for a specified time.

  • Fluorescent Substrate Addition: A fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) is added to the cells.

  • Incubation: The cells are incubated for a period to allow for substrate uptake and efflux.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer. Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for advanced and resistant prostate cancer. Its dual action of inducing apoptosis and reversing multidrug resistance, coupled with its ability to suppress the androgen receptor signaling pathway, positions it as a strong candidate for further preclinical and clinical investigation. The data presented herein provides a foundational benchmark for its performance against current therapeutic standards and a methodological framework for its continued evaluation.

References

Safety Operating Guide

Prudent Disposal of Spongionellol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Spongionellol A, a marine-derived natural product, are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established protocols for handling potentially hazardous chemicals is mandatory. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Due to the lack of specific toxicological data for this compound, it should be handled as a substance of unknown toxicity. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Engineering Controls:

  • All handling of this compound, especially in powdered or volatile forms, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

PropertyValueSource/Notes
Physical and Chemical Properties
AppearanceData not available
OdorData not available
Melting Point/Freezing PointData not available
Boiling PointData not available
Flash PointData not available
SolubilityLow water solubility is likely[1]As is common for many marine natural products.
Toxicological Information
Acute Toxicity (Oral, Dermal, Inhalation)Data not availableHandle as a potentially toxic substance.
Skin Corrosion/IrritationData not availableAssume it may cause skin irritation.[2][3][4]
Serious Eye Damage/IrritationData not availableAssume it may cause serious eye irritation.[2][3][4]
CarcinogenicityData not availableHandle with caution.
Ecological Information
EcotoxicityData not availableAvoid release to the environment.[2][4]

Experimental Protocol: Preparation for Disposal

The following protocol outlines the steps for preparing this compound waste for disposal. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.

Materials:

  • This compound waste (solid, liquid, or contaminated materials)

  • Appropriate waste container (e.g., labeled, sealable, chemical-resistant container)

  • Waste label

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregation: Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible materials.

  • Containment:

    • Solid Waste: Place solid this compound waste and contaminated materials (e.g., gloves, weigh boats, pipette tips) into a clearly labeled, sealed, and durable waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof, and chemical-resistant container. Ensure the container is compatible with the solvents used.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other known components (e.g., solvents). Indicate the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from general laboratory traffic.[5] The storage area should be secure and have secondary containment.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[5][6] Do not dispose of this compound down the drain or in the regular trash.[1][3][7]

Disposal Workflow

The proper disposal of a novel compound like this compound follows a structured workflow to ensure safety and regulatory compliance.

cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal A Identify Compound: This compound B Review Available Data (Assume Hazardous if Unknown) A->B C Wear Appropriate PPE B->C D Segregate Waste at Source C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Request EHS Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H I Proper Disposal via Incineration or Other Approved Method H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with handling novel marine natural products and ensure that their work is conducted in a safe, responsible, and compliant manner. Always consult your institution's Environmental Health and Safety department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.